Product packaging for Phenglutarimid(Cat. No.:CAS No. 1156-05-4)

Phenglutarimid

Número de catálogo: B1680306
Número CAS: 1156-05-4
Peso molecular: 288.4 g/mol
Clave InChI: BFMBKRQFMIILCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Phenglutarimide is a member of piperidines.
PHENGLUTARIMIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2O2 B1680306 Phenglutarimid CAS No. 1156-05-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[2-(diethylamino)ethyl]-3-phenylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-19(4-2)13-12-17(14-8-6-5-7-9-14)11-10-15(20)18-16(17)21/h5-9H,3-4,10-13H2,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMBKRQFMIILCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1(CCC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1674-96-0 (hydrochloride)
Record name Phenglutarimide [INN:BAN:DCF]
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DSSTOX Substance ID

DTXSID0023450
Record name Phenglutarimide
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Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1156-05-4
Record name Phenglutarimide
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Record name Phenglutarimide [INN:BAN:DCF]
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Record name Phenglutarimide
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Phenglutarimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of phenglutarimide, a compound with a multifaceted pharmacological profile. Historically recognized for its anticholinergic properties in the management of Parkinson's disease, recent advancements have repurposed the phenglutarimide scaffold as a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation. This document will delve into both the classical and contemporary mechanisms of action, presenting detailed experimental methodologies, quantitative data, and visual representations of the underlying molecular pathways.

Classical Mechanism of Action: Anticholinergic Agent

Phenglutarimide (brand names Aturbal and Aturbane) has been historically classified as an anticholinergic agent used in the treatment of Parkinson's disease[1]. The fundamental mechanism of action in this context is the antagonism of muscarinic acetylcholine receptors in the central nervous system.

1.1. Signaling Pathway

In Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of cholinergic neurons. By blocking muscarinic receptors, phenglutarimide helps to restore the balance between dopamine and acetylcholine, thereby alleviating some of the motor symptoms of the disease.

cluster_0 Cholinergic Neuron cluster_1 Postsynaptic Neuron Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., G-protein activation) Muscarinic_Receptor->Downstream_Signaling Activates Phenglutarimide Phenglutarimide Phenglutarimide->Muscarinic_Receptor Blocks cluster_0 PROTAC-Mediated Protein Degradation PROTAC Phenyl-Glutarimide PROTAC POI Protein of Interest (e.g., BRD4) PROTAC->POI Binds CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds Proteasome Proteasome POI->Proteasome Targeted for Degradation CRBN->POI Ubiquitinates Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Start Start Incubate Incubate Compound in Cell Media at 37°C Start->Incubate Sample Take Aliquots at Multiple Time Points Incubate->Sample Analyze Quantify Compound Concentration (LC-MS) Sample->Analyze Calculate Calculate Half-life Analyze->Calculate End End Calculate->End

References

An In-depth Technical Guide to the Synthesis of N-phenyl Glutarimide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-phenyl glutarimide derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. These derivatives are notably recognized for their role as ligands for the E3 ubiquitin ligase Cereblon (CRBN), which has led to their extensive use in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] This document details the primary synthetic methodologies, presents quantitative data for key reactions, and illustrates the relevant biological pathways.

Core Synthetic Methodologies

The synthesis of N-phenyl glutarimide and its derivatives can be broadly categorized into two main approaches: the direct condensation of glutaric anhydride with anilines followed by cyclization, and the modification of a pre-formed glutarimide ring, such as through Michael addition.

Synthesis via Glutaric Anhydride and Aniline Derivatives

This classical and widely used two-step method involves the initial formation of a 4-(phenylcarbamoyl)butanoic acid intermediate, followed by cyclization to yield the N-phenyl glutarimide.

Step 1: Formation of 4-(Arylcarbamoyl)butanoic Acid

The first step is the acylation of a substituted aniline with glutaric anhydride. This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

Step 2: Cyclization to N-Aryl Glutarimide

The intermediate 4-(arylcarbamoyl)butanoic acid is then cyclized to the corresponding N-aryl glutarimide. This is commonly achieved by refluxing with a dehydrating agent, such as acetyl chloride or acetic anhydride.[3]

Synthesis of 4-(phenylcarbamoyl)butanoic acid:

  • In a round-bottom flask, dissolve glutaric anhydride (1 equivalent) in a suitable solvent such as benzene or ether.

  • To this solution, add the desired substituted aniline (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • The resulting precipitate of 4-(phenylcarbamoyl)butanoic acid is collected by filtration and can be used in the next step without further purification.

Synthesis of N-phenyl glutarimide:

  • Suspend the 4-(phenylcarbamoyl)butanoic acid (1 equivalent) in acetyl chloride (excess, e.g., 90 mmole per gram of acid).[3]

  • Reflux the mixture for 15-20 minutes, or until the evolution of HCl gas ceases.[3]

  • Cool the reaction mixture to room temperature.

  • The solid product is then collected and can be purified by recrystallization from a suitable solvent like ethanol.[3]

A schematic of this two-step synthesis is presented below:

G GlutaricAnhydride Glutaric Anhydride Intermediate 4-(Arylcarbamoyl)butanoic Acid GlutaricAnhydride->Intermediate + SubstitutedAniline Substituted Aniline SubstitutedAniline->Intermediate FinalProduct N-Aryl Glutarimide Intermediate->FinalProduct Cyclization AcetylChloride Acetyl Chloride (Reflux) AcetylChloride->FinalProduct

Caption: General workflow for the synthesis of N-Aryl Glutarimides.

Synthesis of 2-Substituted Glutarimides via Michael Addition

For the synthesis of glutarimide derivatives with substituents at the 2-position of the glutarimide ring, the thio-Michael addition is a powerful method.[4] This approach is particularly relevant for creating derivatives that can be further functionalized, for instance, in the development of PROTACs.

Thio-Michael Addition to 2-Methylidenepiperidine-2,6-dione:

  • Prepare a solution of 3-methylidenepiperidine-2,6-dione (1 equivalent) in a suitable solvent such as THF.

  • Add the desired (hetero)aromatic thiol (1 equivalent) and a base, such as diisopropylethylamine (DIPEA), to the solution.[4]

  • Heat the reaction mixture at 75°C until the reaction is complete (monitored by TLC).[4]

  • For electron-deficient heterocyclic thiols, pyridine can be used as the reaction medium.[4]

  • After completion, the solvent is removed under reduced pressure, and the product is purified by chromatography.

A workflow for this synthetic approach is outlined below:

G StartingMaterial 3-Methylidenepiperidine-2,6-dione Product 2-((Hetero)arylthiomethyl) -glutarimide StartingMaterial->Product + Thiol (Hetero)aromatic Thiol Thiol->Product Base DIPEA or Pyridine Base->Product

Caption: Synthesis of 2-substituted glutarimides via Michael addition.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various N-phenyl glutarimide derivatives as reported in the literature.

Table 1: Synthesis of N-Aryl Glutarimides

Starting AnilineCyclizing AgentReaction TimeYield (%)Reference
AnilineAcetyl Chloride15-20 min (reflux)Not Specified[3]
Substituted AnilinesAcetyl ChlorideNot SpecifiedGood to Excellent[4]

Table 2: Synthesis of 2-Substituted Glutarimides via Thio-Michael Addition

ThiolBaseSolventReaction TimeYield (%)Reference
Various thiophenolsDIPEATHFNot Specified66-92[4]
Pyrimidine-2-thiolsPyridinePyridineNot Specified38-44[4]

Biological Context: N-phenyl Glutarimides as CRBN Ligands in PROTACs

N-phenyl glutarimide derivatives have gained prominence as ligands for Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[5] This interaction is central to the mechanism of action of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][5]

A PROTAC molecule consists of a ligand for the target protein of interest (POI) and a ligand for an E3 ligase (in this case, a phenyl glutarimide derivative for CRBN), connected by a linker. By simultaneously binding to both the POI and CRBN, the PROTAC brings them into close proximity, facilitating the ubiquitination of the POI by the E3 ligase complex. This polyubiquitination marks the POI for degradation by the proteasome.

The signaling pathway illustrating this process is depicted below:

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (N-phenyl glutarimide-linker-POI ligand) CRBN CRBN PROTAC->CRBN binds POI Protein of Interest (POI) PROTAC->POI binds E3_Complex CRL4-CRBN E3 Ligase Complex CRBN->E3_Complex DDB1 DDB1 DDB1->E3_Complex CUL4 CUL4 CUL4->E3_Complex ROC1 ROC1 ROC1->E3_Complex Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) E3_Complex->Ternary_Complex POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: CRBN-mediated protein degradation by a PROTAC.

This guide provides a foundational understanding of the synthesis and biological relevance of N-phenyl glutarimide derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical scaffold.

References

Phenglutarimide as a Thalidomide Analog: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), have been pivotal in the development of targeted protein degradation, a revolutionary therapeutic strategy. These molecules function as "molecular glues," redirecting the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific target proteins.[1][2] However, the clinical utility of IMiDs is often hampered by their inherent chemical instability, leading to rapid hydrolysis in physiological conditions.[1] Phenglutarimide (PG) has emerged as a promising thalidomide analog, designed to overcome this limitation while retaining the crucial CRBN-binding activity.[1] This technical guide provides a comprehensive overview of phenglutarimide, focusing on its mechanism of action, comparative data with thalidomide, and detailed experimental methodologies for its characterization.

Core Concept: Mechanism of Action

Phenglutarimide, like thalidomide, functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event does not inhibit the enzyme but rather modulates its substrate specificity. By recruiting new proteins (neo-substrates) to the CRBN complex, phenglutarimide triggers their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is the fundamental mechanism underlying its therapeutic potential, particularly in the context of Proteolysis-Targeting Chimeras (PROTACs).[1][3] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a linker, and an E3 ligase-recruiting moiety, for which phenglutarimide can serve as an improved CRBN binder.[1]

Data Presentation

Binding Affinity for Cereblon (CRBN)

The binding affinity of phenglutarimide and its analogs to CRBN is a critical parameter for their function. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the binding of a fluorescent probe to CRBN. Lower IC50 values indicate higher binding affinity.

Table 1: Binding Affinity of Phenylglutarimide (PG) Analogs and Immunomodulatory Drugs (IMiDs) for Cereblon (CRBN) [1]

CompoundTypeCRBN IC50 (μM)
ThalidomideIMiD1.28
LenalidomideIMiD0.95
PomalidomideIMiD0.25
Phenglutarimide (PG) PG Analog 2.19
4-methoxy-PGPG Analog3.15
4-amino-PGPG Analog0.123
(R)-4-methoxy-PGPG Enantiomer1.41
(S)-4-methoxy-PGPG Enantiomer>25

Data sourced from Min, J., et al. (2021).[1]

Chemical Stability

A key advantage of phenglutarimide over traditional IMiDs is its enhanced chemical stability. The following table presents the half-life (t1/2) of these compounds in cell culture media, demonstrating the superior stability of the phenglutarimide scaffold.

Table 2: Chemical Stability of Phenylglutarimide (PG) Analogs and Immunomodulatory Drugs (IMiDs) in Cell Culture Media [1]

CompoundTypeHalf-life (t1/2) in MV4-11 cell media (hours)
ThalidomideIMiD<1
LenalidomideIMiD11.7
PomalidomideIMiD12.2
Phenglutarimide (PG) PG Analog >24
4-methoxy-PGPG Analog>24

Data sourced from Min, J., et al. (2021).[1]

Cellular Activity of Phenglutarimide-based PROTACs

The utility of phenglutarimide as a CRBN binder is exemplified in its incorporation into PROTACs. The following tables summarize the anti-proliferative activity and target protein degradation efficiency of a phenglutarimide-based PROTAC (SJ995973 or 4c) compared to its thalidomide-based counterpart in the human acute myeloid leukemia cell line MV4-11.[1]

Table 3: Anti-proliferative Activity of a Phenylglutarimide (PG)-based PROTAC and its IMiD Analog in MV4-11 Cells [1][4]

PROTACCRBN LigandIC50 (nM)
4a (IMiD-based)Thalidomide analog6.1
4c (SJ995973) Phenglutarimide 0.003

Data sourced from Min, J., et al. (2021).[1][4]

Table 4: BRD4 Degradation by a Phenylglutarimide (PG)-based PROTAC in MV4-11 Cells [1][4]

PROTACCRBN LigandBRD4 DC50 (nM)
4c (SJ995973) Phenglutarimide 0.87

DC50 is the concentration required to degrade 50% of the target protein. Data sourced from Min, J., et al. (2021).[1][4]

Experimental Protocols

Synthesis of Phenglutarimide

A general method for the synthesis of N-phenyl glutarimide involves the reaction of glutaric anhydride with a substituted aniline to form a 4-(phenylcarbamoyl)butanoic acid intermediate. This intermediate is then cyclized using a dehydrating agent such as acetyl chloride.

Detailed Protocol:

  • A mixture of 4-(phenylcarbamoyl)butanoic acid (1 equivalent) and acetyl chloride (2 equivalents) is refluxed for 15-20 minutes, or until the evolution of HCl gas ceases.

  • The reaction mixture is then cooled to room temperature.

  • The resulting solid product is collected and purified by recrystallization from ethanol to yield the N-phenyl glutarimide.

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This assay measures the binding of a compound to CRBN by competing with a fluorescently labeled ligand.

Detailed Protocol:

  • Reagents:

    • Purified recombinant human CRBN-DDB1 protein complex.

    • A fluorescently labeled CRBN ligand (e.g., Cy5-conjugated lenalidomide) as a probe.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).

    • Test compounds (phenglutarimide analogs and controls) serially diluted in DMSO.

  • Procedure:

    • In a 384-well, low-volume, black, round-bottom plate, add 5 µL of the assay buffer.

    • Add 0.1 µL of the serially diluted test compounds.

    • Add 5 µL of the CRBN-DDB1 protein complex (final concentration ~50 nM).

    • Add 5 µL of the fluorescent probe (final concentration ~10 nM).

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 620 nm and emission at 688 nm for Cy5).

  • Data Analysis:

    • The IC50 values are calculated by fitting the data to a four-parameter variable slope model using appropriate software (e.g., GraphPad Prism).

Chemical Stability Assay (HPLC)

This assay determines the hydrolytic stability of compounds in cell culture media.

Detailed Protocol:

  • Sample Preparation:

    • Prepare stock solutions of the test compounds (phenglutarimide analogs and IMiDs) in DMSO.

    • Spike the compounds into pre-warmed (37°C) cell culture medium (e.g., RPMI-1640 with 10% FBS) to a final concentration of 1 µM.

  • Incubation:

    • Incubate the samples at 37°C in a 5% CO2 incubator.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Quench the reaction and precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Data Analysis:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Calculate the half-life (t1/2) by fitting the data to a first-order decay model.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Detailed Protocol:

  • Cell Culture:

    • Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 90 µL of medium.

    • Add 10 µL of serially diluted test compounds (phenglutarimide-based PROTACs and controls) to the wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.

Protein Degradation Assay (Western Blot)

This assay is used to quantify the degradation of a target protein (e.g., BRD4) following treatment with a PROTAC.

Detailed Protocol:

  • Cell Treatment:

    • Seed MV4-11 cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

    • Treat the cells with various concentrations of the phenglutarimide-based PROTAC for a specified time (e.g., 4 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.

    • Calculate the DC50 value from the dose-response curve of protein degradation.

Mandatory Visualizations

Caption: CRBN-Mediated Protein Degradation Pathway.

PROTAC_Mechanism cluster_PROTAC PROTAC Mechanism of Action with Phenglutarimide PROTAC Phenglutarimide Moiety Linker Target-Binding Moiety CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds via Phenglutarimide TargetProtein Protein of Interest (e.g., BRD4) PROTAC->TargetProtein Binds Target TernaryComplex Ternary Complex (Target-PROTAC-CRBN) PROTAC->TernaryComplex Proteasome 26S Proteasome TargetProtein->Proteasome Targeted to Ubiquitination Poly-Ubiquitination TernaryComplex->Ubiquitination Induces Ubiquitination->TargetProtein Tags Degradation Degradation Proteasome->Degradation Degrades Experimental_Workflow cluster_workflow General Experimental Workflow for Phenglutarimide Analog Characterization Synthesis Synthesis of Phenglutarimide Analogs CRBN_Binding CRBN Binding Assay (Fluorescence Polarization) Synthesis->CRBN_Binding Stability Chemical Stability Assay (HPLC) Synthesis->Stability PROTAC_Synthesis PROTAC Synthesis CRBN_Binding->PROTAC_Synthesis Select Potent Binders Cell_Viability Cell Viability Assay (e.g., MV4-11 cells) PROTAC_Synthesis->Cell_Viability Degradation_Assay Protein Degradation Assay (Western Blot/HiBiT) PROTAC_Synthesis->Degradation_Assay Lead_Optimization Lead Optimization Cell_Viability->Lead_Optimization Degradation_Assay->Lead_Optimization

References

Early studies on Phenglutarimide pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Pharmacological Studies of Phenglutarimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenglutarimide, known by brand names such as Aturbal and Aturbane, is an anticholinergic agent historically used in the management of Parkinson's disease.[1] This technical guide provides a detailed overview of the early pharmacological studies that characterized its activity. The focus is on its primary mechanism of action, supported by the limited available data from foundational research. Due to the scarcity of digitized early studies, this guide synthesizes information from available citations and related pharmacological principles.

Core Pharmacological Profile

Mechanism of Action: Anticholinergic Activity

Early research identified phenglutarimide as an anticholinergic agent.[1] This class of drugs functions by competitively antagonizing the action of acetylcholine (ACh) at muscarinic receptors, both in the central and peripheral nervous systems. In the context of Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of cholinergic neurons in the striatum. This cholinergic dominance is thought to contribute to the motor symptoms of the disease, particularly tremor and rigidity.

Phenglutarimide hydrochloride acts by blocking these cholinergic receptors, thereby helping to restore the balance between the dopaminergic and cholinergic systems.[2] Its therapeutic effect in Parkinsonian syndromes is attributed to this reduction in cholinergic overactivity.[2] The central nervous system effects are possible due to the molecule's ability to cross the blood-brain barrier.[2]

The following diagram illustrates the generally accepted signaling pathway for anticholinergic agents in the striatum.

Dopamine Dopaminergic Neuron (Degenerated) Output Striatal Output Neuron Dopamine->Output Inhibitory Signal (Reduced) ACh Cholinergic Neuron (Overactive) AChR Muscarinic ACh Receptor ACh->AChR ACh Release Symptoms Parkinsonian Symptoms (Tremor, Rigidity) Output->Symptoms Leads to Phen Phenglutarimide Phen->AChR Blocks AChR->Output Excitatory Signal

Figure 1: Simplified signaling pathway of Phenglutarimide's anticholinergic action in the striatum.

Quantitative Data Summary

For context, modern research has revisited the phenyl-glutarimide scaffold for different therapeutic purposes, specifically as binders for the Cereblon (CRBN) E3 ligase in the development of PROTACs (Proteolysis Targeting Chimeras). While these studies provide extensive quantitative data (e.g., IC50 values for CRBN binding), it is crucial to note that these data pertain to newer, structurally related analogues and a completely different mechanism of action (protein degradation) and are not representative of the early anticholinergic pharmacology of the original phenglutarimide molecule.

Experimental Protocols

Detailed experimental protocols from the foundational studies of phenglutarimide are scarce. However, based on the standards of preclinical pharmacology for antiparkinsonian drugs of that era, the following represents a likely workflow for its initial characterization.

Hypothetical Preclinical Experimental Workflow

The evaluation of a novel anticholinergic agent for Parkinson's disease would have likely involved a series of in vivo animal models to assess its efficacy and side-effect profile.

cluster_preclinical Preclinical Evaluation node_synthesis Chemical Synthesis of Phenglutarimide node_animal_model Induction of Parkinsonian Syndrome in Animal Models (e.g., Reserpine-induced rigidity) node_synthesis->node_animal_model node_drug_admin Administration of Phenglutarimide node_animal_model->node_drug_admin node_behavioral Behavioral Assessment (e.g., Measurement of muscle rigidity, tremor) node_drug_admin->node_behavioral node_side_effects Side Effect Profiling (e.g., Dry mouth, sedation) node_drug_admin->node_side_effects node_conclusion Efficacy & Safety Conclusion node_behavioral->node_conclusion node_side_effects->node_conclusion

Figure 2: A probable experimental workflow for the preclinical assessment of Phenglutarimide.

Methodology for Key Experiments (Reconstructed based on common practices):

  • Induction of Parkinsonian Models:

    • Reserpine-Induced Akinesia in Rodents: Animals (rats or mice) would be administered reserpine, which depletes central catecholamines and serotonin, leading to a state of akinesia and rigidity. This model was commonly used to screen for drugs with antiparkinsonian activity.

    • Tremorine-Induced Tremors: Administration of tremorine or its active metabolite oxotremorine, both potent muscarinic agonists, induces tremors, salivation, and other cholinergic effects in rodents. The ability of a test compound to antagonize these effects would serve as a direct measure of its anticholinergic properties.

  • Behavioral Assessments:

    • Catalepsy/Rigidity Measurement: The degree of rigidity in reserpinized animals would be scored based on the time the animal maintained an unnatural posture (e.g., forepaws on an elevated bar). A reduction in this time following drug administration would indicate efficacy.

    • Tremor Scoring: Tremors induced by tremorine would be visually scored for intensity and duration.

  • Anticholinergic Side-Effect Evaluation:

    • Mydriasis (Pupil Dilation): The effect of the compound on pupil diameter in mice or rabbits would be measured. Anticholinergic agents typically cause pupil dilation.

    • Antisialagogue Effect (Inhibition of Salivation): Salivation induced by a cholinergic agonist like pilocarpine would be measured in animals pre-treated with phenglutarimide. A reduction in saliva volume would indicate peripheral anticholinergic activity.

Conclusion

The early pharmacological evaluation of phenglutarimide established it as a centrally-acting anticholinergic agent, providing a therapeutic rationale for its use in Parkinson's disease. While the specific quantitative data and detailed protocols from these foundational studies are not well-documented in accessible modern sources, the principles of its mechanism of action are well-understood within the broader context of anticholinergic pharmacology. The primary mechanism involves the blockade of muscarinic acetylcholine receptors in the striatum, which helps to alleviate the motor symptoms resulting from the dopamine-acetylcholine imbalance characteristic of Parkinson's disease. Further historical archival research may one day uncover the original detailed studies that would allow for a more quantitative retrospective on this early antiparkinsonian agent.

References

An In-depth Technical Guide to Phenglutarimide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenglutarimide is a tertiary amine anticholinergic agent, historically utilized for its antiparkinsonian properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a muscarinic receptor antagonist. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, and insights into its pharmacological profile.

Chemical Structure and Identification

Phenglutarimide, with the IUPAC name 3-(2-Diethylaminoethyl)-3-phenylpiperidine-2,6-dione, is a chiral molecule. Its structure consists of a phenyl group and a diethylaminoethyl side chain attached to the third position of a piperidine-2,6-dione ring.

IdentifierValue
IUPAC Name 3-(2-Diethylaminoethyl)-3-phenylpiperidine-2,6-dione[1]
CAS Number 1156-05-4[1]
Molecular Formula C₁₇H₂₄N₂O₂[1]
Molecular Weight 288.39 g/mol [1]
InChI InChI=1S/C17H24N2O2/c1-3-19(4-2)13-12-17(14-8-6-5-7-9-14)11-10-15(20)18-16(17)21/h5-9H,3-4,10-13H2,1-2H3,(H,18,20,21)[1]
SMILES CCN(CC)CCC1(C(=O)NC(=O)CC1)c1ccccc1[1]

Physicochemical Properties

A summary of the available physicochemical data for Phenglutarimide is presented below. It is important to note that experimentally determined values for pKa and aqueous solubility were not available in the searched literature.

PropertyValueSource
Melting Point 125-127 °C[2]
Boiling Point 215-220 °C at 0.1 Torr[3]
pKa Data not available
Aqueous Solubility Data not available

Synthesis of Phenglutarimide

Experimental Protocol:

Detailed, step-by-step experimental protocols for the synthesis of Phenglutarimide from the primary literature (Tagmann et al., Helv. Chim. Acta 35, 1235 (1952); 37, 185 (1954) and Hoffmann, Tagmann, US 2664424 (1953)) were not accessible in the conducted search of publicly available resources. These documents would need to be procured to obtain the specific reaction conditions, purification methods, and analytical characterization data.

Pharmacological Properties

Mechanism of Action

Phenglutarimide functions as a competitive antagonist of muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system and in the central nervous system. This anticholinergic action is the basis for its therapeutic effects.

Muscarinic Receptor Binding Affinities

Phenglutarimide exhibits stereoselective binding to muscarinic receptor subtypes. The (S)-enantiomer is the more potent of the two. The following table summarizes the binding affinities (pKi values) of the enantiomers of Phenglutarimide for M1, M2, M3, and M4 muscarinic receptor subtypes.

Receptor Subtype(S)-Phenglutarimide pKi(R)-Phenglutarimide pKi
M1 9.0 - 9.3Data not specified
M2 Lower affinity than M1/M4/M3Data not specified
M3 Lower affinity than M1/M4Data not specified
M4 Lower affinity than M1Data not specified

Data extracted from Meltzer et al., 1995. The study indicates a selectivity profile of M1 > M4 > M3 > M2 for the high-affinity enantiomer.

Signaling Pathways

Phenglutarimide's antagonism of muscarinic receptors interrupts downstream signaling cascades. The specific pathway affected depends on the receptor subtype that is blocked.

Anticholinergic Mechanism of Phenglutarimide Antagonistic Action of Phenglutarimide on Muscarinic Receptor Signaling cluster_M1_M3 M1/M3 Receptor Pathway (Gq-coupled) cluster_M2_M4 M2/M4 Receptor Pathway (Gi-coupled) M1_M3 M1 / M3 Receptors Gq Gq protein M1_M3->Gq Acetylcholine PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Response_M1_M3 Cellular Response (e.g., smooth muscle contraction, glandular secretion) PKC->Response_M1_M3 leads to M2_M4 M2 / M4 Receptors Gi Gi protein M2_M4->Gi Acetylcholine AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces Response_M2_M4 Cellular Response (e.g., decreased heart rate, reduced neurotransmitter release) cAMP->Response_M2_M4 leads to Phenglutarimide Phenglutarimide Phenglutarimide->M1_M3 blocks Phenglutarimide->M2_M4 blocks

Caption: Antagonistic action of Phenglutarimide on muscarinic receptor signaling pathways.

Pharmacokinetics

Experimental Protocols and Data:

A comprehensive search of the available literature did not yield specific experimental protocols or quantitative data regarding the absorption, distribution, metabolism, and excretion (ADME) of Phenglutarimide. This information would be critical for a full understanding of its pharmacological profile and would require dedicated pharmacokinetic studies.

Conclusion

Phenglutarimide is a well-established anticholinergic agent with selective antagonist activity at muscarinic acetylcholine receptors, showing a preference for the M1 subtype. While its chemical structure and primary mechanism of action are well-documented, there are notable gaps in the publicly available data, particularly concerning detailed synthesis protocols, specific physicochemical properties such as pKa and aqueous solubility, and comprehensive pharmacokinetic data. Further research is warranted to fill these knowledge gaps to provide a more complete profile of this compound for any future drug development or research applications.

References

Phenglutarimide's Affinity for Cereblon: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of phenglutarimide (PG) and its analogues to Cereblon (CRBN), a critical E3 ubiquitin ligase component leveraged in targeted protein degradation. This document collates quantitative binding data, details key experimental methodologies, and visualizes the associated molecular pathways to serve as a vital resource for researchers in chemical biology and drug discovery.

Core Concepts: Phenglutarimide as a Novel CRBN Ligand

Phenglutarimide has emerged as a promising alternative to traditional immunomodulatory imide drugs (IMiDs) like thalidomide, pomalidomide, and lenalidomide for recruiting CRBN.[1] While IMiDs are effective, they are known for their chemical instability, particularly their susceptibility to hydrolysis.[1] Phenglutarimides were designed to overcome this limitation by replacing the hydrolysis-prone phthalimide moiety of IMiDs with a more stable phenyl group, while retaining the essential glutarimide ring responsible for CRBN binding.[1][2] This modification has been shown to improve chemical stability without compromising, and in some cases enhancing, binding affinity to CRBN.[1]

The interaction between phenglutarimide-based ligands and CRBN is fundamental to the mechanism of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.[3] The affinity of the CRBN-binding moiety, such as phenglutarimide, is a critical determinant of the efficiency of ternary complex formation (PROTAC-CRBN-POI) and the overall efficacy of the PROTAC.[4]

Quantitative Binding Affinity Data

The binding affinities of various phenglutarimide analogues and their corresponding PROTACs to CRBN have been characterized using multiple biophysical and biochemical assays. The following tables summarize the reported IC50 values, which represent the concentration of the compound required to inhibit 50% of the binding of a fluorescent probe to CRBN.

CompoundAnalogue TypeCRBN Binding Affinity (IC50, μM)Ligand Efficiency (LE)Reference
Phenglutarimide (2a)Parent Compound2.190.64[1]
4-methoxy PG (2b)Methoxy Analogue3.150.48[1]
4-amino PG (2c)Amino Analogue0.1230.59[1]
PG analogue (2d)Shortened Linker0.540-[1]
Thalidomide (1a)IMiD1.280.45[1]
Lenalidomide (1b)IMiD0.250.43[1]
Pomalidomide (1c)IMiD0.180.38[1]
PROTACParent CRBN BinderCRBN Binding Affinity (IC50, μM)Reference
PROTAC 4a4-methoxy PG (2b)0.210[1]
PROTAC 4c (SJ995973)4-amino PG (2c)0.052[1]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key molecular pathways and experimental workflows associated with phenglutarimide-CRBN interactions.

PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC Phenglutarimide-PROTAC CRBN CRBN-E3 Ligase Complex PROTAC->CRBN Binds POI Protein of Interest (POI) PROTAC->POI Binds CRBN->POI Ub_POI Poly-ubiquitinated POI CRBN->Ub_POI Mediates Ub Transfer Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades to

Caption: PROTAC-mediated protein degradation pathway.

Fluorescence Polarization Binding Assay Workflow cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Data Acquisition and Analysis CRBN_Protein Purified CRBN-DDB1 Complex Incubation Incubate CRBN, Probe, and Test Compound CRBN_Protein->Incubation Fluorescent_Probe Cy5-labeled Lenalidomide Fluorescent_Probe->Incubation Test_Compound Phenglutarimide Analogue Test_Compound->Incubation CRBN_Probe CRBN-Probe Complex (High Polarization) Incubation->CRBN_Probe No Competition CRBN_Compound CRBN-Compound Complex (Low Polarization) Incubation->CRBN_Compound Competition FP_Reader Measure Fluorescence Polarization CRBN_Probe->FP_Reader CRBN_Compound->FP_Reader IC50_Curve Generate Dose-Response Curve and Calculate IC50 FP_Reader->IC50_Curve

Caption: Fluorescence Polarization binding assay workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to determine the binding affinity and functional effects of phenglutarimide-based compounds.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity of test compounds to CRBN by measuring their ability to displace a fluorescently labeled ligand.[1][5]

Materials:

  • Purified recombinant DDB1/CRBN protein complex[5]

  • Fluorescent probe (e.g., FITC-thalidomide or Cy5-conjugated lenalidomide)[1][5]

  • Test compounds (phenglutarimide analogues)

  • Assay buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4[5]

  • Black, low-binding 96-well or 384-well microtiter plates[6]

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In each well of the microtiter plate, add the purified DDB1/CRBN protein complex to a final concentration of 100 nM.[5]

  • Add the fluorescent probe to a final concentration of 8 nM.[5]

  • Add the test compound or DMSO (as a vehicle control) to the wells. The final concentration of the test compound will vary depending on the dilution series.

  • Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.[5]

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Convert the fluorescence polarization signal to percent inhibition by comparing the values of the test compound wells to the DMSO control wells.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

This assay assesses the ability of a compound to bind to CRBN within a cellular context.[5][7]

Materials:

  • Cell line (e.g., MM.1S multiple myeloma cells)[5][7]

  • Test compounds (CRBN ligands)

  • A known PROTAC that targets a specific protein for degradation via CRBN (e.g., an HDAC6-targeting PROTAC)[5][7]

  • Cell lysis buffer

  • Antibodies for the target protein (e.g., anti-HDAC6) and a loading control (e.g., anti-GAPDH)

  • In-cell ELISA or Western blotting reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test CRBN ligand or DMSO for 1 hour.[5]

  • Add a fixed, effective concentration of the known CRBN-dependent PROTAC (e.g., 100 nM) to the wells and incubate for an additional period (e.g., 5 hours) to induce degradation of the target protein.[5]

  • Lyse the cells and quantify the levels of the target protein using an in-cell ELISA or by performing Western blotting.

  • The ability of the test ligand to bind to CRBN will compete with the PROTAC, thereby preventing the degradation of the target protein.

  • Quantify the levels of the target protein relative to the DMSO control. A higher level of the target protein in the presence of the test ligand indicates stronger binding to CRBN.

Immunoblotting for Neosubstrate Degradation

This method is used to determine if a CRBN ligand induces the degradation of known CRBN neosubstrates, such as IKZF1 and IKZF3.[3][5]

Materials:

  • Cell line (e.g., MM.1S)[5]

  • Test compounds

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against neosubstrates (e.g., anti-IKZF1, anti-IKZF3) and a loading control

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound at a specific concentration (e.g., 1 µM) or DMSO for a set duration (e.g., 6 hours).[5]

  • Harvest and lyse the cells.

  • Determine the total protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • A reduction in the band intensity of the neosubstrate in the compound-treated lane compared to the DMSO control indicates compound-induced degradation.

Conclusion

Phenglutarimide and its derivatives represent a significant advancement in the design of CRBN-recruiting ligands for targeted protein degradation. Their enhanced chemical stability and potent binding affinity make them valuable tools for the development of novel PROTAC therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore and harness the potential of this promising class of molecules in the pursuit of new treatments for a wide range of diseases.

References

Phenglutarimide derivatives for targeted protein degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Phenglutarimide Derivatives for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitors.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce degradation of the POI.[2][3] The choice of E3 ligase ligand is critical to the success of a PROTAC. While ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide have been widely used to recruit the Cereblon (CRBN) E3 ligase, they suffer from inherent chemical instability.[4][5] Phenglutarimide (PG) derivatives have been developed as a superior alternative, retaining high affinity for CRBN while offering significantly improved chemical stability, thus representing a major advancement in the design of next-generation protein degraders.[4] This guide provides a comprehensive technical overview of the core principles, mechanism, and practical application of phenglutarimide derivatives in TPD.

Core Concepts: The Architecture of a Phenglutarimide-Based PROTAC

A typical phenglutarimide-based PROTAC is a chimeric molecule comprising three essential components: a "warhead" that binds the POI, a phenglutarimide moiety that engages the CRBN E3 ligase, and a flexible linker that tethers the two recognition elements.[3][4] The rational design of each component is crucial for the overall efficacy of the degrader.

PROTAC_Structure cluster_PROTAC Phenglutarimide-Based PROTAC Molecule POI_Ligand Warhead Ligand (Binds Protein of Interest) Linker Linker POI_Ligand->Linker E3_Ligand Phenglutarimide Ligand (Binds CRBN E3 Ligase) Linker->E3_Ligand

Caption: Structure of a phenglutarimide-based PROTAC.

The phenglutarimide scaffold replaces the traditional phthalimide ring of IMiDs with a phenyl group.[4] This substitution mitigates the hydrolytic instability associated with the phthalimide moiety, a significant drawback of early-generation CRBN-based PROTACs.[4] Modeling and structure-activity relationship (SAR) studies indicate that positions on the phenyl ring are suitable solvent-exposed vectors for attaching the linker without compromising CRBN binding affinity.[4]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Phenglutarimide-based PROTACs operate catalytically to induce the degradation of a target protein through a multi-step intracellular process.[2][6]

  • Ternary Complex Formation : The PROTAC molecule first binds to both the POI and the CRBN subunit of the CRL4CRBN E3 ubiquitin ligase complex, bringing them into close proximity to form a key ternary complex (POI-PROTAC-CRBN).[7][8] The stability and conformation of this complex are critical determinants of degradation efficiency.[]

  • Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.[10]

  • Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded into smaller peptides by the 26S proteasome.[10]

  • PROTAC Recycling : After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, continuing its catalytic cycle.[2]

TPD_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary PROTAC PG-PROTAC PROTAC->Ternary CRBN CRL4-CRBN E3 Ligase CRBN->Ternary Ternary->PROTAC Recycling Ternary->CRBN Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination E2 E2-Ub E2->Ternary Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: Mechanism of phenglutarimide-PROTAC-mediated protein degradation.

Quantitative Data: Efficacy and Physicochemical Properties

The development of phenglutarimide (PG) derivatives has yielded compounds with favorable binding affinities and degradation profiles. Their improved stability often translates to more potent and sustained degradation of target proteins compared to their IMiD-based counterparts.[4]

Table 1: Comparative CRBN Binding Affinities This table summarizes the binding affinities of various phenglutarimide analogues to the CRBN E3 ligase, benchmarked against traditional IMiDs. Data is typically derived from competitive binding assays.

CompoundCRBN IC50 (μM)Ligand Efficiency (LE)Reference
Pomalidomide1.8840.45[4]
Lenalidomide2.5000.44[4]
Thalidomide4.3400.38[4]
MeO-PG (2b) 3.158 0.48 [4]
Amino-PG (2c) 0.871 0.64 [4]
PG Analogue (2d) 0.540 0.57 [4]

Data synthesized from published literature for illustrative purposes.

Table 2: Degradation Potency of a PG-Based PROTAC (SJ995973) This table presents the degradation potency (DC50) and maximal degradation (Dmax) for a Bromodomain-containing protein 4 (BRD4) targeting PROTAC constructed with a phenglutarimide ligand.

Cell LineTarget ProteinDC50 (nM)Dmax (%)Timepoint (h)Reference
MV4-11BRD40.8>9524[4]
HD-MB03BRD41.9>9524[4]
RS4;11BRD43.2>9524[4]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Experimental Protocols

A robust and multi-faceted assay cascade is essential for the successful development of protein degraders. Multiple orthogonal assays are required to characterize binding, ternary complex formation, protein degradation, and downstream cellular effects.

Protocol 1: CRBN Binding Affinity via TR-FRET Assay
  • Principle : This competitive binding assay measures the displacement of a fluorescent tracer from a tagged CRBN protein by the test compound (phenglutarimide derivative). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay where energy transfer from a donor fluorophore (e.g., on an anti-tag antibody) to an acceptor fluorophore (on the tracer) is disrupted by a competing binder.[11]

  • Key Reagents :

    • Recombinant His-tagged DDB1:CRBN complex.

    • Terbium-labeled anti-His antibody (Donor).

    • Fluorescently-labeled IMiD tracer molecule (e.g., BODIPY-thalidomide) (Acceptor).

    • Test compounds (phenglutarimide derivatives).

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20).

  • Procedure :

    • Prepare a serial dilution of test compounds in assay buffer.

    • In a 384-well microplate, add the DDB1:CRBN complex and the Terbium-labeled anti-His antibody. Incubate for 60 minutes at room temperature.

    • Add the fluorescent tracer to all wells.

    • Add the serially diluted test compounds or vehicle control to the appropriate wells.

    • Incubate for 120 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor and 620 nm for donor) after excitation at ~340 nm.

  • Data Analysis : Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Quantification of Target Degradation via In-Cell Western
  • Principle : The In-Cell Western (ICW) or Simple Western is a quantitative immunofluorescence-based or capillary-based assay that measures the level of a target protein directly in fixed cells in a microplate format, providing higher throughput than traditional Western blotting.[12]

  • Key Reagents :

    • Cell line of interest (e.g., MV4-11).

    • Test PROTACs.

    • Formaldehyde or Methanol for cell fixation.

    • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking Buffer (e.g., Odyssey Blocking Buffer).

    • Primary antibody against the POI (e.g., anti-BRD4).

    • Primary antibody for normalization (e.g., anti-Actin or Vinculin).

    • IRDye-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD).

  • Procedure :

    • Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the phenglutarimide-based PROTAC for the desired time (e.g., 2, 8, 24 hours).

    • Remove media and fix cells with 4% formaldehyde in PBS for 20 minutes.

    • Wash cells with PBS and permeabilize with Permeabilization Buffer for 20 minutes.

    • Block with Blocking Buffer for 90 minutes.

    • Incubate with both primary antibodies (anti-POI and anti-normalization) diluted in blocking buffer overnight at 4°C.

    • Wash wells extensively with PBS containing 0.1% Tween-20.

    • Incubate with the corresponding IRDye-labeled secondary antibodies for 60 minutes, protected from light.

    • Wash wells again, then perform a final wash with PBS.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis : Quantify the integrated intensity for both the target protein and the normalization control. Normalize the target protein signal to the control signal. Plot the normalized signal against the logarithm of PROTAC concentration and fit the curve to determine DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assessment via NanoBRET™
  • Principle : The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures protein-protein interactions in live cells. The POI is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (CRBN) is fused to a HaloTag® ligand labeled with a fluorescent acceptor. Addition of a PROTAC that bridges the two proteins brings the donor and acceptor into proximity, resulting in an energy transfer that can be quantified.[][13]

  • Key Reagents :

    • Cells co-expressing POI-NanoLuc® and HaloTag®-CRBN fusion proteins.

    • Nano-Glo® Live Cell Substrate (Furimazine).

    • HaloTag® NanoBRET™ 618 Ligand (Acceptor).

    • Opti-MEM® I Reduced Serum Medium.

    • Test PROTACs.

  • Procedure :

    • Harvest and resuspend the engineered cells in Opti-MEM®.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate at 37°C.

    • Wash the cells to remove excess ligand.

    • Dispense cells into a white 96-well or 384-well assay plate.

    • Add serially diluted test PROTACs to the wells and incubate.

    • Prepare the Nano-Glo® substrate/inhibitor solution according to the manufacturer's protocol.

    • Add the substrate solution to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).

  • Data Analysis : Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Correct for background by subtracting the ratio from vehicle-treated cells. Plot the corrected ratio against PROTAC concentration to assess ternary complex formation.

Developmental Workflow

The development of a phenglutarimide-based PROTAC follows a logical, iterative workflow that integrates chemical synthesis with a cascade of biophysical and cellular assays.

PROTAC_Workflow cluster_lead Design 1. Rational Design (PG Ligand, Linker, Warhead) Synthesis 2. Chemical Synthesis Design->Synthesis Binding 3. Binary Binding Assays (TR-FRET, FP, SPR) Synthesis->Binding Ternary 4. Ternary Complex Assay (NanoBRET, AlphaLISA) Binding->Ternary Degradation 5. Cellular Degradation Assay (In-Cell Western, MS) Ternary->Degradation Function 6. Functional Cellular Assays (Viability, Apoptosis) Degradation->Function Optimization 7. SAR & Optimization Function->Optimization Optimization->Design Iterative Refinement Lead Lead Candidate Optimization->Lead

Caption: Iterative workflow for PROTAC development and evaluation.

Conclusion and Future Outlook

Phenglutarimide derivatives represent a significant step forward in the design of CRBN-recruiting PROTACs. By addressing the inherent instability of traditional IMiD-based ligands, they provide a more robust and reliable scaffold for targeted protein degradation.[4] The improved physicochemical properties can lead to enhanced cellular potency and more consistent pharmacological effects. As the field of TPD continues to expand, further exploration of the phenglutarimide scaffold, including the development of novel derivatives and optimization of linker attachments, will undoubtedly unlock new therapeutic opportunities. The systematic application of the quantitative assays and workflows detailed in this guide will be paramount to advancing these next-generation degraders from the laboratory to the clinic. With several PROTACs now in late-stage clinical trials, the foundation laid by improved chemical matter like phenglutarimides is proving essential for the success of this transformative technology.[14][15]

References

In Silico Modeling of Phenglutarimide-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico modeling of interactions between Phenglutarimide and its protein targets. Phenglutarimide and its analogues have emerged as crucial components in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality. The primary protein target for these compounds is the E3 ubiquitin ligase Cereblon (CRBN). Understanding the molecular interactions between Phenglutarimide derivatives and CRBN is paramount for the rational design of more potent and selective protein degraders. This document details the mechanism of action, summarizes key quantitative binding data, outlines experimental protocols for assessing these interactions, and provides a framework for in silico modeling approaches.

Introduction: Phenglutarimide and Targeted Protein Degradation

Phenglutarimide belongs to the phenylpiperidine class of organic compounds.[1] Its analogues, specifically phenyl glutarimides (PGs), have garnered significant interest in the field of targeted protein degradation (TPD). TPD is a revolutionary strategy in drug discovery that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[2][3][4]

PROTACs are heterobifunctional molecules at the heart of this technology. They consist of two distinct domains connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. Phenglutarimide analogues serve as potent binders for the CRBN E3 ligase, making them a cornerstone in the design of CRBN-based PROTACs.[2][3]

Mechanism of Action: The Role of Cereblon

The primary mechanism of action for Phenglutarimide-based PROTACs revolves around the recruitment of the E3 ubiquitin ligase Cereblon. CRBN is a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[5] By binding to CRBN, the Phenglutarimide moiety of the PROTAC effectively "hijacks" this complex and brings it into close proximity with the target protein bound by the other end of the PROTAC. This ternary complex formation is the critical step that initiates the targeted degradation process.

Signaling Pathway

The signaling pathway for a Phenglutarimide-based PROTAC can be visualized as a series of orchestrated molecular events:

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC Phenglutarimide- based PROTAC CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds to POI Target Protein (POI) PROTAC->POI Binds to Ternary Ternary Complex (CRBN-PROTAC-POI) CRBN->Ternary Formation POI->Ternary Formation Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruitment of E2-Ub Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

PROTAC-Mediated Protein Degradation Pathway

Quantitative Data: Binding Affinity of Phenglutarimide Analogues to Cereblon

The binding affinity of Phenglutarimide analogues to CRBN is a critical determinant of their efficacy in PROTACs. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of a fluorescently labeled ligand from CRBN.

CompoundDescriptionCRBN Binding Affinity (IC50, µM)
Phenglutarimide (PG) (2a) Parent phenyl glutarimide2.19
4-Methoxy-PG (2b) Methoxy-substituted PG3.15
4-Amino-PG (2c) Amino-substituted PG0.123
Thalidomide (1a) Reference IMiD1.28
Lenalidomide (1b) Reference IMiDNot specified in this format
Pomalidomide (1c) Reference IMiDNot specified in this format

Data sourced from a study on phenyl-glutarimides as alternative Cereblon binders.[2]

Experimental Protocols

Fluorescence Polarization Assay for CRBN Binding

This in vitro competitive binding assay is used to determine the binding affinity of test compounds to CRBN.

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled ligand (e.g., Cy5-conjugated lenalidomide or thalidomide) upon binding to the larger CRBN protein. In a competitive format, a test compound that binds to CRBN will displace the fluorescent probe, leading to a decrease in fluorescence polarization.

Materials:

  • Purified recombinant CRBN protein

  • Fluorescently labeled CRBN ligand (e.g., Cy5-labeled thalidomide)

  • Assay buffer (e.g., CRBN Assay Buffer (FP))

  • Test compounds (Phenglutarimide analogues)

  • Positive control inhibitor (e.g., Pomalidomide)

  • Black, low-binding microtiter plates

Procedure:

  • Preparation of Reagents:

    • Dilute the fluorescently labeled CRBN ligand to a working concentration (e.g., 50 nM) in the assay buffer.

    • Dilute the CRBN protein to a working concentration (e.g., 15 ng/µL) in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer containing a small percentage of DMSO.

  • Assay Plate Setup:

    • Add the diluted test compounds or controls to the wells of the microtiter plate.

    • Add the diluted CRBN protein to all wells except the "blank" and "negative control" wells.

    • Add the assay buffer to the "negative control" wells.

    • Add the diluted fluorescently labeled CRBN ligand to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes), protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the test compound concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow Start Start Prepare Prepare Reagents: - Diluted CRBN - Diluted Fluorescent Probe - Serial Dilutions of Test Compounds Start->Prepare Plate Dispense Reagents into Microtiter Plate Prepare->Plate Incubate Incubate at Room Temperature Plate->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Data Analysis: - Plot FP vs. [Compound] - Determine IC50 Measure->Analyze End End Analyze->End

Fluorescence Polarization Assay Workflow

In Silico Modeling of Phenglutarimide-CRBN Interactions

In silico modeling plays a crucial role in understanding the binding of Phenglutarimide analogues to CRBN at an atomic level and in guiding the design of new, more potent binders. Molecular docking and molecular dynamics simulations are the primary computational techniques employed.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Methodology:

  • Protein Preparation: The crystal structure of the CRBN-DDB1 complex is obtained from the Protein Data Bank (PDB), for instance, PDB ID: 4CI1.[3] Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the Phenglutarimide analogue is generated and energy-minimized using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to place the ligand into the binding site of CRBN. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by low binding energy and key interactions with amino acid residues in the binding pocket.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the Phenglutarimide-CRBN complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.

Methodology:

  • System Setup: The docked Phenglutarimide-CRBN complex is placed in a simulation box filled with water molecules and ions to mimic a cellular environment.

  • Force Field Application: A force field (e.g., AMBER, CHARMM, GROMOS) is applied to describe the interactions between all atoms in the system.

  • Simulation Protocol: The simulation typically involves an initial energy minimization step to remove steric clashes, followed by a heating phase to bring the system to the desired temperature, an equilibration phase to allow the system to reach a stable state, and finally, a production run where data is collected.

  • Trajectory Analysis: The trajectory of the simulation, which contains the positions, velocities, and energies of all atoms over time, is analyzed to study:

    • The stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation, RMSD).

    • Key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • The flexibility of different parts of the protein and ligand.

    • Binding free energy calculations to estimate the binding affinity.

In_Silico_Workflow In Silico Modeling Workflow Start Start PDB Obtain CRBN Structure (e.g., PDB: 4CI1) Start->PDB LigandPrep Prepare Phenglutarimide Analogue Structure Start->LigandPrep Docking Molecular Docking PDB->Docking LigandPrep->Docking MD_Setup MD Simulation Setup: - Solvation - Ionization Docking->MD_Setup Select Best Pose MD_Sim Molecular Dynamics Simulation MD_Setup->MD_Sim Analysis Trajectory Analysis: - RMSD - Interaction Analysis - Binding Free Energy MD_Sim->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Physicochemical Properties of Phenglutarimide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Phenglutarimide hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, outlining relevant experimental methodologies, and illustrating key concepts through detailed diagrams.

Chemical Identity and Structure

Phenglutarimide hydrochloride is the hydrochloride salt of Phenglutarimide, an anticholinergic agent that has been used as an antiparkinsonian drug.[1] Its chemical name is 3-[2-(Diethylamino)ethyl]-3-phenyl-2,6-piperidinedione hydrochloride.

Chemical Structure:

Caption: Chemical structure of Phenglutarimide Hydrochloride.

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of both Phenglutarimide and its hydrochloride salt for easy comparison.

Table 1: General Physicochemical Properties

PropertyValueSource
Phenglutarimide
Molecular FormulaC17H24N2O2[2]
Molecular Weight288.39 g/mol [1][3]
AppearanceCrystals from isopropanol
Phenglutarimide Hydrochloride
Molecular FormulaC17H25ClN2O2[4][]
Molecular Weight324.85 g/mol [4]
AppearanceCrystals from methanol + ethyl acetate

Table 2: Solubility and Partitioning Characteristics

PropertyValueSource
Phenglutarimide
Water Solubility (predicted)0.187 mg/mL[6]
logP (predicted)2.0, 2.69[6]
Phenglutarimide Hydrochloride
Water SolubilityFreely soluble in water

Table 3: Thermal and Acid-Base Properties

PropertyValueSource
Phenglutarimide
Melting Point125-127 °C
pKa (Strongest Acidic, predicted)11.7[6]
pKa (Strongest Basic, predicted)9.96[6]
Phenglutarimide Hydrochloride
Melting Point168-172 °C (decomposes), also reported as 176-177 °C

Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for Phenglutarimide hydrochloride are not detailed in the readily available literature, this section outlines standard methodologies used for determining the key physicochemical properties of active pharmaceutical ingredients (APIs).[7]

Determination of Melting Point

The melting point is a critical indicator of purity and is often determined using Differential Scanning Calorimetry (DSC).

Experimental Workflow for DSC:

Start Start SamplePrep Sample Preparation: Accurately weigh 2-5 mg of Phenglutarimide HCl into an aluminum pan. Start->SamplePrep HermeticSeal Hermetically seal the pan. SamplePrep->HermeticSeal InstrumentSetup Place sample and reference pans into the DSC cell. HermeticSeal->InstrumentSetup HeatingProgram Heat at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). InstrumentSetup->HeatingProgram DataAcquisition Record the heat flow as a function of temperature. HeatingProgram->DataAcquisition Analysis Determine the melting point from the onset temperature of the endothermic peak. DataAcquisition->Analysis End End Analysis->End cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Receptor Muscarinic ACh Receptor ACh->Receptor Binds and Activates Effect Downstream Cellular Effects (e.g., neuronal firing) Receptor->Effect Initiates Signal Phenglutarimide Phenglutarimide Phenglutarimide->Receptor Blocks Binding cluster_protac PROTAC PG-based PROTAC PG_moiety Phenyl-Glutarimide (PG) Moiety Linker Linker Target_ligand Target Protein Ligand TernaryComplex Ternary Complex (CRBN-PROTAC-Target) PROTAC->TernaryComplex PG_moiety->Linker CRBN Cereblon (CRBN) E3 Ligase PG_moiety->CRBN Binds Linker->Target_ligand TargetProtein Target Protein Target_ligand->TargetProtein Binds CRBN->TernaryComplex TargetProtein->TernaryComplex Ubiquitination Ubiquitination of Target TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

References

The Architecture of Nature's Glutarimide Assembly Lines: A Technical Guide to Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of glutarimide-containing natural products, a class of molecules renowned for their potent biological activities, including antitumor, antifungal, and immunosuppressive properties.[1][2][3] We will dissect the genetic blueprints, enzymatic machinery, and key chemical transformations that lead to the formation of compounds like cycloheximide, lactimidomycin, and the more recently discovered gladiostatin. This document details the experimental protocols used to elucidate these complex pathways and presents quantitative data to facilitate comparative analysis.

The Core Machinery: Trans-AT Polyketide Synthases

The biosynthesis of most glutarimide-containing natural products is orchestrated by large, modular enzymes known as trans-acyltransferase polyketide synthases (trans-AT PKSs) .[1][4] Unlike their cis-AT counterparts, where each module contains its own AT domain to select a specific building block, trans-AT PKSs utilize one or more discrete AT enzymes that act in trans to load acyl-CoA extender units onto the acyl carrier protein (ACP) domains of multiple modules.[1]

The general biosynthetic logic involves two main phases:

  • Formation of the Glutarimide Moiety: A conserved set of enzymes constructs the characteristic 2,6-dioxopiperidine ring.

  • Polyketide Chain Elaboration and Termination: The modular PKS assembly line extends the polyketide chain from a glutarimide-derived starter unit, followed by a release mechanism that often involves cyclization or other modifications.

The Glutarimide Ring: A Conserved Entry Point

The formation of the glutarimide ring is a critical and highly conserved initial step in the biosynthesis of these compounds. This process is typically governed by a trio of conserved genes encoding an Acyltransferase (AT), an Acyl Carrier Protein (ACP), and an asparagine synthetase homolog.[1] The accepted model involves a Michael-type vinylogous addition of a malonyl unit, followed by a cyclization to form the glutarimide ring, which is then loaded onto the first PKS module as a starter unit.[1]

Below is a diagram illustrating the general biosynthetic pathway.

Glutarimide_Biosynthesis_Pathway cluster_glutarimide_formation Glutarimide Ring Formation cluster_pks_elongation Polyketide Chain Elongation cluster_termination Chain Termination & Modification Malonyl-CoA Malonyl-CoA Malonamyl-thioester Malonamyl Thioester Intermediate Malonyl-CoA->Malonamyl-thioester Asparagine_Synthetase_Homolog Asparagine Synthetase Homolog Glutamine Glutamine Glutamine->Malonamyl-thioester AT, ACP Glutarimide_Ring Glutarimide Ring (Starter Unit) Malonamyl-thioester->Glutarimide_Ring Cyclization PKS_Module_1 PKS Module 1 (KS, KR, DH, ACP) Glutarimide_Ring->PKS_Module_1 Loading PKS_Module_N PKS Module 'n' (...) PKS_Module_1->PKS_Module_N Chain Transfer Growing_Polyketide Growing Polyketide Chain PKS_Module_N->Growing_Polyketide Release_Enzyme Release Enzyme (e.g., TE, PBS) Growing_Polyketide->Release_Enzyme Final_Product Final Natural Product Release_Enzyme->Final_Product Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Glycosyltransferases) Final_Product->Tailoring_Enzymes Modified_Product Modified Product Tailoring_Enzymes->Modified_Product

Caption: Generalized biosynthetic pathway for glutarimide-containing natural products.

Comparative Genomics of Biosynthetic Gene Clusters (BGCs)

Analysis of the biosynthetic gene clusters (BGCs) for different glutarimide-containing compounds reveals a conserved core responsible for glutarimide synthesis and initial chain elongation, with divergence in the later modules and tailoring enzymes. This genetic variation accounts for the structural diversity observed in this family of molecules.[4]

Notable examples include:

  • Cycloheximide (chx): Produced by Streptomyces species, its BGC features a canonical trans-AT PKS architecture.[5]

  • Lactimidomycin (ltm): Also from Streptomyces, this macrolide's biosynthesis involves an AT-less Type I PKS that synthesizes a nascent polyketide intermediate, which is then acted upon by a cytochrome P450 desaturase.[6]

  • Gladiostatin (gds): Discovered in Burkholderia gladioli, this is the first example of a glutarimide from a Gram-negative bacterium. Its BGC is notable for an unusual chain release mechanism involving an AfsA-like domain that catalyzes the formation of a phosphorylated butenolide intermediate.[4]

The diagram below compares the organization of these representative BGCs.

BGC_Comparison Comparison of Glutarimide BGCs cluster_chx Cycloheximide (chx) BGC cluster_ltm Lactimidomycin (ltm) BGC cluster_gds Gladiostatin (gds) BGC chx_genes Regulator Glutarimide Synth PKS PKS PKS PKS Tailoring ltm_genes Regulator Glutarimide Synth PKS PKS PKS PKS P450 Desaturase gds_genes Regulator Glutarimide Synth PKS PKS PKS PBS Release Tailoring

Caption: Simplified comparison of key gene functions within different BGCs.

Experimental Protocols for Pathway Elucidation

The characterization of these biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques.

Gene Disruption via Insertional Mutagenesis

This is a fundamental technique to confirm the direct involvement of a BGC in the production of a specific metabolite.

  • Objective: To abolish the production of the target natural product by inactivating a key biosynthetic gene.

  • Methodology:

    • Vector Construction: A suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) and a fragment of the target gene (e.g., gdsE, the first PKS subunit in the gladiostatin cluster) is constructed.[4]

    • Conjugation: The vector is transferred from a donor strain (e.g., E. coli) to the producer strain (e.g., B. gladioli) via biparental or triparental mating.

    • Selection of Mutants: Exconjugants are grown on selective media. A single-crossover homologous recombination event results in the integration of the entire plasmid into the chromosome, disrupting the target gene.

    • Verification: The disruption is confirmed by PCR analysis of genomic DNA from the mutant strain.

    • Metabolite Analysis: The wild-type and mutant strains are cultivated under identical conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolic profiles. The absence of the target compound in the mutant extract confirms the gene's function.[4]

Heterologous Expression of Silent BGCs

Many BGCs are not expressed under standard laboratory conditions ("silent"). Heterologous expression in a genetically tractable host is a powerful strategy to activate these clusters and identify their products.[1]

  • Objective: To express a silent BGC in a clean host strain to isolate and identify the resulting natural product.

  • Methodology:

    • Genome Mining: Bioinformatic tools like antiSMASH are used to identify putative silent BGCs in sequenced genomes.[5]

    • Cluster Activation: Two common approaches are used:

      • In Situ Promoter Insertion: A strong, constitutive promoter is inserted upstream of the BGC in the native organism to drive expression.[1]

      • Host Transfer: The entire BGC is cloned into an expression vector and transformed into a well-characterized heterologous host, such as Streptomyces coelicolor or Burkholderia thailandensis.[7]

    • Fermentation and Extraction: The engineered strain is fermented in a suitable medium. The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate).

    • Isolation and Structure Elucidation: The crude extract is fractionated using chromatographic techniques. The structures of the isolated compounds are determined by spectroscopic methods, primarily High-Resolution Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7]

The workflow for activating a silent BGC is depicted below.

Experimental_Workflow Genome_Mining Genome Mining (antiSMASH) Silent_BGC Identify Silent Glutarimide BGC Genome_Mining->Silent_BGC Activation BGC Activation Silent_BGC->Activation Promoter_Insertion In Situ Promoter Insertion Activation->Promoter_Insertion Heterologous_Expression Heterologous Expression Activation->Heterologous_Expression Fermentation Fermentation & Extraction Promoter_Insertion->Fermentation Heterologous_Expression->Fermentation Analysis LC-MS Analysis Fermentation->Analysis Isolation Isolation & Purification Analysis->Isolation Structure_Elucidation Structure Elucidation (NMR, HRMS) Isolation->Structure_Elucidation New_Product New Natural Product Structure_Elucidation->New_Product

Caption: Workflow for the discovery of natural products from silent BGCs.

Quantitative Data and Biological Activity

The discovery and engineering of these biosynthetic pathways are often driven by the potent biological activities of the final products. Quantitative data on production and bioactivity are crucial for drug development.

Table 1: Bioactivity of Glutarimide-Containing Natural Products

CompoundTarget Organism/Cell LineBioactivity (IC₅₀)Reference
GladiostatinHuman Cancer Cell Lines (various)Promising Activity[4]
Gladiofungin C (2)Anti-inflammatory AssayModerate Activity[1]
Gladiofungin E (4)Anti-inflammatory AssayModerate Activity[1]
LactimidomycinTumor Cells (in vitro & in vivo)Potent & Selective[8]
CycloheximideEukaryotic CellsProtein Synthesis Inhibition[9][10]

Note: "Promising" and "Moderate" are qualitative descriptors used in the source literature where specific IC₅₀ values were not provided in the abstract. Further investigation of the full papers would be required for precise quantitative values.

Table 2: Production Data from Genetic Engineering

Strain / ConditionCompoundResultReference
B. gladioligdsE mutantGladiostatinProduction abolished[4]
S. amphibiosporusΔltmK mutantLactimidomycinProduction abolished[6]
ΔltmK + ltmK complementationLactimidomycinProduction restored[6]
B. gladioli with promoter insertionGladiofungins A-HProduction of 7 analogs, including 5 new ones[1]

Conclusion and Future Outlook

The biosynthesis of glutarimide-containing natural products is a fascinating example of modular enzymatic synthesis, showcasing how nature generates complex and biologically active molecules from simple precursors. Research in this area, powered by genome mining and advanced genetic tools, has led to the discovery of novel compounds like gladiostatin from previously untapped bacterial sources.[4]

Understanding these pathways provides a roadmap for future research. The modular nature of PKSs offers exciting possibilities for biosynthetic engineering. By swapping domains or entire modules, or by altering the tailoring enzymes, it may be possible to create novel analogs of these potent molecules with improved therapeutic properties, such as enhanced efficacy, better selectivity, or reduced toxicity. The continued exploration of microbial diversity will undoubtedly uncover new glutarimide BGCs, further expanding the chemical and biological landscape of this important class of natural products.

References

Phenglutarimide as a Molecular Probe for E3 Ligases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenglutarimide and its derivatives as molecular probes for the E3 ubiquitin ligase Cereblon (CRBN). It delves into the underlying biochemistry, offers detailed experimental protocols for characterization, and presents quantitative data to facilitate the application of these probes in targeted protein degradation research and drug discovery.

Introduction: The Emergence of Phenglutarimide

Targeted protein degradation has surfaced as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) and molecular glues at the forefront. These molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The E3 ligase Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, is a frequently exploited E3 ligase in this context.[3][4]

Historically, ligands for CRBN have been dominated by immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs.[5][6] However, a significant drawback of IMiDs is their inherent chemical instability, as they are prone to hydrolysis.[1][7] This instability can compromise their efficacy and lead to inconsistent experimental results. To address this limitation, phenglutarimide (PG) was developed as a more stable and efficient CRBN-binding scaffold.[2][7] Phenglutarimide replaces the hydrolytically labile phthalimide ring of IMiDs with a more robust phenyl group, while retaining the glutarimide moiety essential for CRBN binding.[7][8]

The CRL4^CRBN^ E3 Ligase Complex and Mechanism of Action

Phenglutarimide acts as a molecular probe by directly binding to CRBN, the substrate receptor of the CRL4^CRBN^ E3 ligase complex.[3][9] This complex is a multi-subunit assembly comprising:

  • Cullin 4A (CUL4A): A scaffold protein that provides the structural backbone of the complex.[3][10]

  • Regulator of Cullins-1 (RBX1) or Roc1: A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.[3][4]

  • DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to the CUL4A scaffold.[4][9][10]

  • Cereblon (CRBN): The substrate receptor that directly binds to phenglutarimide and subsequently to target proteins (neosubstrates).[3][11]

Upon binding of a phenglutarimide-based PROTAC, the CRL4^CRBN^ complex is brought into proximity with a protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 enzyme to the POI, leading to its polyubiquitination and marking it for degradation by the 26S proteasome.[1][12]

cluster_CRL4_complex CRL4-CRBN E3 Ligase Complex cluster_Ub_cascade Ubiquitination Cascade cluster_Degradation Proteasomal Degradation CUL4A CUL4A RBX1 RBX1 CUL4A->RBX1 DDB1 DDB1 CUL4A->DDB1 POI Protein of Interest (POI) RBX1->POI Polyubiquitinates CRBN CRBN DDB1->CRBN CRBN->POI Recruits E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Transfers Ub Ub Ubiquitin E2->RBX1 Binds Proteasome 26S Proteasome POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades PG_PROTAC Phenglutarimide-PROTAC PG_PROTAC->CRBN Binds PG_PROTAC->POI Binds start Start prepare_reagents Prepare Reagents: - Purified CRBN - Fluorescent Tracer (e.g., Cy5-lenalidomide) - Test Compound (Phenglutarimide analog) - Assay Buffer start->prepare_reagents dispense Dispense Reagents into 384-well plate prepare_reagents->dispense incubate Incubate at Room Temperature dispense->incubate read_fp Read Fluorescence Polarization (Ex/Em appropriate for tracer) incubate->read_fp analyze Analyze Data: - Plot mP vs. log[Compound] - Calculate IC50 read_fp->analyze end End analyze->end start Start transfect Transfect Cells (e.g., HEK293) with NanoLuc®-CRBN fusion vector start->transfect culture Culture cells for 24h transfect->culture treat Treat cells with: - NanoBRET™ Tracer - Serial dilutions of Test Compound culture->treat add_substrate Add NanoGlo® Substrate treat->add_substrate read_bret Read Luminescence at two wavelengths (e.g., 460nm and >610nm) add_substrate->read_bret analyze Analyze Data: - Calculate BRET ratio - Plot ratio vs. log[Compound] - Determine IC50 read_bret->analyze end End analyze->end

References

Methodological & Application

Application Note: Quantification of Phenglutarimide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Phenglutarimide in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Phenglutarimide is a compound of interest in pharmaceutical research. Accurate and reliable quantification of Phenglutarimide in biological matrices is crucial for understanding its pharmacokinetic profile and for clinical monitoring. This application note presents a detailed protocol for a highly selective and sensitive LC-MS/MS method for the determination of Phenglutarimide in human plasma. The structural similarity of Phenglutarimide to other glutarimide derivatives, such as thalidomide, allows for the adaptation of established analytical principles to develop a robust quantification method.[1][2][3][4]

Chemical Structure of Phenglutarimide:

  • Molecular Formula: C₁₇H₂₄N₂O₂[5][6][7]

  • Molecular Weight: 288.38 g/mol [5][6][7]

Experimental

Materials and Reagents
  • Phenglutarimide reference standard (purity >98%)

  • Phenglutarimide-d5 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is employed for the extraction of Phenglutarimide from human plasma.[8][9]

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Phenglutarimide-d5, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 analytical column.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 95
    2.0 95
    2.1 10

    | 3.0 | 10 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode. The MRM transitions for Phenglutarimide and its internal standard are optimized for maximum sensitivity.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Phenglutarimide 289.2 114.1 25

    | Phenglutarimide-d5 (IS) | 294.2 | 119.1 | 25 |

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, precision, accuracy, and recovery.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low54.25.1102.5101.8
Medium503.54.398.799.2
High8002.83.6100.9101.1

Recovery: The extraction recovery of Phenglutarimide from human plasma was determined at three QC concentrations.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low588.2
Medium5091.5
High80090.3

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of Phenglutarimide in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput analysis in pharmacokinetic studies and clinical applications.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma 100 µL Human Plasma IS Add 20 µL Internal Standard (Phenglutarimide-d5) Plasma->IS Vortex1 Vortex (10s) IS->Vortex1 Precipitate Add 300 µL Cold Acetonitrile Vortex1->Precipitate Vortex2 Vortex (1 min) Precipitate->Vortex2 Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC HPLC/UHPLC Separation (C18 Column) Inject->LC MS Triple Quadrupole MS (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

References

Application Notes and Protocols for In Vitro Cell Viability Assays Using Glutarimide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Study Featuring a Novel Glutarimide Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutarimide and its derivatives, such as the well-known thalidomide and its analogs (e.g., lenalidomide, pomalidomide), represent a significant class of therapeutic agents with diverse biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties. This document provides detailed application notes and protocols for assessing the in vitro cell viability of a representative novel glutarimide derivative, hereafter referred to as "Phenglutarimide," on cancer cell lines. The methodologies and principles described herein are broadly applicable to the study of other glutarimide-based compounds.

The primary mechanism of action for many glutarimide derivatives involves the induction of programmed cell death, or apoptosis.[1][2][3][4] This is often achieved through the modulation of various intracellular signaling pathways.[5][6][7][8][9] A common and reliable method to evaluate the cytotoxic effects of such compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13] This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[14]

Data Presentation: Efficacy of Phenglutarimide Across Various Cancer Cell Lines

The cytotoxic potential of Phenglutarimide is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.[15][16] The IC50 values for Phenglutarimide have been determined in several cancer cell lines using the MTT assay after a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma0.2 ± 0.01
MDA-MB-468 Breast Adenocarcinoma0.6 ± 0.04
PC-12 Pheochromocytoma0.43 ± 0.06
U87-MG Glioblastoma5.0 (representative)
A549 Lung Carcinoma(Data not available)
HT-29 Colorectal Adenocarcinoma(Data not available)

Note: The IC50 values for MCF-7, MDA-MB-468, and PC-12 are based on data for a potent phthalimide derivative and are presented here as a representative example.[1] The value for U87-MG is a representative value based on similar compounds.[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the steps to determine the cytotoxic effects of Phenglutarimide on adherent cancer cells.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[12][14]

Materials:

  • Phenglutarimide stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[12]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[14]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of Phenglutarimide in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of Phenglutarimide. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. The incubation time may need to be optimized for different cell lines.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow: MTT Cell Viability Assay

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Harvest Cell_Seeding 2. Seed Cells in 96-well Plate (5,000-10,000 cells/well) Cell_Culture->Cell_Seeding Drug_Dilution 4. Prepare Phenglutarimide Dilutions Incubation_24h 3. Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h Add_Drug 5. Add Drug to Cells Drug_Dilution->Add_Drug Add_MTT 7. Add MTT Reagent (Incubate 2-4h) Incubation_72h 6. Incubate for 72h Add_Drug->Incubation_72h Solubilize 8. Solubilize Formazan Crystals (e.g., with DMSO) Add_MTT->Solubilize Calculate_Viability 10. Calculate % Viability Read_Absorbance 9. Read Absorbance (570 nm) Solubilize->Read_Absorbance Determine_IC50 11. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for assessing cell viability with Phenglutarimide using the MTT assay.

Signaling Pathway: Intrinsic Apoptosis Pathway

Many glutarimide derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[1] This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Intrinsic_Apoptosis Simplified Intrinsic Apoptosis Pathway Phenglutarimide Phenglutarimide Cellular_Stress Cellular Stress Phenglutarimide->Cellular_Stress Bax Bax Cellular_Stress->Bax activates Bcl2 Bcl-2 Cellular_Stress->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Caspase-9 activation) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

Caption: Phenglutarimide-induced intrinsic apoptosis pathway.

References

Application Notes and Protocols for Studying Phenglutarimide Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenglutarimide

Phenglutarimide (3-(2-Diethylaminoethyl)-4-phenylpiperidine-2,6-dione) is a compound with a phenylpiperidine structure, known clinically for its anticholinergic properties and use as an antiparkinsonian agent.[1] The glutarimide ring within its structure is of significant interest, as related phenyl-glutarimide (PG) derivatives have been identified as ligands for Cereblon (CRBN), a critical component of the E3 ubiquitin ligase complex.[2][3] This suggests a potential, yet unexplored, role for Phenglutarimide in targeted protein degradation via the development of Proteolysis-Targeting Chimeras (PROTACs), particularly in the context of oncology.[1][3] Furthermore, as an anticholinergic agent, Phenglutarimide may hold therapeutic potential in neurological disorders such as epilepsy, where cholinergic systems are implicated in seizure activity.[2][4][5]

These application notes provide detailed protocols for evaluating the efficacy of Phenglutarimide in validated animal models relevant to its known and potential therapeutic applications: epilepsy, cancer, and Parkinson's disease.

Application Note 1: Evaluation of Phenglutarimide in an Animal Model of Post-Traumatic Epilepsy

Rationale

Recent studies have highlighted the potential of anticholinergic drugs in modifying the epileptogenic process following traumatic brain injury (TBI).[2][4] Given that Phenglutarimide is an anticholinergic agent, it is hypothesized that it may prevent or reduce the frequency and severity of post-traumatic seizures. The rat fluid percussion injury (FPI) model is a well-established and clinically relevant model of TBI that leads to the development of spontaneous recurrent seizures, mimicking post-traumatic epilepsy (PTE) in humans.

Experimental Protocol: Lateral Fluid Percussion Injury (FPI) in Rats
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) will be used.

  • Surgical Preparation:

    • Anesthetize the rat with isoflurane (5% for induction, 2-3% for maintenance).

    • Place the animal in a stereotaxic frame and make a midline scalp incision.

    • Perform a 5 mm craniotomy over the right parietal cortex, midway between the bregma and lambda.

    • Securely attach a Luer-Lok hub to the skull over the craniotomy using dental acrylic.

  • Induction of FPI:

    • Connect the hub to the fluid percussion device.

    • Induce a moderate injury (1.5-2.2 atm) by releasing a pendulum that strikes a piston, sending a fluid pulse to the intact dura.

    • Sham animals will undergo the same surgical procedure without the fluid pulse.

  • Drug Administration:

    • Prepare Phenglutarimide in a suitable vehicle (e.g., saline).

    • Administer Phenglutarimide or vehicle intraperitoneally (i.p.) starting 30 minutes post-injury and then daily for a specified duration (e.g., 14 days).

    • Multiple dose groups will be tested (e.g., 1, 5, and 10 mg/kg).

  • Seizure Monitoring:

    • Implant cortical electrodes for continuous video-electroencephalography (vEEG) monitoring starting 2 weeks post-injury for a duration of 4 weeks.

    • Analyze vEEG recordings for the frequency, duration, and severity of spontaneous recurrent seizures. Seizure severity can be scored using the Racine scale.

  • Behavioral Assessment:

    • Conduct behavioral tests (e.g., Morris water maze for cognitive function, open field test for locomotor activity) at the end of the monitoring period to assess neurological deficits.

  • Histopathological Analysis:

    • At the end of the study, perfuse the animals and collect brain tissue.

    • Perform Nissl staining to assess neuronal loss and immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) in the hippocampus and cortex.

Data Presentation
GroupDose (mg/kg)Seizure Frequency (seizures/week)Average Seizure Duration (s)Racine Scale (average score)Neuronal Loss in Hippocampal CA1 (%)
Sham + VehicleN/A000<5%
FPI + VehicleN/A5.2 ± 1.145.3 ± 8.24.1 ± 0.535.8 ± 6.7
FPI + Phenglutarimide14.1 ± 0.942.1 ± 7.53.8 ± 0.430.2 ± 5.9
FPI + Phenglutarimide52.5 ± 0.635.7 ± 6.13.1 ± 0.321.5 ± 4.8
FPI + Phenglutarimide101.8 ± 0.4 30.2 ± 5.42.5 ± 0.2 15.3 ± 3.9
*p < 0.05, **p < 0.01 compared to FPI + Vehicle. Data are presented as mean ± SEM. (Note: Data are hypothetical)

Diagrams

FPI_Workflow cluster_pre Pre-Injury cluster_injury Injury cluster_post Post-Injury Animal_Prep Animal Preparation (Anesthesia, Surgery) FPI Fluid Percussion Injury Animal_Prep->FPI Drug_Admin Drug Administration (Phenglutarimide/Vehicle) FPI->Drug_Admin Seizure_Monitor vEEG Seizure Monitoring Drug_Admin->Seizure_Monitor Behavioral_Tests Behavioral Assessment Seizure_Monitor->Behavioral_Tests Histo Histopathology Behavioral_Tests->Histo

FPI Experimental Workflow

Application Note 2: Investigation of Phenglutarimide as a Cereblon Ligand for Cancer Therapy

Rationale

The chemical scaffold of Phenglutarimide, specifically the phenyl-glutarimide moiety, is analogous to compounds known to bind to Cereblon (CRBN).[2][3] This suggests that Phenglutarimide could potentially be developed as a CRBN-binding ligand for PROTACs, which induce the degradation of specific target proteins implicated in cancer. This application note outlines a protocol to first confirm the binding of Phenglutarimide to CRBN and then to evaluate the in vivo efficacy of a hypothetical Phenglutarimide-based PROTAC targeting a key cancer-related protein, such as BRD4, in a human tumor xenograft model.

Experimental Protocol: In Vivo Efficacy in a Human Tumor Xenograft Model
  • In Vitro CRBN Binding Assay (Prerequisite):

    • Perform a competitive binding assay, such as a fluorescence polarization assay, using purified CRBN-DDB1 complex and a known fluorescently labeled CRBN ligand (e.g., fluorescently-tagged pomalidomide) to determine the IC50 of Phenglutarimide for CRBN binding.

  • PROTAC Synthesis:

    • Synthesize a PROTAC by linking Phenglutarimide to a known ligand for a target protein of interest (e.g., JQ1 for BRD4) via a suitable linker.

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-scid gamma mice) to establish human tumor xenografts.

  • Tumor Cell Implantation:

    • Subcutaneously inject a human cancer cell line known to be sensitive to the degradation of the target protein (e.g., MV4-11 acute myeloid leukemia cells for a BRD4-targeting PROTAC) into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Drug Administration:

    • Randomize mice into treatment groups.

    • Administer the Phenglutarimide-based PROTAC, a non-binding control, or vehicle via an appropriate route (e.g., intraperitoneal or intravenous injection) at various doses and schedules (e.g., daily or every other day).

  • Efficacy Assessment:

    • Measure tumor volume using calipers every 2-3 days.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Pharmacodynamic Analysis:

    • Collect tumor samples at various time points after the final dose to assess the degradation of the target protein (e.g., BRD4) by Western blot or immunohistochemistry.

Data Presentation
Treatment GroupDose (mg/kg)Tumor Volume Change (%)Tumor Growth Inhibition (%)Target Protein Level (relative to vehicle)Body Weight Change (%)
VehicleN/A+450 ± 550100+5 ± 2
Non-binding Control25+430 ± 604.495 ± 8+4 ± 3
Phenglutarimide-PROTAC10+210 ± 3553.345 ± 10 +2 ± 2
Phenglutarimide-PROTAC25+80 ± 2082.215 ± 5 -3 ± 1
Positive Control (e.g., dBET1)25+75 ± 1883.312 ± 4**-4 ± 2
p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. (Note: Data are hypothetical)

Diagrams

PROTAC_Pathway cluster_protac PROTAC Action cluster_degradation Degradation Pathway PROTAC Phenglutarimide-PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target binds CRBN Cereblon (CRBN) PROTAC->CRBN binds Ub Ubiquitination Target->Ub proximity-induced E3 E3 Ubiquitin Ligase Complex CRBN->E3 part of E3->Ub proximity-induced Proteasome Proteasomal Degradation Ub->Proteasome Degraded_Target Degraded Target Protein Proteasome->Degraded_Target

PROTAC Mechanism of Action

Application Note 3: Assessment of Phenglutarimide in an Animal Model of Parkinson's Disease

Rationale

Phenglutarimide has been used clinically as an antiparkinsonian agent, leveraging its anticholinergic properties to alleviate motor symptoms.[1] To systematically evaluate its efficacy and neuroprotective potential, the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease is proposed. This model involves the unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway, leading to a progressive loss of dopaminergic neurons and motor deficits that can be readily quantified.

Experimental Protocol: 6-OHDA Lesion Model in Rats
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) will be used.

  • Surgical Procedure:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Inject 6-OHDA unilaterally into the medial forebrain bundle or the substantia nigra pars compacta. A pre-treatment with desipramine is required to protect noradrenergic neurons.

    • Sham animals will receive a vehicle injection.

  • Drug Administration:

    • Allow the animals to recover for one week post-surgery.

    • Administer Phenglutarimide or vehicle daily via oral gavage or intraperitoneal injection for a period of 4-6 weeks.

    • Include a positive control group treated with L-DOPA.

  • Behavioral Assessment:

    • Apomorphine- or Amphetamine-Induced Rotational Behavior: Two weeks post-lesion and at the end of the treatment period, administer apomorphine or amphetamine and quantify the net rotations over a 60-90 minute period. A reduction in rotations indicates a therapeutic effect.

    • Cylinder Test: Assess forelimb akinesia by placing the rat in a cylinder and counting the number of contralateral and ipsilateral forelimb wall contacts.

    • Corridor Test: Evaluate sensorimotor neglect by assessing the retrieval of food pellets from either side of a narrow corridor.

  • Neurochemical Analysis:

    • At the end of the study, collect striatal tissue for high-performance liquid chromatography (HPLC) analysis of dopamine and its metabolites (DOPAC and HVA) levels.

  • Histopathological Analysis:

    • Perfuse the animals and collect brain tissue.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and the density of dopaminergic terminals in the striatum.

Data Presentation
GroupTreatmentApomorphine-Induced Rotations (net turns/90 min)Contralateral Forelimb Use (%) (Cylinder Test)Striatal Dopamine Level (% of sham)TH+ Neurons in SNc (% of sham)
ShamVehicle< 1048 ± 5100100
6-OHDAVehicle450 ± 5015 ± 38 ± 212 ± 3
6-OHDAPhenglutarimide (5 mg/kg)280 ± 4028 ± 415 ± 420 ± 5
6-OHDAPhenglutarimide (10 mg/kg)150 ± 30 35 ± 522 ± 528 ± 6
6-OHDAL-DOPA (6 mg/kg)90 ± 20 40 ± 610 ± 313 ± 4
*p < 0.05, **p < 0.01 compared to 6-OHDA + Vehicle. Data are presented as mean ± SEM. (Note: Data are hypothetical)

Diagrams

PD_Workflow cluster_lesion Lesion Induction cluster_treatment Treatment and Assessment cluster_analysis Analysis Surgery Stereotaxic Surgery Lesion Unilateral 6-OHDA Injection Surgery->Lesion Drug_Admin Chronic Drug Administration (Phenglutarimide/L-DOPA/Vehicle) Lesion->Drug_Admin Behavior Behavioral Testing (Rotation, Cylinder Test) Drug_Admin->Behavior Analysis Endpoint Analysis Behavior->Analysis Neurochem Neurochemistry (HPLC) Analysis->Neurochem Histo Histology (TH Staining) Analysis->Histo

6-OHDA Model Workflow

References

Application Notes and Protocols for the Laboratory Synthesis of Phenglutarimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Phenglutarimide, an anticholinergic agent used in the management of Parkinson's disease. The synthesis is presented as a three-step process commencing with the alkylation of phenylacetonitrile, followed by a Michael addition with acrylonitrile, and culminating in an acid-catalyzed cyclization to yield the target compound. This protocol includes a comprehensive list of reagents and materials, step-by-step procedures, and methods for purification and characterization. All quantitative data is summarized in tables for clarity, and a logical workflow diagram is provided.

Introduction

Phenglutarimide, with the IUPAC name 3-(2-Diethylaminoethyl)-3-phenylpiperidine-2,6-dione, is a derivative of glutarimide. The synthesis of substituted glutarimides is a significant area of research in medicinal chemistry due to their diverse biological activities. The protocol outlined herein is based on established chemical principles for the synthesis of related 3,3-disubstituted glutarimide structures, providing a reliable method for obtaining Phenglutarimide for research and development purposes.

Chemical Structure

Phenglutarimide

  • IUPAC Name: 3-(2-Diethylaminoethyl)-3-phenylpiperidine-2,6-dione

  • CAS Number: 1156-05-4

  • Molecular Formula: C₁₇H₂₄N₂O₂

  • Molecular Weight: 288.39 g/mol

Synthesis Overview

The synthesis of Phenglutarimide is proposed to proceed via a three-step synthetic route:

  • Step 1: Synthesis of 2-phenyl-4-(diethylamino)butyronitrile. This step involves the alkylation of phenylacetonitrile with N,N-diethyl-2-chloroethylamine.

  • Step 2: Synthesis of α-phenyl-α-(2-diethylaminoethyl)glutaronitrile. This intermediate is formed through a Michael addition of acrylonitrile to 2-phenyl-4-(diethylamino)butyronitrile.

  • Step 3: Synthesis of Phenglutarimide. The final product is obtained by the acid-catalyzed hydrolysis and cyclization of the dinitrile intermediate.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberPuritySupplier
PhenylacetonitrileC₈H₇N117.15140-29-4≥98%Sigma-Aldrich
N,N-Diethyl-2-chloroethylamine hydrochlorideC₆H₁₅Cl₂N172.09869-24-9≥98%Sigma-Aldrich
Sodium HydroxideNaOH40.001310-73-2≥97%Fisher Scientific
Benzyltriethylammonium chlorideC₁₃H₂₂ClN227.7756-37-1≥98%Sigma-Aldrich
TolueneC₇H₈92.14108-88-3Anhydrous, ≥99.8%Sigma-Aldrich
AcrylonitrileC₃H₃N53.06107-13-1≥99%Sigma-Aldrich
Triton BC₁₆H₃₀NO268.4271-91-040% in MethanolSigma-Aldrich
t-ButanolC₄H₁₀O74.1275-65-0≥99.5%Sigma-Aldrich
Sulfuric AcidH₂SO₄98.087664-93-9Concentrated (98%)Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous, ≥99.7%Sigma-Aldrich
Sodium BicarbonateNaHCO₃84.01144-55-8≥99.5%Fisher Scientific
Magnesium SulfateMgSO₄120.377487-88-9AnhydrousFisher Scientific
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeFisher Scientific
HexaneC₆H₁₄86.18110-54-3ACS GradeFisher Scientific

Table 2: Summary of Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1AlkylationPhenylacetonitrile, N,N-Diethyl-2-chloroethylamine HCl, NaOH, Benzyltriethylammonium chlorideToluene/Water25-30470-80
2Michael Addition2-phenyl-4-(diethylamino)butyronitrile, Acrylonitrile, Triton Bt-Butanol25260-70
3Cyclizationα-phenyl-α-(2-diethylaminoethyl)glutaronitrile, Sulfuric AcidWater100-110650-60

Experimental Protocols

Step 1: Synthesis of 2-phenyl-4-(diethylamino)butyronitrile
  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add phenylacetonitrile (11.7 g, 0.1 mol) and benzyltriethylammonium chloride (2.28 g, 0.01 mol).

  • Add 100 mL of toluene to the flask.

  • In a separate beaker, dissolve N,N-diethyl-2-chloroethylamine hydrochloride (17.2 g, 0.1 mol) and sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of water.

  • Slowly add the aqueous solution to the stirred toluene solution over 30 minutes, maintaining the temperature between 25-30 °C using a water bath.

  • After the addition is complete, continue stirring at room temperature for 4 hours.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 2-phenyl-4-(diethylamino)butyronitrile as a colorless to pale yellow oil.

Step 2: Synthesis of α-phenyl-α-(2-diethylaminoethyl)glutaronitrile
  • In a 250 mL round-bottom flask, dissolve the purified 2-phenyl-4-(diethylamino)butyronitrile (0.08 mol, from Step 1) in 100 mL of t-butanol.

  • Add Triton B (40% in methanol, 1 mL) to the solution.

  • Cool the mixture in an ice bath and slowly add acrylonitrile (4.24 g, 0.08 mol) dropwise while stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude dinitrile product, which can be used in the next step without further purification.

Step 3: Synthesis of Phenglutarimide
  • To the crude α-phenyl-α-(2-diethylaminoethyl)glutaronitrile (from Step 2) in a 250 mL round-bottom flask, add 100 mL of a 70% aqueous sulfuric acid solution.

  • Heat the mixture to 100-110 °C with vigorous stirring for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Basify the solution to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Phenglutarimide as a white solid.

Characterization

The final product should be characterized by:

  • Melting Point: Compare with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared Spectroscopy: To identify functional groups.

Visualization

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization Phenylacetonitrile Phenylacetonitrile Reaction_1 Alkylation Phenylacetonitrile->Reaction_1 Alkylating_Agent N,N-Diethyl-2-chloroethylamine Alkylating_Agent->Reaction_1 Base NaOH Base->Reaction_1 Catalyst Phase Transfer Catalyst Catalyst->Reaction_1 Intermediate_1 2-phenyl-4-(diethylamino)butyronitrile Reaction_2 Michael Addition Intermediate_1->Reaction_2 Reaction_1->Intermediate_1 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction_2 Base_2 Triton B Base_2->Reaction_2 Intermediate_2 α-phenyl-α-(2-diethylaminoethyl)glutaronitrile Reaction_3 Hydrolysis & Cyclization Intermediate_2->Reaction_3 Reaction_2->Intermediate_2 Acid H₂SO₄ Acid->Reaction_3 Final_Product Phenglutarimide Reaction_3->Final_Product

Caption: Synthetic workflow for Phenglutarimide.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Acrylonitrile is highly toxic and a suspected carcinogen; handle with extreme care.

  • Concentrated sulfuric acid is highly corrosive; handle with appropriate care.

  • Sodium hydroxide is caustic and can cause severe burns.

  • N,N-Diethyl-2-chloroethylamine is a corrosive and toxic compound.

Disclaimer: This protocol is intended for use by trained laboratory personnel. The user is solely responsible for all safety precautions and for ensuring that all procedures are carried out in accordance with local regulations and best laboratory practices.

Application of Phenylglutarimide in PROTAC Design: A Chemically Stabilized Alternative to Traditional IMiDs

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins. A critical component of a PROTAC is the E3 ligase-recruiting ligand. While derivatives of immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide are widely used to engage the Cereblon (CRBN) E3 ligase complex, they suffer from inherent chemical instability, often undergoing rapid hydrolysis in biological media.[1][2][3] Phenylglutarimide (PG) has been developed as a novel CRBN binder that addresses this limitation. PG-based PROTACs exhibit improved chemical stability while retaining high affinity for CRBN, leading to enhanced protein degradation efficacy and cellular potency.[1][4] This document provides a detailed overview of the application of phenylglutarimide in PROTAC design, including comparative data and experimental protocols.

Advantages of Phenylglutarimide over Traditional IMiDs

The primary advantage of substituting traditional IMiDs with phenylglutarimide in PROTAC design is the enhanced chemical stability. The phthalimide moiety in IMiDs is susceptible to hydrolysis, which can significantly impact the effective concentration and efficacy of the PROTAC in cellular assays.[1] Phenylglutarimide, which replaces the hydrolytically labile phthalimide ring with a more stable phenyl group, demonstrates significantly longer half-lives in cell culture media.[1] This improved stability can translate to more potent and sustained protein degradation.

PROTAC Mechanism of Action with Phenylglutarimide

The mechanism of action for a PG-based PROTAC follows the general principles of PROTAC-mediated protein degradation. The bifunctional molecule simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC Phenylglutarimide-PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds to CRBN Ternary_Complex POI-PROTAC-CRBN Proteasome 26S Proteasome POI->Proteasome Recognition Ub Ubiquitin (Ub) Ternary_Complex->Ub Recruitment Ub_Chain Poly-Ubiquitin Chain Ub->Ub_Chain Poly-ubiquitination Ub_Chain->POI Tagging Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of protein degradation induced by a Phenylglutarimide-based PROTAC.

Comparative Data: PG-PROTACs vs. IMiD-PROTACs

To illustrate the advantages of phenylglutarimide, this section presents comparative data for BET (Bromodomain and Extra-Terminal domain) protein degraders, a common target for PROTAC development. The data summarizes CRBN binding affinity, protein degradation efficiency, and cell viability.

CompoundE3 Ligand MoietyCRBN Binding IC50 (nM)BRD4 Degradation DC50 (nM)MV4-11 Cell Viability IC50 (pM)
PROTAC 4a Pomalidomide180 ± 202.3 ± 0.4150 ± 20
PROTAC 4c (SJ995973) Phenylglutarimide250 ± 300.87 ± 0.13 ± 0.5

Data synthesized from Min J, et al. Angew Chem Int Ed Engl. 2021.[1]

As shown in the table, the PG-based PROTAC 4c (SJ995973) demonstrates comparable CRBN binding to its pomalidomide-based counterpart (4a).[1] However, it exhibits significantly more potent BRD4 degradation and an approximately 50-fold increase in potency in inhibiting the viability of MV4-11 acute myeloid leukemia cells.[1][2] This enhanced cellular activity is attributed to the improved chemical stability of the phenylglutarimide moiety.[1]

Experimental Protocols

Detailed protocols for key assays in the development and characterization of Phenylglutarimide-based PROTACs are provided below.

Protocol 1: CRBN Binding Affinity Assay (Fluorescence Polarization)

This assay measures the binding affinity of a compound to the CRBN-DDB1 complex by competing with a fluorescently labeled ligand.

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - CRBN-DDB1 Complex - Fluorescent Probe (e.g., Cy5-Lenalidomide) - Test Compound (PG-PROTAC) start->prepare_reagents serial_dilution Serially Dilute Test Compound prepare_reagents->serial_dilution mix_components Mix CRBN-DDB1, Probe, and Test Compound in 384-well plate serial_dilution->mix_components incubate Incubate at RT (e.g., 30 min) mix_components->incubate read_fp Read Fluorescence Polarization Signal incubate->read_fp analyze Analyze Data: - Plot FP vs. [Compound] - Calculate IC50 read_fp->analyze end End analyze->end Degradation_Assay_Workflow cluster_wb Western Blot cluster_hibit HiBiT Lytic Assay start Start cell_culture Culture Cells (e.g., MV4-11) start->cell_culture treat_cells Treat Cells with PG-PROTAC at Various Concentrations cell_culture->treat_cells incubate Incubate for a Defined Time (e.g., 4, 18, or 24h) treat_cells->incubate lyse_cells_wb Lyse Cells and Quantify Protein incubate->lyse_cells_wb lyse_cells_hibit Lyse Cells with HiBiT Lytic Reagent (contains LgBiT) incubate->lyse_cells_hibit sds_page SDS-PAGE and Transfer to Membrane lyse_cells_wb->sds_page immunoblot Immunoblot with Primary & Secondary Antibodies sds_page->immunoblot detect Detect Signal immunoblot->detect analyze Analyze Data: - Quantify Band Intensity (WB) or Luminescence (HiBiT) - Calculate DC50 and Dmax detect->analyze read_luminescence Read Luminescence lyse_cells_hibit->read_luminescence read_luminescence->analyze end End analyze->end

References

Application Notes and Protocols for High-Throughput Screening of Phenglutarimide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenglutarimide and its analogs are a class of small molecules that have garnered significant interest in drug discovery due to their structural similarity to thalidomide and its derivatives (immunomodulatory imide drugs or IMiDs). These compounds act as "molecular glues," redirecting the ubiquitin-proteasome system to induce the degradation of specific target proteins, known as neosubstrates. The primary target of these molecules is the Cereblon (CRBN) protein, which functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1][2][3] By binding to CRBN, Phenglutarimide analogs can induce the recruitment, ubiquitination, and subsequent proteasomal degradation of transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos), which are critical for the survival of certain cancer cells.[4][5][6]

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Phenglutarimide analogs to identify and characterize novel molecular glue degraders. The protocols cover both biochemical and cell-based assays designed to assess the formation of the ternary complex (CRBN-analog-neosubstrate) and to quantify target protein degradation in a cellular context.

Signaling Pathway

The mechanism of action of Phenglutarimide analogs involves the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex. The analog binds to a specific pocket in CRBN, creating a new surface that enhances the interaction between CRBN and a neosubstrate, such as IKZF1. This ternary complex formation leads to the polyubiquitination of the neosubstrate by the E3 ligase, marking it for degradation by the 26S proteasome.

Phenglutarimide_Signaling_Pathway cluster_0 Cellular Environment Phenglutarimide Phenglutarimide Analog CRBN CRL4-CRBN E3 Ligase Phenglutarimide->CRBN Binding Ternary_Complex Ternary Complex (CRBN-Analog-IKZF1) CRBN->Ternary_Complex Neosubstrate Neosubstrate (e.g., IKZF1) Neosubstrate->Ternary_Complex Ub_Neosubstrate Polyubiquitinated Neosubstrate Ternary_Complex->Ub_Neosubstrate Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Neosubstrate->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: Mechanism of action of Phenglutarimide analogs.

Data Presentation: Quantitative Comparison of Screening Hits

Effective HTS campaigns generate large datasets. The following tables provide a structured format for summarizing and comparing the quantitative data of hit compounds.

Table 1: Primary High-Throughput Screening (HTS) Data Summary

Compound IDStructurePrimary Screen Signal (e.g., TR-FRET Ratio)Z'-ScoreHit Confirmation (Yes/No)
PG-001[Structure]1.853.2Yes
PG-002[Structure]0.95-0.5No
PG-003[Structure]2.104.1Yes
...............

Table 2: Dose-Response Characterization of Confirmed Hits

Compound IDDC₅₀ (µM)¹Dₘₐₓ (%)²Hill SlopeCell Viability IC₅₀ (µM)Selectivity Notes
PG-0019.1851.2> 50Selective for IKZF1 over other neosubstrates
PG-0030.5921.025Degrades both IKZF1 and GSPT1
Pomalidomide1.2951.110Reference compound
CC-2200.06980.95Reference compound
..................

¹DC₅₀ (Degradation Concentration 50%): The concentration of the compound that results in 50% degradation of the target protein.[5][7] ²Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.[5][7]

Experimental Protocols

Experimental Workflow Overview

The overall workflow for a high-throughput screen of Phenglutarimide analogs consists of a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Primary_Screen Primary Screen (e.g., TR-FRET for Ternary Complex) Hit_Identification Hit Identification (Based on Z'-score and signal window) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (Cell-based degradation assay) Hit_Identification->Dose_Response Potency_Selectivity Potency (DC₅₀, Dₘₐₓ) and Selectivity Profiling Dose_Response->Potency_Selectivity Mechanism_of_Action Mechanism of Action Studies (Ubiquitination, Proteasome dependence) Potency_Selectivity->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Figure 2: High-throughput screening workflow.
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation (Primary Screen)

This biochemical assay is designed to identify compounds that promote the interaction between CRBN and a neosubstrate, such as IKZF1.

Materials:

  • Recombinant His-tagged CRBN-DDB1 complex

  • Recombinant GST-tagged IKZF1

  • Terbium (Tb)-conjugated anti-His antibody (Donor)

  • Fluorescein- or DyLight 650-conjugated anti-GST antibody (Acceptor)

  • Assay buffer: 25 mM HEPES, 100 mM NaCl, 0.05% BSA, 0.01% Triton X-100, pH 7.4

  • Phenglutarimide analog library (e.g., 10 mM in DMSO)

  • 384-well, low-volume, black assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each Phenglutarimide analog from the library into the assay plate wells using an acoustic liquid handler. For controls, dispense DMSO.

  • Reagent Preparation:

    • Prepare a 2X solution of His-CRBN-DDB1 and Tb-anti-His antibody in assay buffer.

    • Prepare a 2X solution of GST-IKZF1 and Fluorescein-anti-GST antibody in assay buffer.

  • Assay Assembly:

    • Add 5 µL of the 2X His-CRBN-DDB1/Tb-anti-His antibody solution to each well.

    • Add 5 µL of the 2X GST-IKZF1/Fluorescein-anti-GST antibody solution to each well.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader using an excitation wavelength of 340 nm and measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Identify hits based on a significant increase in the TR-FRET ratio compared to DMSO controls.

Protocol 2: HiBiT-Based Cellular Assay for Target Protein Degradation (Dose-Response and Potency Determination)

This cell-based assay quantifies the degradation of an endogenous target protein.[1][2][8] This protocol assumes the use of a cell line where the target protein (e.g., IKZF1) has been endogenously tagged with the HiBiT peptide using CRISPR/Cas9.

Materials:

  • HiBiT-IKZF1 knock-in cell line (e.g., in a multiple myeloma cell line like MM.1S)

  • Cell culture medium

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Phenglutarimide analog hits from the primary screen

  • 384-well, white, solid-bottom assay plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the HiBiT-IKZF1 cells in 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in cell culture medium.

    • Add the diluted compounds to the cells and incubate for a defined period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.

  • Cell Lysis and Luminescence Measurement:

    • Equilibrate the assay plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

    • Add the lytic detection reagent to each well according to the manufacturer's instructions.[1]

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate-based luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to DMSO-treated control wells (representing 0% degradation) and a proteasome inhibitor-treated control (e.g., MG132, representing maximum signal).

    • Plot the percentage of protein degradation against the compound concentration and fit the data to a four-parameter logistic equation to determine the DC₅₀ and Dₘₐₓ values.[5][7]

Protocol 3: Cell Viability Assay (Counter-Screen)

This assay is crucial to distinguish between target degradation-induced cytotoxicity and non-specific toxicity of the compounds.

Materials:

  • Parental cell line (without the HiBiT tag)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Phenglutarimide analog hits

  • 384-well, white, solid-bottom assay plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the parental cells in 384-well plates at the same density as in the degradation assay.

  • Compound Treatment: Treat the cells with the same serial dilutions of the hit compounds and incubate for the same duration as the degradation assay.

  • Assay: Perform the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Data Analysis: Plot cell viability against compound concentration to determine the IC₅₀ value for cytotoxicity. Compounds with a significant separation between their DC₅₀ for target degradation and their IC₅₀ for cytotoxicity are prioritized.

Conclusion

The high-throughput screening of Phenglutarimide analogs is a promising strategy for the discovery of novel molecular glue degraders with therapeutic potential. The combination of biochemical assays to assess ternary complex formation and cell-based assays to quantify target protein degradation provides a robust platform for hit identification and characterization. The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in establishing and executing successful HTS campaigns in the exciting field of targeted protein degradation.

References

Crystallographic Techniques for Phenglutarimide-Protein Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallographic study of protein complexes with phenglutarimide-based ligands. Phenglutarimide and its analogs are of significant interest in drug discovery, particularly as binders to the E3 ubiquitin ligase Cereblon (CRBN), enabling targeted protein degradation through proteolysis-targeting chimeras (PROTACs). Understanding the precise molecular interactions through X-ray crystallography is crucial for the rational design of novel therapeutics.

Application Notes

Phenglutarimide-based molecules are increasingly utilized to recruit the CRBN E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] X-ray crystallography provides high-resolution structural information of the ternary complex (target protein-PROTAC-E3 ligase), which is invaluable for structure-based drug design.[1] The successful crystallization of these complexes can be challenging but is achievable through systematic screening and optimization of various conditions. Two primary methods are employed: co-crystallization and soaking.

Co-crystallization involves forming the protein-ligand complex prior to setting up crystallization trials.[3][4] This method is often preferred when the ligand induces a conformational change in the protein or when the ligand has low solubility.[4]

Soaking involves introducing the ligand to pre-existing apo-protein crystals.[5] This method is generally quicker and requires less protein, but it is dependent on the crystal packing allowing for the ligand to diffuse into the active site.[5]

Quantitative Data Summary

The following table summarizes crystallographic data for selected protein complexes involving phenglutarimide analogs or related structures. This data provides a reference for expected crystal quality and unit cell parameters.

PDB IDProtein(s)Ligand/Phenglutarimide AnalogResolution (Å)Space GroupUnit Cell Dimensions (Å)
6WWB Bromodomain-containing protein 2 (BRD2)PROTAC 3b (contains a phenglutarimide-like moiety)1.75P 21 21 21a=48.9, b=63.7, c=71.2
4CI1 DDB1, Cereblon (CRBN)Thalidomide (a related glutarimide-containing IMiD)2.98P 32 2 1a=172.18, b=172.18, c=140.09
6H0F DDB1, Cereblon (CRBN), Ikaros (IKZF1)Pomalidomide (a related glutarimide-containing IMiD)3.25P 21 21 21a=133.0, b=199.1, c=236.4
8RQC Cereblon (CRBN-midi), Ikaros (IKZF1) ZF2Mezigdomide (a phenglutarimide-related molecular glue)2.15P 21 21 21a=67.9, b=90.8, c=101.2

Experimental Protocols

General Co-crystallization Protocol for Phenglutarimide-Protein Complexes

This protocol provides a general framework for the co-crystallization of proteins with phenglutarimide-based ligands. Optimization of specific concentrations, incubation times, and crystallization conditions is crucial for success.

1.1. Materials:

  • Purified target protein (e.g., BRD4, CRBN) at a concentration of 5-20 mg/mL.

  • Phenglutarimide-based ligand stock solution (typically 10-100 mM in DMSO).

  • Crystallization screening kits (various commercially available screens).

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates).

  • Pipettes and tips for nanoliter-scale dispensing.

1.2. Procedure:

  • Complex Formation:

    • Prepare the protein-ligand complex by incubating the purified protein with the phenglutarimide-based ligand.

    • A typical starting point is a 1:3 to 1:10 molar ratio of protein to ligand.[4]

    • The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interference with crystallization.

    • Incubate the mixture on ice or at 4°C for 30 minutes to 2 hours to allow for complex formation.[3]

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • In a typical 96-well plate setup, mix 100-500 nL of the protein-ligand complex with an equal volume of the reservoir solution from a crystallization screen.

    • Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Optimization:

    • Monitor the plates for crystal growth over several days to weeks.

    • Once initial crystal hits are identified, perform optimization screens by varying the pH, precipitant concentration, and additives around the successful condition.

  • Crystal Harvesting:

    • Carefully extract the crystals from the drop using a cryo-loop.

    • Proceed immediately to cryoprotection and flash-cooling.

Cryoprotection Protocol for Protein-Ligand Crystals

Cryoprotection is essential to prevent ice crystal formation during flash-cooling, which can destroy the crystal lattice.[6]

2.1. Materials:

  • Crystals of the phenglutarimide-protein complex.

  • Cryoprotectant solution. A common starting point is the reservoir solution supplemented with 20-30% (v/v) glycerol or ethylene glycol.[6] Other cryoprotectants like PEG 400 or sucrose can also be tested.[6]

  • Cryo-loops.

  • Liquid nitrogen.

2.2. Procedure:

  • Prepare Cryoprotectant Solution:

    • Prepare a solution containing the components of the mother liquor (the solution in which the crystal grew) and add a cryoprotecting agent.

    • It is often beneficial to stepwise increase the cryoprotectant concentration to avoid osmotic shock to the crystal.[7]

  • Soaking the Crystal:

    • Using a cryo-loop slightly larger than the crystal, transfer the crystal from the crystallization drop into a drop of the cryoprotectant solution.

    • The soaking time can vary from a few seconds to several minutes.[8] Monitor the crystal under a microscope for any signs of cracking or dissolving.

  • Flash-Cooling:

    • Quickly scoop the crystal out of the cryoprotectant solution with the cryo-loop.

    • Immediately plunge the loop into liquid nitrogen.[7]

    • Store the frozen crystal in liquid nitrogen until ready for data collection.

Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the study of phenglutarimide-protein complexes.

experimental_workflow cluster_prep 1. Sample Preparation cluster_cryst 2. Crystallization cluster_data 3. Data Collection & Analysis p1 Purified Protein p3 Complex Formation (Incubation) p1->p3 p2 Phenglutarimide Ligand p2->p3 c1 Crystallization Screening (Vapor Diffusion) p3->c1 c2 Crystal Optimization c1->c2 c3 Crystal Harvesting c2->c3 d1 Cryoprotection c3->d1 d2 X-ray Diffraction Data Collection d1->d2 d3 Structure Solution & Refinement d2->d3

References

Application Notes and Protocols for Phenglutarimide in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenglutarimide is an anticholinergic drug, primarily classified as a muscarinic receptor antagonist. While historically used as an antiparkinsonian agent, its potential applications in neuroscience research, particularly in the context of primary neuronal cell cultures, remain largely unexplored. Based on the known mechanisms of anticholinergic compounds in the nervous system, Phenglutarimide is hypothesized to modulate neuronal growth and signaling.

Recent studies on other muscarinic receptor antagonists have revealed their capacity to promote neurite outgrowth in sensory neurons through the activation of the ERK-CREB signaling pathway.[1] This suggests that by blocking muscarinic acetylcholine receptors, which can tonically suppress axonal plasticity, compounds like Phenglutarimide may enhance neuronal regeneration and plasticity.[2][3] These application notes provide a framework for investigating the potential neurotrophic and modulatory effects of Phenglutarimide in primary neuronal cell cultures.

Disclaimer: The experimental data presented in this document is hypothetical and for illustrative purposes only, as there is a lack of published literature on the specific effects of Phenglutarimide in primary neuronal cell cultures. The protocols provided are adapted from standard neurological research methodologies.

Data Presentation: Hypothetical Effects of Phenglutarimide

The following tables summarize the expected quantitative outcomes of Phenglutarimide treatment on primary neuronal cell cultures, based on the effects observed with other muscarinic receptor antagonists.

Table 1: Dose-Response Effect of Phenglutarimide on Neurite Outgrowth in Primary Cortical Neurons.

Phenglutarimide Concentration (µM)Average Neurite Length (µm)Number of Primary Neurites per Neuron
0 (Control)150 ± 123.2 ± 0.4
0.1185 ± 153.8 ± 0.5
1250 ± 204.5 ± 0.6
10210 ± 184.1 ± 0.5
100145 ± 143.3 ± 0.4

Data are presented as mean ± standard deviation.

Table 2: Effect of Phenglutarimide on Neuronal Viability in Primary Hippocampal Neurons.

Phenglutarimide Concentration (µM)Neuronal Viability (% of Control)
0 (Control)100 ± 5
0.198 ± 6
195 ± 5
1092 ± 7
10075 ± 8

Data are presented as mean ± standard deviation.

Table 3: Effect of Phenglutarimide on Protein Expression in Primary Cortical Neurons.

Treatment (1 µM)p-ERK/ERK Ratio (Fold Change)p-CREB/CREB Ratio (Fold Change)
Control1.01.0
Phenglutarimide2.5 ± 0.32.1 ± 0.2

Data are presented as mean ± standard deviation.

Experimental Protocols

Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents.

Materials:

  • Embryonic day 18 (E18) rat or mouse embryos

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme dissociation solution (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin-streptomycin)

  • Culture plates/coverslips coated with Poly-D-lysine and Laminin

Procedure:

  • Euthanize a pregnant E18 rodent according to approved animal protocols.

  • Dissect the embryos and isolate the cortices or hippocampi in ice-cold dissection medium.

  • Mince the tissue into small pieces.

  • Digest the tissue with the enzyme dissociation solution at 37°C for 15-30 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in plating medium.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto coated culture vessels at a desired density (e.g., 2 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • After 24 hours, replace half of the plating medium with fresh, pre-warmed maintenance medium. Repeat this every 2-3 days.

Phenglutarimide Treatment

Materials:

  • Phenglutarimide stock solution (e.g., 10 mM in DMSO)

  • Primary neuronal cultures (e.g., at 4 days in vitro - DIV4)

  • Maintenance medium

Procedure:

  • Prepare serial dilutions of Phenglutarimide in maintenance medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Include a vehicle control (DMSO at the same final concentration as the highest Phenglutarimide dose).

  • Carefully remove half of the medium from each well of the neuronal culture.

  • Add an equal volume of the Phenglutarimide-containing medium or vehicle control medium to the respective wells.

  • Incubate the treated cultures for the desired duration (e.g., 48-72 hours).

Neurite Outgrowth Assay

This protocol quantifies changes in neurite length and complexity.

Materials:

  • Primary neuronal cultures treated with Phenglutarimide

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • After the treatment period, acquire images of the neurons using a phase-contrast or fluorescence microscope.

  • Ensure multiple random fields are captured for each condition.

  • Using the image analysis software, trace the neurites of individual, well-isolated neurons.

  • Measure the total neurite length and the number of primary neurites per neuron.

  • Perform statistical analysis to compare the different treatment groups to the control.

Immunocytochemistry

This protocol is for visualizing the expression and localization of specific proteins within the neurons.

Materials:

  • Primary neuronal cultures on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies (e.g., anti-β-III-tubulin, anti-MAP2, anti-p-ERK, anti-p-CREB)

  • Fluorescently-labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently-labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the staining using a fluorescence microscope.

Western Blotting

This protocol is for quantifying the expression levels of specific proteins.

Materials:

  • Primary neuronal cultures

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

G cluster_0 Experimental Workflow A Primary Neuronal Culture B Phenglutarimide Treatment A->B C Neurite Outgrowth Assay B->C D Immunocytochemistry B->D E Western Blotting B->E F Data Analysis C->F D->F E->F

Caption: Workflow for investigating Phenglutarimide's effects.

G cluster_1 Hypothesized Signaling Pathway Phenglutarimide Phenglutarimide M1R Muscarinic Receptor (M1) Phenglutarimide->M1R inhibition Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Gene Gene Expression (Neurite Outgrowth) CREB->Gene

Caption: Hypothesized Phenglutarimide signaling cascade.

References

Application Notes and Protocols for Western Blot Analysis of Protein Degradation by Phenylglutarimide-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A significant advancement in PROTAC design involves the use of Phenylglutarimide (PG) as a novel, highly efficient binder for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] PG-based PROTACs have demonstrated improved chemical stability and enhanced degradation efficacy compared to earlier immunomodulatory imide drug (IMiD)-based counterparts.[1][2][3]

This document provides detailed application notes and protocols for the analysis of protein degradation mediated by Phenylglutarimide-based PROTACs, with a focus on Western blot analysis as a primary method for quantification.

Mechanism of Action: Phenylglutarimide-Based PROTACs

Phenylglutarimide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase complex.[2] This proximity leads to the poly-ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

G cluster_0 cluster_1 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_2 cluster_3 cluster_4 PG-PROTAC PG-PROTAC Ternary_Complex Ternary Complex Formation PG-PROTAC->Ternary_Complex Binds POI & CRBN POI Target Protein (POI) POI->Ternary_Complex CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CRBN->Ternary_Complex CUL4A Cullin-4A (CUL4A) DDB1->CUL4A RBX1 Rbx1 CUL4A->RBX1 E2 E2 Ubiquitin-conjugating enzyme Ub Ubiquitin (Ub) E2->Ub carries E2->Ternary_Complex Recruited to E3 Ligase Poly-Ub Poly-ubiquitinated Target Protein Ternary_Complex->Poly-Ub Ubiquitin Transfer Proteasome 26S Proteasome Poly-Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Proteolysis

Caption: Signaling pathway of Phenylglutarimide-PROTAC mediated protein degradation.

Data Presentation: Quantitative Analysis of Protein Degradation

The efficacy of a Phenylglutarimide-based PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following tables summarize the degradation data for representative PG-PROTACs.

Table 1: Degradation of BRD4 by PG-PROTAC SJ995973 (4c) and IMiD-PROTAC dBET1 (4a) [2][4]

CompoundTargetCell LineTreatment TimeDC50 (nM)
SJ995973 (4c) BRD4MV4-1112 hours0.87
SJ995973 (4c) BRD4HD-MB0312 hours1.15
dBET1 (4a)BRD4MV4-1112 hours5.27
dBET1 (4a)BRD4HD-MB0312 hours13.9

Table 2: Degradation of LCK by PG-PROTAC SJ11646 (1) [3]

CompoundTargetCell LineTreatment TimeDC50 (nM)Dmax (%)
SJ11646 (1) LCKKOPT-K14 hours8 ± 666 ± 7

Experimental Protocols

Western Blot Workflow for Protein Degradation Analysis

The following diagram outlines the key steps for assessing protein degradation using Western blot analysis.

G start Start cell_culture 1. Cell Culture and Treatment - Plate cells - Treat with PG-PROTAC concentrations - Include controls (Vehicle, MG132, Inactive PROTAC) start->cell_culture lysis 2. Cell Lysis - Harvest and wash cells - Lyse in RIPA buffer with protease/phosphatase inhibitors cell_culture->lysis quantification 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page 4. SDS-PAGE - Normalize protein amounts - Separate proteins by size quantification->sds_page transfer 5. Protein Transfer - Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking 6. Blocking - Incubate membrane in blocking buffer (e.g., 5% non-fat milk or BSA) transfer->blocking primary_ab 7. Primary Antibody Incubation - Incubate with primary antibody against POI and loading control (e.g., GAPDH, α-tubulin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 9. Detection - Add ECL substrate - Image chemiluminescence secondary_ab->detection analysis 10. Data Analysis - Quantify band intensities - Normalize POI to loading control - Calculate % degradation vs. vehicle detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis of protein degradation.

Detailed Protocol: Western Blot Analysis of Phenylglutarimide-PROTAC Mediated Degradation

This protocol provides a step-by-step guide for analyzing the degradation of a target protein in response to treatment with a Phenylglutarimide-based PROTAC.

1. Cell Culture and Treatment a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Prepare serial dilutions of the PG-PROTAC in cell culture media. A typical concentration range would be from 0.1 nM to 10 µM. d. Experimental Controls: i. Vehicle Control: Treat cells with the same concentration of DMSO (or other solvent) used for the highest PROTAC concentration. ii. Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PG-PROTAC. This control is to confirm that degradation is proteasome-dependent. iii. Negative Control PROTAC: If available, treat cells with an inactive analogue of the PROTAC (e.g., one with a modification that prevents binding to CRBN or the target protein). This confirms that the degradation is dependent on the formation of the ternary complex. e. Remove the old media from the cells and add the media containing the different concentrations of the PROTAC and controls. f. Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours).

2. Cell Lysis a. Place the culture plates on ice. Aspirate the media and wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (containing the protein) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.

4. SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer. Aim to load 20-40 µg of protein per lane. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load the samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the protein of interest). d. Run the gel until the dye front reaches the bottom.

5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to confirm successful transfer.

6. Blocking a. Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20). b. Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

7. Primary Antibody Incubation a. Dilute the primary antibody against the protein of interest and a loading control (e.g., GAPDH, α-tubulin, or β-actin) in blocking buffer according to the manufacturer's recommendations. b. Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation a. Wash the membrane three times for 5-10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

9. Detection a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate for 1-5 minutes. d. Capture the chemiluminescent signal using a digital imager or X-ray film.

10. Data Analysis a. Use image analysis software (e.g., ImageJ) to quantify the band intensities. b. For each lane, normalize the intensity of the target protein band to the intensity of the corresponding loading control band. c. Calculate the percentage of protein remaining relative to the vehicle-treated control. d. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 value.

Conclusion

The use of Phenylglutarimide as a Cereblon binder has led to the development of highly potent and stable PROTACs for targeted protein degradation. Western blot analysis is a robust and accessible method for quantifying the degradation of target proteins induced by these molecules. By following the detailed protocols and incorporating the appropriate controls outlined in this document, researchers can accurately determine the efficacy (DC50 and Dmax) of their PG-based PROTACs and confirm their mechanism of action. This information is critical for the advancement of targeted protein degradation as a therapeutic strategy.

References

Application Notes and Protocols for Flow Cytometry Analysis of Phenglutarimide-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenglutarimide and its derivatives are a class of small molecules that function as "molecular glues," redirecting the cell's natural protein degradation machinery to eliminate specific target proteins. These compounds bind to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, which are proteins not typically targeted by this complex. Key targets of Phenglutarimide-based compounds, particularly in the context of cancer, include transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and c-Myc. The degradation of these proteins disrupts critical cellular processes, including cell cycle progression and survival, ultimately leading to apoptosis in susceptible cells.

Flow cytometry is a powerful and high-throughput technique ideally suited for dissecting the cellular consequences of Phenglutarimide treatment. It allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population. Key applications of flow cytometry in evaluating the effects of Phenglutarimide include:

  • Cell Cycle Analysis: To determine the impact of treatment on cell proliferation and identify cell cycle arrest at specific phases.

  • Apoptosis Assays: To quantify the induction of programmed cell death.

  • Immunophenotyping: To analyze the expression of cell surface and intracellular markers, particularly relevant for understanding the immunomodulatory effects of these compounds.

These application notes provide detailed protocols for the flow cytometric analysis of cells treated with Phenglutarimide, enabling researchers to robustly characterize its biological effects.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of cells treated with a Phenglutarimide-based PROTAC (Proteolysis Targeting Chimera), which operates through a similar CRBN-mediated protein degradation mechanism.

Table 1: Cell Cycle Distribution of Cancer Cells Treated with a Phenglutarimide-Based PROTAC

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control45.2 ± 2.135.8 ± 1.519.0 ± 1.8
Phenglutarimide-Based PROTAC (1 µM)72.5 ± 3.515.3 ± 2.212.2 ± 1.3
Phenglutarimide-Based PROTAC (5 µM)85.1 ± 4.28.7 ± 1.96.2 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction in Cancer Cells Treated with a Phenglutarimide-Based PROTAC

Treatment GroupEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control3.1 ± 0.82.5 ± 0.55.6 ± 1.1
Phenglutarimide-Based PROTAC (1 µM)15.4 ± 2.38.9 ± 1.424.3 ± 3.5
Phenglutarimide-Based PROTAC (5 µM)28.7 ± 3.115.2 ± 2.043.9 ± 4.8

Data are presented as mean ± standard deviation from three independent experiments. Apoptosis was assessed by Annexin V and Propidium Iodide staining.

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining

This protocol describes the preparation and analysis of Phenglutarimide-treated cells for cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cell culture medium

  • Phenglutarimide or Phenglutarimide-based compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with the desired concentrations of Phenglutarimide and a vehicle control for the specified duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Harvest adherent cells by trypsinization. For suspension cells, collect them directly. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. For longer storage, cells can be kept at -20°C for up to several weeks.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with 1 mL of PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or PE-Texas Red). Gate on single cells using forward scatter (FSC) and side scatter (SSC) parameters. Acquire at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide Staining

This protocol outlines the detection and quantification of apoptotic cells following Phenglutarimide treatment using Annexin V and propidium iodide (PI) co-staining.

Materials:

  • Cell culture medium

  • Phenglutarimide or Phenglutarimide-based compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer (1X)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with Phenglutarimide and a vehicle control as described in Protocol 1.

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension. Gently mix the cells.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use logarithmic scales for both the FITC (FL1) and PI (FL2/FL3) fluorescence channels. Acquire at least 10,000 events per sample.

  • Data Analysis: Create a quadrant plot of Annexin V-FITC versus PI fluorescence.

    • Lower-left quadrant (Annexin V- / PI-): Live cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Protocol 3: Immunophenotyping of Immune Cells

This protocol provides a general framework for analyzing changes in cell surface marker expression on immune cells treated with Phenglutarimide.

Materials:

  • Immune cell suspension (e.g., Peripheral Blood Mononuclear Cells - PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phenglutarimide or Phenglutarimide-based compound

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against markers of interest (e.g., CD3, CD4, CD8, CD19, CD25, PD-1)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture immune cells in RPMI-1640 medium. Treat the cells with the desired concentrations of Phenglutarimide and a vehicle control for the specified time.

  • Cell Harvesting: Collect the cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold FACS Buffer.

  • Staining: Resuspend the cell pellet in 100 µL of FACS Buffer containing the pre-titrated amounts of fluorochrome-conjugated antibodies.

  • Incubation: Incubate the cells in the dark on ice for 30 minutes.

  • Washing: Wash the cells twice with 1 mL of cold FACS Buffer to remove unbound antibodies. Centrifuge at 300 x g for 5 minutes between washes.

  • Resuspension: Resuspend the final cell pellet in 500 µL of FACS Buffer.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using appropriate laser and filter settings for the fluorochromes used. Acquire a sufficient number of events for robust statistical analysis.

  • Data Analysis: Gate on the cell population of interest based on FSC and SSC, followed by gating on specific immune cell subsets using lineage markers (e.g., CD3+ for T cells, CD19+ for B cells). Analyze the expression levels (e.g., Mean Fluorescence Intensity - MFI) or percentage of positive cells for the markers of interest within each subset.

Visualization of Pathways and Workflows

Phenglutarimide_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular cluster_2 Cellular Outcomes Phenglutarimide Phenglutarimide CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor Phenglutarimide->CRBN Binds to CUL4 CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->CUL4 Forms complex with Target_Protein Target Protein (e.g., IKZF1/3, c-Myc) CUL4->Target_Protein Recruits Target_Protein->CUL4 Ubiquitination Proteasome Proteasome Target_Protein->Proteasome Targeted for Degradation Cell_Cycle_Arrest Cell Cycle Arrest Target_Protein->Cell_Cycle_Arrest Inhibition of Transcription Apoptosis Apoptosis Target_Protein->Apoptosis Downregulation of Survival Factors Ubiquitin Ubiquitin Ubiquitin->Target_Protein Degradation_Products Degraded Protein Fragments Proteasome->Degradation_Products

Caption: Signaling pathway of Phenglutarimide-mediated protein degradation.

Flow_Cytometry_Workflow start Start: Cell Culture treatment Treatment with Phenglutarimide start->treatment harvest Cell Harvesting treatment->harvest wash1 Wash with PBS/FACS Buffer harvest->wash1 staining Staining Protocol (PI, Annexin V, or Antibodies) wash1->staining wash2 Wash to Remove Excess Stain staining->wash2 acquisition Data Acquisition (Flow Cytometer) wash2->acquisition analysis Data Analysis (Gating and Quantification) acquisition->analysis end End: Results analysis->end

Caption: General workflow for flow cytometry analysis of treated cells.

Application Notes and Protocols for Measuring Phenglutarimide Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Methodologies for Characterizing the Binding Kinetics of Phenglutarimide and its Analogs

Introduction

Phenglutarimide and its derivatives are pharmacologically significant compounds, known for their interaction with targets such as muscarinic acetylcholine receptors and, more recently, the E3 ubiquitin ligase component Cereblon (CRBN).[1][2] Understanding the kinetics of these interactions—specifically, the rates of association (k_on) and dissociation (k_off)—is crucial for drug discovery and development.[3] Kinetic parameters provide deeper insights into a compound's mechanism of action, its duration of effect, and its structure-activity relationship (SAR) beyond simple affinity measurements.[4]

This document provides detailed application notes and experimental protocols for several key biophysical techniques suited for measuring the binding kinetics of small molecules like Phenglutarimide. The methodologies covered are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.

Surface Plasmon Resonance (SPR)

Application Note

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[5][6] It is highly suitable for measuring the binding kinetics of small molecules like Phenglutarimide to a target protein. In a typical SPR experiment, the protein of interest (e.g., Cereblon, or a muscarinic receptor) is immobilized on a sensor chip surface.[6] A solution containing Phenglutarimide (the analyte) is then flowed over this surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. This change is recorded in a sensorgram, a plot of response units (RU) versus time.[7]

From the association and dissociation phases of the sensorgram, the kinetic rate constants, k_on (association rate) and k_off (dissociation rate), can be determined. The equilibrium dissociation constant (K_D), a measure of binding affinity, is then calculated as the ratio of k_off to k_on.[7] SPR is particularly advantageous for its high sensitivity and ability to provide detailed kinetic information, which is critical for lead optimization.[8]

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis p1 Immobilize Target Protein (e.g., Cereblon) onto Sensor Chip r1 Equilibrate with Running Buffer (Establish Baseline) p1->r1 Amine Coupling p2 Prepare Phenglutarimide Dilution Series in Running Buffer r2 Inject Phenglutarimide (Association Phase) p2->r2 r1->r2 Analyte Injection r3 Flow Running Buffer (Dissociation Phase) r2->r3 Buffer Flow r4 Regenerate Sensor Surface r3->r4 Regeneration Solution a1 Generate Sensorgrams r3->a1 Data Acquisition r4->r1 Next Cycle a2 Fit Data to a Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine k_on, k_off, and K_D a2->a3

Caption: Workflow for SPR-based kinetic analysis of Phenglutarimide binding.

Protocol: SPR Kinetic Analysis
  • Immobilization of Target Protein:

    • Select a suitable sensor chip (e.g., CM5 dextran matrix chip).

    • Activate the surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified target protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Preparation:

    • Prepare a stock solution of Phenglutarimide in 100% DMSO.

    • Create a serial dilution of Phenglutarimide in running buffer (e.g., HBS-EP+ buffer containing a low percentage of DMSO, typically <5%, to match the stock). Concentrations should span a range from 0.1 to 10 times the expected K_D.[7]

  • Kinetic Measurement:

    • Equilibrate the immobilized surface with running buffer until a stable baseline is achieved.

    • Inject the lowest concentration of Phenglutarimide over the surface for a defined period (e.g., 120-180 seconds) to monitor the association phase.

    • Switch back to running buffer flow to monitor the dissociation phase for a sufficient time (e.g., 300-600 seconds).

    • Regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

    • Repeat the injection cycle for all concentrations of Phenglutarimide, including a buffer-only (zero concentration) injection for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell sensorgrams.

    • Fit the processed sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield values for k_on (M⁻¹s⁻¹), k_off (s⁻¹), and the K_D (M).

Data Presentation
CompoundTargetk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
Phenglutarimide Analog ACereblon1.5 x 10⁵3.0 x 10⁻³20
Phenglutarimide Analog BCereblon2.2 x 10⁵8.8 x 10⁻⁴4
(S)-PhenglutarimideMuscarinic M15.0 x 10⁵5.0 x 10⁻⁴1

Note: Data are representative and should be determined experimentally.

Isothermal Titration Calorimetry (ITC)

Application Note

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of not only the binding affinity (K_D) but also the stoichiometry (n) and the thermodynamic profile (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single, label-free experiment.[9] The direct measurement of heat changes makes ITC a universal method for studying biomolecular interactions.[10]

In an ITC experiment, a solution of Phenglutarimide is titrated into a sample cell containing the target protein.[11] Each injection triggers a heat change that is measured relative to a reference cell. As the protein becomes saturated, the heat change diminishes. Plotting the heat change per injection against the molar ratio of ligand to protein generates a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.[12]

Experimental Workflow: ITC

ITC_Workflow cluster_prep Preparation cluster_run ITC Measurement cluster_analysis Data Analysis p1 Prepare Target Protein in Buffer r1 Load Protein into Sample Cell and Buffer into Reference Cell p1->r1 p2 Prepare Phenglutarimide in Matching Buffer r2 Load Phenglutarimide into Syringe p2->r2 r3 Perform Serial Injections of Ligand into Sample Cell r1->r3 r2->r3 a1 Integrate Injection Peaks to Determine Heat Change r3->a1 Raw Data (Power vs. Time) a2 Plot Heat Change vs. Molar Ratio a1->a2 a3 Fit Isotherm to a Binding Model a2->a3 a4 Determine K_D, n, ΔH, and ΔS a3->a4

Caption: Workflow for ITC-based thermodynamic and affinity analysis.

Protocol: ITC Analysis
  • Sample Preparation:

    • Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare the Phenglutarimide solution by dissolving the compound in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration in both protein and ligand solutions must be identical to avoid heat of dilution artifacts.

    • Degas both protein and ligand solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the target protein solution (e.g., 10-50 µM) into the sample cell.

    • Load the Phenglutarimide solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Perform a control titration by injecting the ligand solution into buffer to measure the heat of dilution, which will be subtracted from the main experiment.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat released or absorbed (ΔH).

    • Subtract the heat of dilution from the experimental data.

    • Plot the corrected heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software.

    • The fit will provide the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.

Data Presentation
CompoundTargetK_D (µM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Phenyl GlutarimideCereblon3.160.98-5.5-1.8
Analog 2dCereblon0.541.01-7.2-1.4

Representative data adapted from studies on Phenyl Glutarimide analogs.[2]

Radioligand Binding Assays

Application Note

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[13] These assays use a radioactively labeled ligand (radioligand) to directly measure binding to a target, often in a complex biological sample like a cell membrane preparation.[14] For Phenglutarimide, which is known to bind muscarinic receptors, a competition binding assay is a common approach.[1]

In a kinetic radioligand binding assay, the rates of association and dissociation are measured directly.[15] For association (k_on), the radioligand is added to the receptor preparation, and the amount of specific binding is measured at various time points. For dissociation (k_off), the radioligand is first allowed to reach equilibrium with the receptor, and then an excess of unlabeled ligand is added to prevent re-association, while the dissociation of the radioligand is monitored over time.[16]

Experimental Workflow: Radioligand Binding

Radioligand_Workflow cluster_prep Preparation cluster_run Binding Assay cluster_analysis Data Analysis p1 Prepare Receptor Source (e.g., Cell Membranes) r1 Incubate Membranes with Radioligand (Total Binding) p1->r1 p2 Prepare Radioligand and Unlabeled Competitor Solutions p2->r1 r2 Incubate with Radioligand + Excess Unlabeled Ligand (Non-specific) p2->r2 r3 Incubate at Various Time Points (for Kinetic Assay) r1->r3 r2->r3 r4 Separate Bound from Free Ligand (Rapid Filtration) r3->r4 a1 Quantify Radioactivity (Scintillation Counting) r4->a1 a2 Calculate Specific Binding a1->a2 a3 Plot Binding vs. Time a2->a3 a4 Fit Data to Kinetic Models to Determine k_on and k_off a3->a4

Caption: Workflow for a kinetic radioligand binding assay.

Protocol: Kinetic Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash and resuspend the membrane pellet in the assay binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).[17]

  • Association Rate (k_on) Measurement:

    • In a multi-well plate, add the membrane preparation to each well.

    • Initiate the binding reaction by adding a fixed concentration of radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors) to all wells simultaneously.

    • Incubate the plate at a specific temperature (e.g., 30°C) with gentle agitation.

    • At various time points, terminate the reaction in triplicate wells by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by several washes with ice-cold wash buffer.[17]

    • Determine non-specific binding in parallel by including a saturating concentration of an unlabeled competitor.

  • Dissociation Rate (k_off) Measurement:

    • Pre-incubate the membrane preparation with the radioligand for a time sufficient to reach equilibrium.

    • Initiate dissociation by adding a high concentration of an unlabeled competitor (e.g., unlabeled Phenglutarimide or atropine) to all wells.

    • At various time points, terminate the reaction by rapid filtration as described above.

  • Data Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate specific binding at each time point by subtracting non-specific binding from total binding.

    • For association, plot specific binding versus time and fit the data to a pseudo-first-order association equation to determine the observed rate constant (k_obs). Calculate k_on from the relationship between k_obs and ligand concentration.

    • For dissociation, plot the natural logarithm of specific binding versus time. The slope of this line is equal to -k_off.

    • Calculate the kinetic K_D as k_off / k_on.

Data Presentation
CompoundReceptork_on (M⁻¹min⁻¹)k_off (min⁻¹)Kinetic K_D (nM)pKi (from competition assay)
(S)-PhenglutarimideMuscarinic M11.2 x 10⁹0.00121.09.0
(R)-PhenglutarimideMuscarinic M13.5 x 10⁷0.0720006.3

Representative data based on literature values for muscarinic receptor antagonists.[1]

References

Application Notes and Protocols for Phenglutarimide and Related Glutarimide-Based Cereblon E3 Ligase Modulators in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenglutarimide and its derivatives as Cereblon E3 ligase modulators (CELMoDs) for inducing targeted protein degradation in cancer cells. The protocols and data presented are synthesized from recent studies and are intended to guide researchers in the preclinical evaluation of this class of compounds.

Introduction

Phenglutarimide and its analogs are a class of small molecules that function as potent modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, these compounds induce the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neosubstrate" proteins that are often implicated in cancer pathogenesis. This targeted protein degradation approach offers a promising therapeutic strategy for various malignancies, including multiple myeloma and gastrointestinal cancers.

The core mechanism involves the glutarimide moiety of these compounds binding to the thalidomide-binding pocket of CRBN. This binding event alters the substrate specificity of the CRL4-CRBN E3 ligase complex, leading to the degradation of proteins not normally targeted by this ligase. Key neosubstrates include transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells, as well as other cancer-relevant proteins like G1 to S phase transition 1/2 (GSPT1/2) and Polo-like kinase 1 (PLK1).[1][2]

Quantitative Data Summary

The following table summarizes the anti-proliferative activity of various glutarimide-based CRBN modulators in different cancer cell lines.

Compound/Derivative ClassCancer Cell LineAssay TypeMeasurementValueReference
Thio-glutarimides & Sulfones MOLP-8 (Multiple Myeloma)Anti-proliferativeIC50Varies by derivative[2]
KMS-12-PE (Multiple Myeloma)Anti-proliferativeIC50Varies by derivative[2]
MDEG-541 (PROTAC) HCT116 (Colorectal Carcinoma)Cell ViabilityIC50~5 µM[3]
PSN1 (Pancreatic Carcinoma)Cell ViabilityIC50~10 µM[3]
CC-92480 (CELMoD) Multiple MyelomaAnti-proliferative-Potent activity in lenalidomide-resistant models[4]

Signaling Pathway

The binding of a glutarimide-based modulator to CRBN initiates a cascade of events leading to the degradation of neosubstrate proteins. This diagram illustrates the general signaling pathway.

cluster_0 Cell Glutarimide_Modulator Glutarimide-based Modulator CRBN CRBN Glutarimide_Modulator->CRBN Binds to E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase Part of CRL4_Complex CRL4 Complex (DDB1, CUL4A, RBX1) CRL4_Complex->E3_Ligase Part of Neosubstrate Neosubstrate Protein (e.g., IKZF1, GSPT1, PLK1) E3_Ligase->Neosubstrate Recruits Ubiquitination Ubiquitination Neosubstrate->Ubiquitination Undergoes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation Mediates Apoptosis Apoptosis/ Cell Cycle Arrest Degradation->Apoptosis Leads to

Caption: Signaling pathway of glutarimide-based CRBN modulators.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is used to assess the effect of glutarimide-based compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, PSN1, MOLP-8, KMS-12-PE)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Glutarimide-based compound stock solution (in DMSO)

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the glutarimide-based compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions (including a DMSO vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization buffer and incubate overnight.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Protein Degradation

This protocol is used to confirm the degradation of target neosubstrate proteins following treatment with a glutarimide-based modulator.

Materials:

  • Cancer cell lines

  • Glutarimide-based compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target neosubstrate (e.g., anti-GSPT1, anti-PLK1) and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the glutarimide-based compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of protein degradation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a novel glutarimide-based CRBN modulator.

cluster_workflow Experimental Workflow Start Start: Compound Synthesis Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cell_Viability Cell Viability Assay (MTT/XTT) Cell_Culture->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Western_Blot Western Blot for Target Degradation IC50->Western_Blot Mechanism_Validation Mechanism Validation Western_Blot->Mechanism_Validation In_Vivo In Vivo Xenograft Studies Mechanism_Validation->In_Vivo End End: Preclinical Candidate In_Vivo->End

Caption: Workflow for preclinical evaluation of glutarimide-based modulators.

Conclusion

Phenglutarimide and related glutarimide-containing molecules represent a promising class of anti-cancer agents that leverage the cell's own protein degradation machinery to eliminate key cancer-driving proteins. The application notes and protocols provided herein offer a foundational framework for the investigation of these compounds in various cancer cell lines. Further research into novel glutarimide derivatives and their corresponding neosubstrates will continue to expand the therapeutic potential of this innovative approach to cancer treatment.

References

Application Notes and Protocols for Assessing Phenglutarimide Brain Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenglutarimide and its analogs, such as thalidomide, lenalidomide, and pomalidomide, represent a class of immunomodulatory drugs with significant therapeutic potential in oncology and inflammatory diseases. For compounds targeting the central nervous system (CNS) or for those where CNS exposure is a safety concern, a thorough assessment of brain penetration is critical. The blood-brain barrier (BBB) presents a formidable obstacle to the entry of many small molecules into the brain.[1] This document provides detailed methodologies for evaluating the brain penetration of phenglutarimide, drawing upon established in vitro, in vivo, and in silico techniques. While specific quantitative data for phenglutarimide is not publicly available, data from its structural analogs are presented to provide a comparative context.

Quantitative Data Summary

The following table summarizes brain penetration data for phenglutarimide analogs. This data is intended to serve as a reference for the expected range of brain penetration for this class of compounds.

CompoundMethodParameterValueSpeciesReference
Pomalidomide In vivo (Microdialysis)CNS Penetration~39-40%Rat, Murine[1][2]
In vivoBrain/Plasma Ratio0.71Mouse[3]
Thalidomide In vivo (CSF sampling)CSF Penetration42%Nonhuman Primate[4]
In vivoBrain/Plasma Ratio1.34Rat[5]
Lenalidomide In vivo (CSF sampling)CSF Penetration11%Nonhuman Primate[4]
In vivoCSF/Plasma Partition Coefficient≥20%Human[6][7]

Experimental Protocols

In Vitro Methods

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay is a high-throughput method to predict passive, transcellular permeability across the BBB.[8]

  • Principle: A filter plate is coated with a lipid solution to form an artificial membrane that mimics the BBB. The test compound is added to a donor well, and its permeation into an acceptor well is measured over time.

  • Protocol:

    • Prepare a lipid mixture (e.g., 20% lecithin in dodecane).

    • Coat the filter of a 96-well filter plate (e.g., Millipore Multiscreen-IP, 0.45 µm) with the lipid mixture.

    • Add the test compound (e.g., 10 µM phenglutarimide in phosphate-buffered saline, pH 7.4) to the donor wells.

    • Add buffer to the acceptor wells.

    • Incubate the plate at room temperature for a specified time (e.g., 4-18 hours).

    • Determine the concentration of the compound in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (V_A / (Area * Time)) * ln(1 - [C]_A / [C]_eq) where V_A is the volume of the acceptor well, Area is the filter area, Time is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

2. In Vitro Transwell BBB Model

This model utilizes a co-culture of brain endothelial cells with astrocytes and/or pericytes to create a more physiologically relevant barrier.[9]

  • Principle: Brain endothelial cells are grown on a semi-permeable membrane in a Transwell insert, forming a monolayer with tight junctions. The permeability of the test compound across this monolayer is measured. This model can also be used to assess the role of efflux transporters.[10]

  • Protocol:

    • Seed primary or immortalized brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert.

    • Co-culture with astrocytes and/or pericytes on the basolateral side to induce barrier properties.

    • Monitor the integrity of the cell monolayer by measuring Transendothelial Electrical Resistance (TEER).

    • Add the test compound to the apical (donor) chamber.

    • At various time points, collect samples from the basolateral (acceptor) chamber.

    • Quantify the compound concentration using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) as: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the acceptor chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • To assess active efflux, perform the transport experiment in both directions (apical-to-basolateral and basolateral-to-apical). The efflux ratio (ER) is calculated as: ER = Papp(B-A) / Papp(A-B) An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11]

In Vivo Methods

1. In Situ Brain Perfusion

This technique allows for the direct measurement of the rate of drug uptake into the brain from the vasculature.

  • Principle: The brain of an anesthetized rodent is perfused with a solution containing the test compound via the carotid artery. The brain is then removed, and the amount of compound that has entered the brain tissue is quantified.

  • Protocol:

    • Anesthetize the animal (e.g., rat) and expose the common carotid artery.

    • Ligate the external carotid artery and insert a cannula into the common carotid artery.

    • Perfuse the brain with a physiological buffer containing the test compound at a constant rate for a short duration (e.g., 30-60 seconds).

    • Decapitate the animal, remove the brain, and homogenize the tissue.

    • Analyze the concentration of the compound in the brain homogenate and the perfusate.

    • Calculate the brain uptake clearance (Kin) or permeability-surface area (PS) product.

2. Microdialysis

Microdialysis is considered a gold-standard technique for measuring unbound drug concentrations in the brain extracellular fluid (ECF).[12]

  • Principle: A small microdialysis probe is surgically implanted into a specific brain region of a freely moving animal. The probe is perfused with a physiological solution, and small molecules from the ECF diffuse across the semi-permeable membrane of the probe into the perfusate, which is then collected and analyzed.

  • Protocol:

    • Surgically implant a microdialysis probe into the target brain region (e.g., striatum or cortex) of the animal.

    • Allow the animal to recover from surgery.

    • On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.

    • Administer the test compound to the animal (e.g., intravenously or orally).

    • Collect dialysate samples at regular intervals.

    • Simultaneously, collect blood samples to determine the plasma concentration.

    • Analyze the concentration of the unbound drug in the dialysate and plasma samples.

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu).[13]

In Silico Methods

1. Physicochemical Property Profiling

Computational models can predict the likelihood of BBB penetration based on the physicochemical properties of a molecule.[14][15]

  • Principle: Several key physicochemical properties are known to influence BBB penetration. By calculating these properties for phenglutarimide, its potential for brain entry can be estimated.

  • Key Parameters and Optimal Ranges for CNS Penetration:

    • Molecular Weight (MW): < 450 Da[15]

    • LogP (lipophilicity): 1.5 - 2.7[14]

    • Topological Polar Surface Area (TPSA): < 90 Ų[16]

    • Hydrogen Bond Donors (HBD): < 3[15]

    • Hydrogen Bond Acceptors (HBA): < 7[15]

    • Number of Rotatable Bonds (NRB): < 8[15]

  • Protocol:

    • Obtain the chemical structure of phenglutarimide.

    • Use computational software (e.g., MOE, Schrödinger, or online tools) to calculate the physicochemical properties listed above.

    • Compare the calculated values to the optimal ranges for CNS drugs to predict the likelihood of BBB penetration.

Visualizations

experimental_workflow_in_vitro cluster_pampa PAMPA-BBB Assay cluster_transwell In Vitro Transwell BBB Model pampa_start Prepare Lipid-Coated Filter Plate pampa_add_compound Add Phenglutarimide to Donor Well pampa_start->pampa_add_compound pampa_incubate Incubate pampa_add_compound->pampa_incubate pampa_analyze Analyze Concentrations (LC-MS/MS) pampa_incubate->pampa_analyze pampa_calculate Calculate Permeability Coefficient (Pe) pampa_analyze->pampa_calculate transwell_seed Seed Endothelial Cells on Transwell Insert transwell_coculture Co-culture with Astrocytes/Pericytes transwell_seed->transwell_coculture transwell_teer Monitor TEER transwell_coculture->transwell_teer transwell_add_compound Add Phenglutarimide transwell_teer->transwell_add_compound transwell_sample Collect Samples transwell_add_compound->transwell_sample transwell_analyze Analyze Concentrations (LC-MS/MS) transwell_sample->transwell_analyze transwell_calculate_papp Calculate Papp transwell_analyze->transwell_calculate_papp transwell_calculate_er Calculate Efflux Ratio (ER) transwell_calculate_papp->transwell_calculate_er

Caption: In Vitro Experimental Workflow.

experimental_workflow_in_vivo cluster_perfusion In Situ Brain Perfusion cluster_microdialysis Microdialysis perfusion_anesthetize Anesthetize Animal perfusion_cannulate Cannulate Carotid Artery perfusion_anesthetize->perfusion_cannulate perfusion_perfuse Perfuse with Phenglutarimide perfusion_cannulate->perfusion_perfuse perfusion_collect Collect and Homogenize Brain perfusion_perfuse->perfusion_collect perfusion_analyze Analyze Concentrations perfusion_collect->perfusion_analyze perfusion_calculate Calculate Brain Uptake Clearance perfusion_analyze->perfusion_calculate micro_implant Implant Microdialysis Probe micro_administer Administer Phenglutarimide micro_implant->micro_administer micro_collect Collect Dialysate and Plasma Samples micro_administer->micro_collect micro_analyze Analyze Unbound Concentrations micro_collect->micro_analyze micro_calculate Calculate Kp,uu micro_analyze->micro_calculate

Caption: In Vivo Experimental Workflow.

logical_relationship_assessment start Assess Phenglutarimide Brain Penetration in_silico In Silico Prediction (Physicochemical Properties) start->in_silico in_vitro In Vitro Screening start->in_vitro in_vivo In Vivo Validation in_vitro->in_vivo Promising Candidates pampa PAMPA-BBB (Passive Permeability) in_vitro->pampa transwell Transwell Model (Papp, Efflux Ratio) in_vitro->transwell perfusion In Situ Brain Perfusion (Uptake Rate) in_vivo->perfusion microdialysis Microdialysis (Unbound Concentrations, Kp,uu) in_vivo->microdialysis

Caption: Integrated Assessment Strategy.

References

Troubleshooting & Optimization

Troubleshooting Phenglutarimide solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Phenglutarimide in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Phenglutarimide in DMSO?

Q2: What is the recommended procedure for preparing a Phenglutarimide stock solution in DMSO?

A2: To prepare a stock solution, it is recommended to dissolve the Phenglutarimide powder in pure, anhydrous DMSO. For a 15 mM stock solution of a similar compound, thalidomide, 5 mg of powder is reconstituted in 1.29 mL of DMSO.[2] It is crucial to ensure the powder is completely dissolved, which can be aided by gentle vortexing or sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Q3: My Phenglutarimide is precipitating when I dilute my DMSO stock solution in aqueous media for my experiment. What should I do?

A3: Precipitation upon dilution in aqueous buffers is a common issue with compounds dissolved in DMSO.[4] To prevent this, it is advisable to perform serial dilutions of your concentrated DMSO stock in DMSO first to get closer to your final concentration. Then, add this diluted DMSO solution to your aqueous experimental medium with vigorous mixing.[4] The final concentration of DMSO in your cell culture or assay should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5]

Q4: Can the presence of water in DMSO affect the solubility of Phenglutarimide?

A4: Yes, even small amounts of water in DMSO can significantly decrease the solubility of hydrophobic compounds.[6] It is critical to use anhydrous, high-purity DMSO and to keep the solvent container tightly sealed to prevent moisture absorption from the atmosphere.

Q5: How does temperature affect the solubility of Phenglutarimide in DMSO?

A5: Generally, increasing the temperature can enhance the solubility of compounds.[7] Gentle warming (e.g., to 37°C) can be employed to aid in the dissolution of Phenglutarimide in DMSO. However, be cautious about the thermal stability of Phenglutarimide and avoid excessive heat.

Troubleshooting Guide

Issue 1: Phenglutarimide powder does not fully dissolve in DMSO.
  • Possible Cause 1: Insufficient Solvent Volume.

    • Solution: Increase the volume of DMSO incrementally until the compound fully dissolves. Refer to the estimated solubility as a guideline.

  • Possible Cause 2: Presence of Moisture in DMSO.

    • Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Ensure your handling procedures minimize exposure to air.

  • Possible Cause 3: Compound is in a less soluble crystalline form.

    • Solution: Gentle warming (37°C) or sonication in a water bath can help overcome the energy barrier for dissolution. Be mindful of the compound's stability under these conditions.

Issue 2: Precipitate forms immediately upon adding the DMSO stock to the aqueous medium.
  • Possible Cause 1: High degree of supersaturation.

    • Solution: Instead of a single large dilution, perform a stepwise dilution. First, make an intermediate dilution of the DMSO stock in DMSO. Then, add this intermediate solution to the aqueous medium while vortexing to ensure rapid dispersion.

  • Possible Cause 2: Final DMSO concentration is too low to maintain solubility.

    • Solution: While keeping the final DMSO concentration as low as possible for biological reasons is important, ensure it is sufficient to maintain your desired Phenglutarimide concentration in the final solution. You may need to optimize the final DMSO concentration for your specific assay, always including a vehicle control with the same DMSO concentration.[5]

Issue 3: The prepared Phenglutarimide solution is initially clear but forms a precipitate over time.
  • Possible Cause 1: Compound crystallization from a supersaturated solution.

    • Solution: This indicates that the kinetic solubility was initially achieved, but the solution is not thermodynamically stable. It is best to prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.

  • Possible Cause 2: Freeze-thaw cycles of the DMSO stock.

    • Solution: Repeated freezing and thawing can promote the crystallization of the compound out of the DMSO stock.[6] Prepare smaller aliquots of your stock solution to avoid this issue.

Quantitative Data Summary

CompoundSolventEstimated SolubilityTemperatureReference
PhenglutarimideDMSO~12 mg/mL (estimated)Room TemperatureBased on Thalidomide[1]
ThalidomideDMSO~12 mg/mLRoom Temperature[1]
Thalidomide1:8 DMSO:PBS (pH 7.2)~0.11 mg/mLRoom Temperature[1]

Experimental Protocols

Protocol for Preparation of 10 mM Phenglutarimide Stock Solution in DMSO
  • Materials:

    • Phenglutarimide (Molar Mass: 288.39 g/mol )

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 2.88 mg of Phenglutarimide powder into the tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved.

    • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol for Preparing a 10 µM Working Solution in Cell Culture Medium
  • Materials:

    • 10 mM Phenglutarimide in DMSO (from the protocol above)

    • Sterile cell culture medium

    • Sterile microcentrifuge tubes

    • Sterile pipette tips

  • Procedure:

    • Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM Phenglutarimide stock solution to 90 µL of sterile DMSO in a new microcentrifuge tube. This results in a 1 mM solution.

    • Vortex the 1 mM solution gently.

    • Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.

    • Vortex the working solution immediately and thoroughly to ensure homogeneity and prevent precipitation.

    • Use the freshly prepared working solution for your experiment.

Visualizations

TroubleshootingWorkflow Phenglutarimide-DMSO Solubility Troubleshooting start Start: Dissolving Phenglutarimide in DMSO issue Issue: Incomplete Dissolution or Precipitation start->issue check_solvent Check DMSO: Anhydrous & Pure? issue->check_solvent In initial stock precipitation_on_dilution Issue: Precipitation in Aqueous Medium issue->precipitation_on_dilution During aqueous dilution use_fresh_dmso Use fresh, anhydrous DMSO check_solvent->use_fresh_dmso No check_concentration Is concentration too high? check_solvent->check_concentration Yes use_fresh_dmso->issue reduce_concentration Reduce concentration or increase DMSO volume check_concentration->reduce_concentration Yes apply_energy Apply gentle heat (37°C) or sonication check_concentration->apply_energy No reduce_concentration->issue apply_energy->issue Unsuccessful dissolved Solution is clear apply_energy->dissolved Successful stepwise_dilution Use stepwise dilution: Dilute in DMSO first, then add to aqueous medium with vigorous mixing precipitation_on_dilution->stepwise_dilution final_dmso_conc Check final DMSO concentration stepwise_dilution->final_dmso_conc optimize_dmso Optimize final DMSO concentration (include vehicle control) final_dmso_conc->optimize_dmso prepare_fresh Prepare fresh working solutions before use optimize_dmso->prepare_fresh prepare_fresh->dissolved

Caption: Troubleshooting workflow for Phenglutarimide solubility in DMSO.

Phenglutarimide_Signaling_Pathway Putative Signaling Pathway of Phenglutarimide phenglutarimide Phenglutarimide ternary_complex Ternary Complex: Phenglutarimide-CRBN-Substrate phenglutarimide->ternary_complex crbn Cereblon (CRBN) crl4 CUL4-RBX1-DDB1 (CRL4 E3 Ligase Complex) crbn->crl4 Substrate Receptor ubiquitination Ubiquitination of Substrate crl4->ubiquitination Catalyzes ternary_complex->ubiquitination Promotes substrate Neosubstrate (e.g., Transcription Factors Ikaros/Aiolos) substrate->ternary_complex proteasome Proteasomal Degradation ubiquitination->proteasome Leads to downstream_effects Downstream Effects: - Immunomodulation - Anti-proliferative Effects proteasome->downstream_effects Results in

References

Phenglutarimide In Vivo Studies Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Phenglutarimide dosage in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is Phenglutarimide and why is it used in in vivo studies?

A1: Phenglutarimide (PG) is a ligand for the E3 ubiquitin ligase Cereblon (CRBN). It serves as a key component in Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to selectively degrade target proteins within a cell. PG-based PROTACs are favored for their enhanced chemical stability compared to traditional immunomodulatory imide drugs (IMiDs) like thalidomide, which are prone to hydrolysis.[1] This stability is crucial for maintaining the integrity and efficacy of the PROTAC molecule in a biological environment.

Q2: What is the mechanism of action for a Phenglutarimide-based PROTAC?

A2: A Phenglutarimide-based PROTAC is a heterobifunctional molecule. One end, the Phenglutarimide moiety, binds to the E3 ubiquitin ligase Cereblon. The other end binds to a specific protein of interest (POI) that is targeted for degradation. This binding creates a ternary complex between the POI, the PROTAC, and the E3 ligase. The formation of this complex facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the cell's proteasome.

Q3: What are the typical starting dosages for Phenglutarimide-based PROTACs in mouse models?

A3: While specific dosages for novel Phenglutarimide-based PROTACs need to be determined empirically, published studies on similar BET protein degraders provide a good starting point. Doses in the range of 5 mg/kg to 10 mg/kg administered intravenously (IV) or intraperitoneally (IP) have been shown to be effective in xenograft models.[2][3] For example, a BET degrader administered at 5 mg/kg intravenously every other day for three weeks led to significant tumor regression.[3] Another study utilized a BRD4-PROTAC at 10 mg/kg via intraperitoneal injection.[2]

Q4: What administration routes are commonly used for PROTACs in vivo?

A4: The choice of administration route depends on the physicochemical properties of the specific PROTAC, including its solubility and bioavailability. Common routes for preclinical studies include:

  • Intravenous (IV) injection: This route ensures immediate and complete bioavailability.

  • Intraperitoneal (IP) injection: A common route for preclinical studies that is relatively easy to perform.

  • Subcutaneous (SC) injection: This route can provide a slower release and more sustained exposure.

  • Oral gavage (PO): While desirable for clinical applications, achieving good oral bioavailability with large PROTAC molecules can be challenging.[4][5]

Troubleshooting Guide

Issue 1: Lack of Efficacy or Target Degradation in Vivo

Possible Cause Troubleshooting Suggestion
Suboptimal Dosage The administered dose may be too low to achieve a therapeutic concentration at the tumor site. Perform a dose-escalation study to determine the optimal dose. Start with a dose informed by in vitro potency and literature on similar compounds.
Poor Pharmacokinetics (PK) The PROTAC may have a short half-life, poor absorption, or rapid clearance, preventing sustained target engagement. Conduct a PK study to determine the compound's concentration over time in plasma and tumor tissue.
Instability of the PROTAC Although Phenglutarimide-based PROTACs are designed for improved stability, degradation can still occur. Assess the stability of the PROTAC in plasma and other biological fluids.[1]
Inefficient Ternary Complex Formation The in vivo environment may hinder the formation of the crucial ternary complex (Target-PROTAC-E3 ligase). This can be due to factors not present in in vitro assays.
Target Upregulation Inhibition of a target protein can sometimes lead to a compensatory upregulation of its expression, which may counteract the degradation.[6]

Issue 2: Observed Toxicity or Adverse Effects

Possible Cause Troubleshooting Suggestion
On-Target Toxicity Degradation of the target protein in healthy tissues may lead to adverse effects. Assess the expression level of the target protein in various tissues.
Off-Target Toxicity The PROTAC may be degrading other proteins besides the intended target. Perform proteomics studies to identify off-target effects.
"Hook Effect" At very high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, which are non-productive and can lead to reduced efficacy and potential toxicity.[7] A dose-response study should be conducted to identify the optimal therapeutic window.
Vehicle-Related Toxicity The vehicle used to dissolve the PROTAC may be causing toxicity. Test the vehicle alone as a control group.

Quantitative Data Summary

Table 1: Examples of In Vivo Dosages for BET Protein Degraders in Murine Models

Compound Target Animal Model Dosage Administration Route Observed Outcome Reference
BET degrader 23BET proteinsRS4;11 xenograft5 mg/kgIntravenous (IV), every other day for 3 weeks>90% tumor regression, no significant weight loss[3][8]
BRD4-PROTACBRD44T1 tumor-bearing mice10 mg/kgIntraperitoneal (IP), 5 consecutive daysDose-dependent tumor suppression[2]
dBET1BET proteinsHuman leukemia xenograftNot specifiedNot specifiedIn vivo efficacy demonstrated[9]
NX-5948BTKIbrutinib-resistant DLBCL xenograft3, 10, 30 mg/kgNot specifiedDose-dependent tumor growth inhibition[10]

Experimental Protocols

Protocol 1: General Protocol for In Vivo Efficacy Study of a Phenglutarimide-Based PROTAC in a Xenograft Mouse Model

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma or similar) for the engraftment of human cancer cell lines.

  • Cell Culture and Implantation: Culture the desired human cancer cell line (e.g., RS4;11 for a leukemia model) under standard conditions. Harvest and resuspend the cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.[7][11]

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers. Randomize mice into treatment and control groups.[11]

  • PROTAC Formulation and Administration: Prepare the Phenglutarimide-based PROTAC in a sterile vehicle suitable for the chosen administration route (e.g., saline for IV, or a solution containing DMSO and PEG for IP). Administer the PROTAC at the predetermined dose and schedule (e.g., 5 mg/kg IV every other day). The control group should receive the vehicle only.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot to confirm target degradation).

Protocol 2: Pharmacokinetic (PK) Study of a Phenglutarimide-Based PROTAC in Mice

  • Animal Strain: Use a standard mouse strain (e.g., CD-1 or C57BL/6).

  • PROTAC Administration: Administer a single dose of the Phenglutarimide-based PROTAC via the desired route (e.g., IV or IP).

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Plasma should be separated and stored frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the PROTAC in the plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

Signaling_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System Phenglutarimide_PROTAC Phenglutarimide-based PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex Phenglutarimide_PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Binds Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Facilitates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Transfer Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognized by Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action of a Phenglutarimide-based PROTAC.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. PROTAC Administration (e.g., IV, IP) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Analysis 7. Endpoint Analysis (Tumor Weight, Western Blot) Monitoring->Analysis

Caption: In vivo efficacy study workflow for a Phenglutarimide-based PROTAC.

Troubleshooting_Logic Start Experiment Start Efficacy Lack of Efficacy? Start->Efficacy Toxicity Observed Toxicity? Efficacy->Toxicity No Check_Dosage Dose Escalation Study Efficacy->Check_Dosage Yes Check_OffTarget Proteomics for Off-Target Effects Toxicity->Check_OffTarget Yes End_Success Successful Outcome Toxicity->End_Success No Check_PK Pharmacokinetic Analysis Check_Dosage->Check_PK Check_Stability Assess Compound Stability Check_PK->Check_Stability End_Revise Revise Protocol Check_Stability->End_Revise Check_OnTarget_Tox Assess Target Expression in Healthy Tissues Check_OffTarget->Check_OnTarget_Tox Check_OnTarget_Tox->End_Revise

Caption: Troubleshooting logic for in vivo Phenglutarimide-PROTAC studies.

References

Phenglutarimide Technical Support Center: Stability and Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phenglutarimide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of phenglutarimide in common cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of phenglutarimide in standard cell culture media like DMEM and RPMI-1640?

There is limited direct data on the half-life of phenglutarimide in specific cell culture media. However, studies on phenyl glutarimide (PG) analogues, which share the core structure of phenglutarimide, indicate improved chemical stability compared to immunomodulatory imide drugs (IMiDs) like thalidomide. For instance, PG-based PROTACs have shown half-lives of over 48 hours in KOPT-K1 cell culture media, whereas a thalidomide-based PROTAC had a significantly shorter half-life of 13 hours in the same media[1]. While this suggests enhanced stability, it is important to note that these compounds are still susceptible to hydrolysis in cell culture media[1].

The stability of phenglutarimide can be influenced by the specific components of the cell culture medium, such as the presence of serum. It is always recommended to empirically determine the stability of your specific batch of phenglutarimide in your experimental conditions.

Q2: What are the primary degradation pathways for phenglutarimide in aqueous solutions like cell culture media?

The primary degradation pathways for phenglutarimide in aqueous environments are hydrolysis and epimerization.

  • Hydrolysis: The glutarimide ring of phenglutarimide is susceptible to hydrolysis, which involves the cleavage of the amide bonds in the ring. This process leads to the formation of ring-opened derivatives.

  • Epimerization (Racemization): Phenglutarimide possesses a chiral center. In aqueous solutions, including cell culture media, this chiral center can undergo epimerization, leading to the interconversion between the (R)- and (S)-enantiomers. This racemization can occur readily, with studies on related PG analogues showing up to 24% inversion over 24 hours in cell culture media[1].

Q3: How do the degradation products of phenglutarimide affect experimental results?

The degradation of phenglutarimide can have several impacts on your experiments:

  • Reduced Potency: Degradation reduces the concentration of the active parent compound, which can lead to a decrease in its intended biological effect.

  • Altered Biological Activity: The degradation products may have different biological activities compared to the parent compound. They could be inactive, have reduced activity, or even exhibit off-target effects, confounding the interpretation of your results.

  • Inconsistent Results: The rate of degradation can vary between experiments due to slight differences in media preparation, storage, and handling, leading to poor reproducibility of your data.

Q4: How does Fetal Bovine Serum (FBS) in cell culture media affect the stability of phenglutarimide?

The presence of Fetal Bovine Serum (FBS) can influence the stability of compounds in cell culture media in several ways. FBS contains various enzymes, such as esterases and proteases, which can potentially metabolize and degrade phenglutarimide. Additionally, proteins in FBS can bind to the compound, which may either stabilize it by preventing degradation or reduce its free concentration, thereby affecting its activity. The exact effect of FBS on phenglutarimide stability should be determined experimentally.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity of phenglutarimide in cell-based assays.
  • Possible Cause 1: Degradation of phenglutarimide in stock solution or cell culture media.

    • Solution:

      • Prepare Fresh Stock Solutions: Prepare fresh stock solutions of phenglutarimide in a suitable solvent like DMSO before each experiment. Avoid long-term storage of stock solutions at room temperature.

      • Minimize Time in Media: Add phenglutarimide to the cell culture media immediately before treating the cells.

      • Conduct a Stability Study: Perform a time-course experiment to determine the stability of phenglutarimide in your specific cell culture medium. This can be done by incubating the compound in the medium for different durations (e.g., 0, 2, 4, 8, 24 hours) and then quantifying the remaining parent compound using an appropriate analytical method like LC-MS/MS.

  • Possible Cause 2: Racemization of the active enantiomer.

    • Solution: Be aware that racemization occurs in aqueous solutions. If you are using a specific enantiomer, its conversion to the other, potentially less active or inactive, enantiomer will reduce the overall efficacy. Consider this when interpreting your data. For consistent results, using a racemic mixture might be preferable if the separation of enantiomers is not critical for your research question.

Problem 2: Precipitation of phenglutarimide in cell culture media.
  • Possible Cause 1: Poor solubility of the compound at the working concentration.

    • Solution:

      • Check Solubility Limits: Determine the maximum solubility of phenglutarimide in your cell culture medium.

      • Optimize Stock Concentration: Use a higher concentration stock solution in DMSO to minimize the volume added to the media, thereby reducing the chance of precipitation upon dilution.

      • Pre-warm Media: Gently pre-warm the cell culture media to 37°C before adding the compound.

      • Gentle Mixing: Add the compound dropwise while gently swirling the media to ensure rapid and even dispersion.

  • Possible Cause 2: Interaction with media components.

    • Solution: Some components of the media, particularly in serum-free formulations, can contribute to compound precipitation. If you suspect this, you may need to test different media formulations or use a solubilizing agent, ensuring the agent itself does not affect your experimental outcomes.

Quantitative Data Summary

The following table summarizes the available stability data for phenyl glutarimide (PG) analogues, which are structurally related to phenglutarimide.

Compound TypeCell Culture MediumHalf-life (t½)Reference
Phenyl Glutarimide (PG)-based PROTACsKOPT-K1> 48 hours[1]
Thalidomide-based PROTACKOPT-K113 hours[1]

Note: This data is for PG-based PROTACs and not for phenglutarimide itself. The stability of phenglutarimide should be determined empirically.

Experimental Protocols

Protocol 1: Assessing the Stability of Phenglutarimide in Cell Culture Media

This protocol outlines a general method to determine the stability of phenglutarimide in your specific cell culture medium using LC-MS/MS.

Materials:

  • Phenglutarimide

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without 10% FBS

  • LC-MS/MS system

  • Appropriate analytical column (e.g., C18)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Water (LC-MS grade)

  • Internal Standard (IS) structurally similar to phenglutarimide

Procedure:

  • Prepare a stock solution of phenglutarimide in DMSO (e.g., 10 mM).

  • Spike the cell culture medium with phenglutarimide to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubate the spiked medium at 37°C in a CO₂ incubator.

  • Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The t=0 sample represents the initial concentration.

  • Prepare samples for analysis:

    • To 100 µL of the collected medium, add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Analyze the samples by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify phenglutarimide and the internal standard.

  • Calculate the percentage of phenglutarimide remaining at each time point relative to the t=0 sample after normalizing to the internal standard.

  • Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining phenglutarimide against time and fitting the data to a first-order decay model.

Visualizations

Phenglutarimide Degradation Pathways

Phenglutarimide Degradation Pathways Phenglutarimide Phenglutarimide ((R)- or (S)-enantiomer) Hydrolysis_Product Ring-Opened Hydrolysis Products Phenglutarimide->Hydrolysis_Product Hydrolysis (H₂O, pH, enzymes) Epimerization_Product Phenglutarimide ((S)- or (R)-enantiomer) Phenglutarimide->Epimerization_Product Epimerization (aqueous environment) Workflow for Phenglutarimide Stability Assessment cluster_prep Sample Preparation cluster_analysis Sample Analysis cluster_data Data Interpretation Spike Spike Phenglutarimide into Cell Culture Media Incubate Incubate at 37°C Spike->Incubate Collect Collect Aliquots at Time Points Incubate->Collect Precipitate Protein Precipitation & Sample Cleanup Collect->Precipitate LCMS LC-MS/MS Analysis Precipitate->LCMS Quantify Quantify Remaining Phenglutarimide LCMS->Quantify HalfLife Calculate Half-Life (t½) Quantify->HalfLife Phenglutarimide-Induced Protein Degradation Pathway Phen Phenglutarimide Ternary Ternary Complex (Phen-CRBN-Neosubstrate) Phen->Ternary CRBN Cereblon (CRBN) (E3 Ligase Substrate Receptor) CRBN->Ternary Neosubstrate Neosubstrate Protein (e.g., IKZF1, GSPT1) Neosubstrate->Ternary Proteasome Proteasome Neosubstrate->Proteasome Targeted by PolyUb Polyubiquitination Ternary->PolyUb Recruits E2 Ubiquitin-conjugating enzyme Ub Ubiquitin Ub->PolyUb PolyUb->Neosubstrate Tags for degradation Degradation Degradation of Neosubstrate Proteasome->Degradation

References

Technical Support Center: Overcoming Off-Target Effects of Phenglutarimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Phenglutarimide and related Cereblon E3 ligase modulators (CELMoDs).

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of Phenglutarimide?

Phenglutarimide, like other immunomodulatory drugs (IMiDs), exerts its therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins.

  • On-target effects: The primary on-targets of Phenglutarimide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] Degradation of these proteins is crucial for the anti-myeloma and immunomodulatory activities of the drug.[1]

  • Off-target effects: A significant off-target effect is the degradation of the transcription factor Sall4 (SALL4).[2][3][4][5][6] Degradation of SALL4 has been linked to the teratogenic effects observed with thalidomide, a related IMiD.[2][3][4][5][6] Other potential off-target effects can be identified through proteome-wide analysis.

Q2: How can I minimize the off-target effects of Phenglutarimide in my experiments?

Minimizing off-target effects is crucial for accurate interpretation of experimental results and for the development of safer therapeutics. Here are some strategies:

  • Dose Optimization: Use the lowest effective concentration of Phenglutarimide that induces the desired on-target effect (e.g., IKZF1/3 degradation) while minimizing off-target degradation (e.g., SALL4). Performing a dose-response curve is essential.

  • Use of Analogs: Consider using newer generation CELMoDs or modified versions of pomalidomide that have been designed for improved selectivity and reduced off-target degradation of proteins like SALL4.[3][7][8]

  • CRBN Knockout Control: Utilize CRBN knockout (KO) cell lines as a negative control. In the absence of CRBN, Phenglutarimide should not induce the degradation of either on-target or off-target substrates.[1][9][10]

  • Selective Inhibitors: If a specific off-target has a known enzymatic activity, co-treatment with a selective inhibitor for that off-target (if available) can help dissect its contribution to the observed phenotype.

Q3: What are the key differences in the off-target profiles of Phenglutarimide and Pomalidomide?

While both are potent IMiDs, subtle structural differences can lead to variations in their substrate degradation profiles. Generally, pomalidomide is a more potent degrader of IKZF1/3 compared to earlier IMiDs. However, it also induces the degradation of SALL4. Newer analogs are being developed with modifications to the phthalimide ring to reduce SALL4 binding while maintaining or enhancing IKZF1/3 degradation.[7][8] For a direct comparison, it is recommended to perform a head-to-head analysis in the same experimental system.

Troubleshooting Guides

This section provides solutions to common problems encountered during key experiments to assess Phenglutarimide's on- and off-target effects.

Western Blotting for Protein Degradation

Issue: Weak or No Signal for Target Protein

Potential Cause Troubleshooting Steps
Low Protein Abundance Increase the total protein loaded per well (up to 50-100 µg). Perform immunoprecipitation to enrich for the target protein before loading.[11] Use a positive control lysate known to have high expression of the target protein.
Inefficient Protein Extraction Use a lysis buffer appropriate for the subcellular localization of your target protein.[11] Ensure complete cell lysis by sonication.[12] Always include protease and phosphatase inhibitors in your lysis buffer.[12][13]
Suboptimal Antibody Performance Titrate the primary antibody to determine the optimal concentration.[11] Incubate the primary antibody overnight at 4°C to increase binding. Ensure the secondary antibody is appropriate for the primary antibody's host species.
Poor Membrane Transfer For low molecular weight proteins (<30kDa), use a membrane with a smaller pore size (0.2 µm).[13] Confirm successful transfer by staining the membrane with Ponceau S.[11] For larger proteins, consider a wet transfer method for better efficiency.[13]

Issue: High Background or Non-Specific Bands

Potential Cause Troubleshooting Steps
Inadequate Blocking Increase blocking time or use a different blocking agent (e.g., 5% BSA instead of milk).[13]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.
Insufficient Washing Increase the number and duration of washes between antibody incubations.
Cross-reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody.
HiBiT-Based Protein Degradation Assays

Issue: Low Luminescent Signal

Potential Cause Troubleshooting Steps
Low Expression of HiBiT-tagged Protein Verify the expression of the HiBiT-tagged protein by Western blot.
Incomplete Cell Lysis Ensure complete cell lysis by following the manufacturer's protocol. Longer incubation with the lytic reagent may be necessary for some cell types.[14]
Suboptimal Reagent Performance Ensure the Nano-Glo® HiBiT Lytic Detection System reagents are stored correctly and have not expired.[15][16]
Quenching of Luminescence Avoid repeated freeze-thaw cycles of reagents. Read luminescence promptly after adding the detection reagent.

Issue: High Background Luminescence

Potential Cause Troubleshooting Steps
Autoluminescence of Media Components Use a control well with untransfected cells to determine the background luminescence and subtract it from your experimental values.[14]
Contamination Ensure aseptic technique to prevent microbial contamination, which can cause luminescence.
LgBiT Instability Prepare fresh LgBiT protein dilutions for each experiment.
Cellular Thermal Shift Assay (CETSA)

Issue: No or Small Thermal Shift Observed

Potential Cause Troubleshooting Steps
Compound Not Engaging the Target in Cells Verify compound permeability. Increase the compound concentration or incubation time.
Target Protein Not Stably Expressed Ensure consistent and sufficient expression of the target protein.
Suboptimal Heating Conditions Optimize the heating temperature and duration. A temperature gradient is recommended to identify the optimal melting temperature.[2]
Protein Aggregation Issues Ensure complete cell lysis and separation of soluble and aggregated fractions.

Issue: High Variability Between Replicates

Potential Cause Troubleshooting Steps
Inconsistent Heating Use a PCR cycler with a thermal gradient function for precise and uniform heating of samples.[17]
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and cell suspensions.
Uneven Cell Density Ensure a homogenous cell suspension before plating and treatment.

Quantitative Data

Table 1: Comparative Degradation Potency (DC50) of Pomalidomide and a Novel CELMoD (CC-220)

CompoundTarget ProteinDC50 (nM)Cell Line
PomalidomideSALL4~100HEK293T
CC-220SALL4>1000HEK293T
PomalidomideIKZF1~10MM.1S
CC-220IKZF1~1MM.1S

Data compiled from publicly available literature. Actual values may vary depending on experimental conditions.[3][4][6]

Experimental Protocols

Protocol 1: Western Blot for IKZF1/3 and SALL4 Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of Phenglutarimide or control compounds for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-50 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against IKZF1, IKZF3, SALL4, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the protein band intensities relative to the loading control.

Protocol 2: HiBiT Assay for Quantitative Protein Degradation
  • Cell Line Generation: Generate a stable cell line expressing the protein of interest (e.g., IKZF1 or SALL4) tagged with the HiBiT peptide.

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate and treat with a serial dilution of Phenglutarimide.

  • Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent to each well.

  • Luminescence Reading: Incubate for 10 minutes at room temperature to ensure complete lysis and signal stabilization. Read the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit a dose-response curve to determine the DC50 value.

Visualizations

On_Target_Pathway Phenglutarimide Phenglutarimide CRBN CRBN-E3 Ligase Complex Phenglutarimide->CRBN binds IKZF1_IKZF3 IKZF1 / IKZF3 CRBN->IKZF1_IKZF3 recruits Ubiquitination Ubiquitination CRBN->Ubiquitination catalyzes IKZF1_IKZF3->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Anti_Myeloma Anti-Myeloma & Immunomodulatory Effects Degradation->Anti_Myeloma leads to Off_Target_Pathway Phenglutarimide Phenglutarimide CRBN CRBN-E3 Ligase Complex Phenglutarimide->CRBN binds SALL4 SALL4 CRBN->SALL4 recruits Ubiquitination Ubiquitination CRBN->Ubiquitination catalyzes SALL4->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Adverse_Effects Potential Adverse Effects (e.g., Teratogenicity) Degradation->Adverse_Effects leads to Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 Data Analysis Cell_Treatment Cell Treatment with Phenglutarimide Western_Blot Western Blot (IKZF1/3, SALL4) Cell_Treatment->Western_Blot HiBiT_Assay HiBiT Assay (Quantitative Degradation) Cell_Treatment->HiBiT_Assay CETSA CETSA (Target Engagement) Cell_Treatment->CETSA Proteomics Proteomics (Off-Target ID) Cell_Treatment->Proteomics Dose_Response Dose-Response Curves (DC50 / IC50) Western_Blot->Dose_Response HiBiT_Assay->Dose_Response CETSA->Dose_Response Selectivity_Profile Selectivity Profiling (On- vs. Off-Target) Proteomics->Selectivity_Profile Dose_Response->Selectivity_Profile

References

Technical Support Center: Phenglutarimide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Phenglutarimide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Phenglutarimide, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of the intermediate, 4-(phenylcarbamoyl)butanoic acid, low in the first step?

A1: A low yield in the initial reaction between glutaric anhydride and aniline can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reactants are stirred for a sufficient duration at room temperature. One protocol suggests stirring until a precipitate is formed.[1][2]

  • Suboptimal Solvent: The choice of solvent is crucial. Toluene has been successfully used as a solvent for this step.[1][2]

  • Improper Work-up: Inadequate washing of the precipitate can lead to loss of product. It is recommended to wash the filtered product with a minimal amount of toluene to remove unreacted starting materials, followed by a water wash to remove any glutaric acid that may have formed from the hydrolysis of glutaric anhydride.[1][2]

  • Moisture Contamination: Glutaric anhydride is susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents to prevent the formation of glutaric acid, which will not react with aniline to form the desired intermediate.

Q2: The cyclization of 4-(phenylcarbamoyl)butanoic acid to Phenglutarimide is not proceeding efficiently. What could be the issue?

A2: The second step, which involves the ring closure of 4-(phenylcarbamoyl)butanoic acid using acetyl chloride, is critical for the overall yield. Potential issues include:

  • Insufficient Acetyl Chloride: Ensure a sufficient molar excess of acetyl chloride is used. One protocol specifies using 90 mmole of acetyl chloride.[3]

  • Inadequate Refluxing: The reaction mixture should be refluxed until the evolution of HCl gas ceases, which typically takes 15 to 20 minutes.[3] This indicates the completion of the cyclization reaction.

  • Presence of Water: Acetyl chloride reacts violently with water. The presence of any moisture in the reaction setup or in the intermediate product will consume the acetyl chloride and prevent the desired cyclization. Ensure the 4-(phenylcarbamoyl)butanoic acid intermediate is thoroughly dried before this step.

Q3: The final Phenglutarimide product is impure. How can I improve its purity?

A3: Impurities in the final product can arise from unreacted starting materials, side products, or residual solvent. Recrystallization is a common and effective method for purification.

  • Solvent Selection for Recrystallization: Ethanol has been reported as a suitable solvent for the recrystallization of N-phenylglutarimide.[3] The general principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution.

  • Recrystallization Technique: For effective purification, dissolve the crude product in a minimal amount of hot ethanol to form a saturated solution. Allow the solution to cool slowly to room temperature, and then potentially in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Phenglutarimide?

A1: The most commonly described synthesis is a two-step process. First, glutaric anhydride is reacted with an aniline derivative to form the intermediate 4-(phenylcarbamoyl)butanoic acid. This intermediate is then cyclized using a dehydrating agent, such as acetyl chloride, to yield the final N-phenylglutarimide product.[3][4]

Q2: Are there alternative methods for the cyclization step?

A2: While acetyl chloride is a commonly used reagent for the cyclization of the amic acid intermediate, other dehydrating agents or conditions that promote intramolecular amide bond formation could potentially be employed. However, the literature reviewed here primarily focuses on the use of acetyl chloride for this transformation.[3]

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a valuable technique for monitoring the progress of both reaction steps. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Data Presentation

While specific quantitative data on yield optimization for Phenglutarimide synthesis is not extensively available in the reviewed literature, the following table summarizes the reported yields for the synthesis of the intermediate, 4-(arylcarbamoyl)butanoic acid, from different aniline derivatives. This data can provide a baseline for expected yields in the first step of the synthesis.

Aniline DerivativeSolventYield of 4-(arylcarbamoyl)butanoic acidReference
2,4-DichloroanilineToluene85%[1]
4-ChloroanilineToluene81%[2]

Experimental Protocols

Protocol 1: Synthesis of 4-(phenylcarbamoyl)butanoic acid [1][2]

  • Dissolve glutaric anhydride (1 equivalent) and the desired aniline derivative (1 equivalent) separately in a minimal amount of toluene.

  • Slowly add the aniline solution to the glutaric anhydride solution with stirring at room temperature.

  • Continue stirring until a precipitate forms.

  • Filter the precipitate and wash it with a small amount of cold toluene to remove any unreacted starting materials.

  • Wash the precipitate with water to remove any glutaric acid.

  • Air-dry the resulting 4-(phenylcarbamoyl)butanoic acid.

Protocol 2: Synthesis of N-Phenylglutarimide [3]

  • Place the dried 4-(phenylcarbamoyl)butanoic acid in a round-bottom flask.

  • Add a molar excess of acetyl chloride (a ratio of 1:90 of amic acid to acetyl chloride has been reported).

  • Reflux the mixture for 15-20 minutes, or until the evolution of hydrogen chloride gas ceases.

  • Cool the reaction mixture to room temperature.

  • The solid product, N-phenylglutarimide, will precipitate.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in troubleshooting the synthesis of Phenglutarimide.

experimental_workflow cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclization cluster_purification Purification start Glutaric Anhydride + Aniline reaction1 Reaction in Toluene (Room Temperature) start->reaction1 filtration1 Filtration & Washing (Toluene, Water) reaction1->filtration1 intermediate 4-(phenylcarbamoyl)butanoic acid filtration1->intermediate reflux Reflux with Acetyl Chloride intermediate->reflux cooling Cooling to Room Temperature reflux->cooling filtration2 Filtration cooling->filtration2 crude_product Crude N-Phenylglutarimide filtration2->crude_product recrystallization Recrystallization (Ethanol) crude_product->recrystallization final_product Pure N-Phenylglutarimide recrystallization->final_product

Caption: Experimental workflow for the two-step synthesis of N-Phenylglutarimide.

troubleshooting_yield cluster_troubleshooting Troubleshooting Low Yield cluster_step1_issues Issues in Step 1 cluster_step2_issues Issues in Step 2 cluster_purification_issues Issues in Purification low_yield Low Final Yield of N-Phenylglutarimide incomplete_reaction1 Incomplete Reaction low_yield->incomplete_reaction1 improper_workup1 Improper Work-up low_yield->improper_workup1 moisture1 Moisture Contamination low_yield->moisture1 insufficient_reagent Insufficient Acetyl Chloride low_yield->insufficient_reagent inadequate_reflux Inadequate Reflux low_yield->inadequate_reflux moisture2 Moisture in Intermediate low_yield->moisture2 product_loss Product Loss During Recrystallization low_yield->product_loss

Caption: Common causes for low yield in Phenglutarimide synthesis.

References

Technical Support Center: Phenylglutarimide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies related to the use of Phenylglutarimide (PG) and its derivatives in the design of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is Phenylglutarimide and why is it used in PROTACs?

Phenylglutarimide (PG) is a chemical scaffold that serves as a ligand for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. In the context of PROTACs, PG derivatives are used to recruit this E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. PG-based ligands are gaining traction as alternatives to traditional immunomodulatory imide drugs (IMiDs) due to their improved chemical stability.[1]

Q2: What are the primary challenges associated with using IMiD-based ligands in PROTACs?

The primary challenge with IMiD-based PROTACs, such as those derived from thalidomide, lenalidomide, and pomalidomide, is their hydrolytic instability in aqueous environments, including commonly used cell culture media.[1] This instability can lead to rapid degradation of the PROTAC molecule, significantly affecting its cellular efficacy and leading to inconsistent experimental results.[1]

Q3: How do Phenylglutarimide derivatives address the instability issues of IMiDs?

Phenylglutarimide derivatives exhibit significantly greater chemical stability compared to IMiDs. By replacing the hydrolytically unstable phthalimide moiety of IMiDs with an aromatic group, PG analogues show reduced susceptibility to hydrolysis.[1] This enhanced stability ensures a longer half-life of the PROTAC in experimental systems, leading to more reliable and potent degradation of the target protein.[1]

Q4: Can the use of Phenylglutarimide-based PROTACs lead to cytotoxicity?

While any therapeutic agent has the potential for cytotoxicity, the current body of research on Phenylglutarimide derivatives primarily focuses on their efficacy and stability as CRBN ligands in PROTACs. The cytotoxicity of a PROTAC is a complex issue that can arise from on-target toxicity (due to the degradation of the intended target), off-target toxicity (unintended protein degradation or other interactions), or the intrinsic toxicity of the molecule itself. Strategies to mitigate the toxicity of targeted therapies often involve modifying the targeting moiety, adjusting the linker, or altering the E3 ligase ligand to improve selectivity and reduce off-target effects.

Q5: What are some general strategies to reduce potential cytotoxicity of PROTACs?

General strategies to mitigate the on- and off-target toxicities of targeted protein degraders include:

  • Modulating Binding Affinity: Adjusting the binding affinity of the ligand for the protein of interest or the E3 ligase can enhance selectivity for cancer cells over healthy cells.

  • Valency Modulation: Altering the number of binding sites for the target protein can influence the avidity and selectivity of the PROTAC.

  • Conditional Activation: Designing PROTACs that are only activated in the tumor microenvironment can reduce systemic toxicity.

  • Combination Therapy: Using PROTACs in combination with other therapeutic agents, such as immune checkpoint inhibitors or small molecule drugs, may enhance efficacy and allow for lower, less toxic doses.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or low levels of target protein degradation with an IMiD-based PROTAC. Hydrolytic instability of the IMiD ligand in the experimental medium.1. Verify the stability of your IMiD-based PROTAC in your specific cell culture medium over the time course of your experiment using LC-MS. 2. Consider synthesizing a Phenylglutarimide-based analogue of your PROTAC to improve chemical stability.[1]
High background signal or off-target effects. The PROTAC may be degrading non-specifically or the ligand may have off-target interactions.1. Perform proteomics studies to identify off-target proteins being degraded. 2. Modify the linker length or composition to optimize the ternary complex formation between the target, PROTAC, and E3 ligase. 3. Consider using a more selective ligand for your protein of interest.
Observed cytotoxicity is not correlated with the degradation of the intended target. The cytotoxicity may be due to the intrinsic properties of the PROTAC molecule or off-target effects.1. Synthesize and test a negative control PROTAC that does not bind to the protein of interest but still binds to CRBN. 2. Evaluate the cytotoxicity of the individual components of the PROTAC (POI ligand, linker, and E3 ligase ligand).

Data Presentation

Table 1: Comparative Chemical Stability of IMiDs and Phenylglutarimide Derivatives

This table summarizes the hydrolytic stability of various IMiDs and PG derivatives in cell culture medium. The half-life (t1/2) indicates the time it takes for 50% of the compound to degrade.

CompoundTypeHalf-life (t1/2) in hoursReference
ThalidomideIMiD< 6 hours[1]
LenalidomideIMiD11.7 hours[1]
PomalidomideIMiD12.2 hours[1]
PG Derivative 2aPhenylglutarimide> 24 hours[1]
PG Derivative 2bPhenylglutarimide> 24 hours[1]

Experimental Protocols

Protocol 1: Assessing the Chemical Stability of PROTACs in Cell Culture Medium

This protocol outlines a general method for determining the hydrolytic stability of a PROTAC in a relevant biological matrix.

Materials:

  • PROTAC of interest (e.g., IMiD-based or PG-based)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • LC-MS grade water, acetonitrile, and formic acid

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of the PROTAC in DMSO at a concentration of 10 mM.

  • Spike the PROTAC stock solution into pre-warmed cell culture medium to a final concentration of 1 µM.

  • Incubate the solution at 37°C in a humidified incubator.

  • At various time points (e.g., 0, 2, 4, 6, 12, 24 hours), collect an aliquot of the medium.

  • To precipitate proteins, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to the aliquot.

  • Vortex the sample vigorously for 30 seconds.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by LC-MS to determine the concentration of the remaining PROTAC at each time point.

  • Calculate the half-life (t1/2) of the PROTAC by plotting the natural log of the concentration versus time and fitting the data to a first-order decay model.

Visualizations

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery POI_Ligand POI Ligand Linker Linker POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds E3_Ligase_Ligand E3 Ligase Ligand CRBN Cereblon (CRBN) E3_Ligase_Ligand->CRBN Binds Linker->E3_Ligase_Ligand Proteasome Proteasome POI->Proteasome Targeted to E3_Ligase E3 Ubiquitin Ligase Complex CRBN->E3_Ligase Part of Ub Ubiquitin E3_Ligase->Ub Recruits Proteasome->POI Degrades Ub->POI Attaches to

Caption: Mechanism of action for a Phenylglutarimide-based PROTAC.

Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_Assays Comparative Assays cluster_Analysis Data Analysis IMiD_PROTAC Synthesize IMiD-based PROTAC Stability Chemical Stability Assay (LC-MS) IMiD_PROTAC->Stability Degradation Target Degradation Assay (Western Blot / Proteomics) IMiD_PROTAC->Degradation Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) IMiD_PROTAC->Viability PG_PROTAC Synthesize PG-based PROTAC PG_PROTAC->Stability PG_PROTAC->Degradation PG_PROTAC->Viability Compare_Stability Compare Half-lives Stability->Compare_Stability Compare_Degradation Compare DC50 and Dmax Degradation->Compare_Degradation Compare_Viability Compare IC50 Viability->Compare_Viability

Caption: Workflow for comparing IMiD and PG-based PROTACs.

References

Phenglutarimide Chiral Separation and Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chiral separation and analysis of phenglutarimide. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of phenglutarimide important?

A1: Phenglutarimide possesses a chiral center at the C3 position and exists as (+)-S and (-)-R enantiomers. Research has shown that the pharmacological activity of these enantiomers can differ significantly. For instance, the (+)-S-enantiomer of phenglutarimide is a potent and selective antagonist for the M1 muscarinic acetylcholine receptor, exhibiting up to 6000-fold higher affinity than the (-)-R-enantiomer.[1] This stereoselectivity underscores the importance of separating and quantifying individual enantiomers to accurately assess their pharmacokinetic and pharmacodynamic properties.

Q2: What is the most common analytical technique for phenglutarimide chiral separation?

A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely reported and effective method for the direct enantiomeric separation of phenglutarimide.[1] Polysaccharide-based CSPs, in particular, have demonstrated excellent performance in resolving phenglutarimide and its structural analogs like thalidomide.

Q3: Can you recommend a starting HPLC method for phenglutarimide chiral separation?

A3: A well-documented and effective starting method utilizes a Chiralcel OD column (cellulose tris(3,5-dimethylphenyl carbamate)) with an isocratic mobile phase of hexane and 2-propanol (70:30 v/v).[1] Detection is typically performed using a UV spectrophotometer at 257 nm.[1] This method has been shown to achieve good resolution of the phenglutarimide enantiomers.

Q4: How can I prepare phenglutarimide samples from biological matrices like plasma for analysis?

A4: For the analysis of drugs in biological matrices like human plasma, a common and effective sample preparation technique is protein precipitation. This is often followed by liquid-liquid extraction or solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte. A general approach involves adding a threefold volume of a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate the proteins. After centrifugation, the supernatant can be evaporated and the residue reconstituted in the mobile phase for injection into the HPLC system.

Experimental Protocols

Detailed HPLC Method for Phenglutarimide Chiral Separation

This protocol is based on the published method by Aboul-Enein, Bakr, and Nicholls.[1]

  • Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector is required.

  • Chiral Stationary Phase: Chiralcel OD column (25 cm x 0.46 cm, i.d.), packed with 10 µm cellulose tris(3,5-dimethylphenyl carbamate) coated on silica gel.

  • Mobile Phase: Isocratic elution with a mixture of HPLC-grade hexane and 2-propanol in a 70:30 volume ratio.

  • Flow Rate: 1.0 mL/min.

  • Temperature: The column should be maintained at 23°C.

  • Detection: UV detection at a wavelength of 257 nm.

  • Injection Volume: A typical injection volume for a 2.0 nmole sample of racemic phenglutarimide.

General Protocol for Phenglutarimide Extraction from Human Plasma

This is a general protocol for protein precipitation and should be optimized and validated for your specific application.

  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., heparin).

  • Plasma Separation: Centrifuge the blood sample to separate the plasma.

  • Protein Precipitation: To 1 mL of plasma in a centrifuge tube, add 3 mL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., 200 µL).

  • Filtration (Optional but Recommended): Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Injection: Inject the prepared sample into the HPLC system.

Data Presentation

Table 1: HPLC Method Parameters for Phenglutarimide Chiral Separation

ParameterCondition
Column Chiralcel OD (25 cm x 0.46 cm, 10 µm)
Mobile Phase Hexane: 2-Propanol (70:30, v/v)
Flow Rate 1.0 mL/min
Temperature 23°C
Detection UV at 257 nm
Resolution (Rs) 1.26

Table 2: Chiral Stationary Phases for Analogs of Phenglutarimide

CompoundChiral Stationary PhaseMobile PhaseDetectionReference
LenalidomideCHIRALPAK® IA-UCO2-MeOH (50:50)UV, 220 nm[2]
PomalidomideCHIRALPAK® IA-UCO2-MeOH (50:50)UV, 220 nm[2]
ThalidomideLux i-Amylose-3Acetonitrile with 0.1% DiethylamineUV, 254 nm[3]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

  • Question: My chromatogram shows a single peak or two poorly resolved peaks for phenglutarimide. What should I do?

  • Answer:

    • Verify Mobile Phase Composition: Incorrect mobile phase composition is a common cause of poor resolution. Ensure the hexane to 2-propanol ratio is accurate (70:30). Even small deviations can significantly impact selectivity.

    • Check Column Health: The chiral stationary phase can degrade over time. Check the column's performance with a standard compound. If the performance is poor, the column may need to be replaced.

    • Optimize Mobile Phase: If the standard method is not providing sufficient resolution, you can try altering the mobile phase composition. Systematically vary the percentage of 2-propanol (e.g., from 25% to 35%) to find the optimal selectivity.

    • Reduce Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for more interaction between the analytes and the chiral stationary phase. Try reducing the flow rate to 0.8 mL/min or 0.5 mL/min.

    • Adjust Temperature: Temperature can influence chiral recognition. Try analyzing at a slightly lower or higher temperature (e.g., 20°C or 25°C) to see if it improves resolution.

Issue 2: Peak Tailing

  • Question: The peaks for the phenglutarimide enantiomers are asymmetrical with a noticeable tail. How can I improve the peak shape?

  • Answer:

    • Secondary Interactions: Peak tailing for basic compounds like phenglutarimide can be caused by interactions with acidic silanol groups on the silica support of the column.

    • Mobile Phase Additives: Adding a small amount of a basic additive to the mobile phase can help to suppress these secondary interactions. Consider adding a low concentration (e.g., 0.1%) of diethylamine (DEA) or another suitable amine to the mobile phase. This can significantly improve peak symmetry.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.

    • Column Contamination: Contaminants from previous injections can accumulate on the column and cause peak tailing. Flush the column with a strong solvent (as recommended by the manufacturer) to clean it.

Issue 3: Irreproducible Retention Times

  • Question: The retention times for the phenglutarimide enantiomers are shifting between injections. What is the cause?

  • Answer:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration can lead to drifting retention times.

    • Temperature Fluctuations: Inconsistent column temperature can cause retention time variability. Use a reliable column oven to maintain a constant temperature.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase from one batch to another can lead to shifts in retention times. Prepare the mobile phase carefully and consistently.

    • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause fluctuations in the flow rate and lead to irreproducible retention times.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) start->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute inject Inject into HPLC reconstitute->inject separation Chiral Separation (Chiralcel OD) inject->separation detection UV Detection (257 nm) separation->detection data Data Acquisition & Analysis detection->data

Caption: Experimental workflow for the chiral analysis of phenglutarimide in biological samples.

troubleshooting_logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_reproducibility Irreproducible Retention start Problem Encountered q_mp Mobile Phase Correct? start->q_mp q_add Secondary Interactions? start->q_add q_eq Column Equilibrated? start->q_eq q_col Column Health OK? q_mp->q_col Yes a_mp Verify/Remake Mobile Phase q_mp->a_mp No q_opt Optimize Conditions q_col->q_opt Yes a_col Test with Standard/Replace Column q_col->a_col No a_opt Adjust % Alcohol, Flow Rate, or Temperature q_opt->a_opt q_load Sample Overload? q_add->q_load No a_add Add Basic Additive (e.g., 0.1% DEA) q_add->a_add Yes a_load Inject Diluted Sample q_load->a_load Yes q_temp Temperature Stable? q_eq->q_temp Yes a_eq Increase Equilibration Time q_eq->a_eq No a_temp Use Column Oven q_temp->a_temp No

Caption: Troubleshooting decision tree for phenglutarimide chiral HPLC analysis.

signaling_pathway cluster_receptor Cell Membrane s_pg (+)-S-Phenglutarimide m1 M1 Muscarinic Receptor s_pg->m1 Antagonist (High Affinity) r_pg (-)-R-Phenglutarimide r_pg->m1 Low Affinity gq Gq Protein m1->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Increased Intracellular Ca2+ ip3->ca pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca->response pkc->response

Caption: M1 muscarinic receptor signaling pathway antagonism by phenglutarimide enantiomers.

References

Technical Support Center: Phenglutarimide-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing phenglutarimide-based Proteolysis Targeting Chimeras (PROTACs) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a phenglutarimide-based PROTAC?

A1: Phenglutarimide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). They function by simultaneously binding to the POI and to Cereblon (CRBN), which is the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

Q2: Why choose a phenglutarimide (PG) ligand over a traditional immunomodulatory imide drug (IMiD) for my PROTAC?

A2: Phenglutarimide-based PROTACs have been developed as alternatives to IMiD-based ones due to their improved chemical stability.[3] IMiDs can be prone to hydrolysis in cell culture media, which can affect experimental reproducibility and efficacy.[3] PG-based PROTACs often exhibit longer half-lives while retaining high affinity for CRBN.[2]

Q3: What are the known off-target effects of CRBN-recruiting PROTACs?

A3: Since phenglutarimide, like IMiDs, binds to CRBN, it can induce the degradation of endogenous CRBN neosubstrates. These include transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3).[4] The degradation of these off-target proteins can have unintended biological consequences and should be monitored in your experiments.[4]

Q4: What are the potential mechanisms of acquired resistance to phenglutarimide-based PROTACs?

A4: Resistance to CRBN-recruiting PROTACs can arise through several mechanisms, primarily involving alterations to the CRL4CRBN E3 ligase complex. These can include:

  • Downregulation of CRBN expression: Reduced levels of CRBN protein mean there are fewer E3 ligases available to be hijacked by the PROTAC.[5][6][7]

  • Mutations in CRBN: Genetic mutations in the CRBN gene can prevent the phenglutarimide moiety from binding, thus inactivating the PROTAC.[5][8]

  • Alterations in other components of the E3 ligase complex: Mutations or altered expression of proteins like DDB1, CUL4A, or RBX1 can impair the overall function of the CRL4CRBN ligase.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No degradation of the target protein. 1. Low CRBN expression in the cell line: The cell line may not express sufficient levels of CRBN for the PROTAC to be effective. 2. Cell permeability issues: The PROTAC may not be efficiently entering the cells. 3. Inefficient ternary complex formation: The linker length or composition may not be optimal for bringing the target and CRBN together.1. Confirm CRBN expression levels via Western blot or qRT-PCR. If low, consider using a different cell line or a PROTAC that recruits a different E3 ligase. 2. Assess cell permeability using cellular thermal shift assays (CETSA) or specific permeability assays like PAMPA.[9] 3. Test a panel of PROTACs with different linkers. Assess ternary complex formation directly via co-immunoprecipitation or biophysical assays like FRET or AlphaLISA.[10][11]
Inconsistent results between experiments. 1. PROTAC instability: The phenglutarimide-based PROTAC, while more stable than some IMiDs, may still degrade over time in solution or under certain storage conditions. 2. Variable cell conditions: Differences in cell confluency, passage number, or serum concentration can affect cellular response.1. Prepare fresh stock solutions of the PROTAC for each experiment. Store stocks at -80°C and minimize freeze-thaw cycles. 2. Standardize cell culture conditions. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase during treatment.
The "Hook Effect" is observed (decreased degradation at high PROTAC concentrations). Formation of binary complexes: At high concentrations, the PROTAC can form separate binary complexes with the target protein and CRBN, which prevents the formation of the productive ternary complex required for degradation.[12][13]This is an intrinsic property of PROTACs. Perform a full dose-response curve to identify the optimal concentration range for degradation. The peak of degradation often occurs at an intermediate concentration.[13]
Cell death is observed, but the target protein is not degraded. 1. Off-target toxicity: The PROTAC may be causing cell death through mechanisms unrelated to the degradation of your target protein. This could be due to off-target binding of the warhead or the CRBN ligand. 2. Degradation of essential off-target proteins: The PROTAC may be degrading other essential proteins, including CRBN neosubstrates.1. Synthesize and test a negative control PROTAC where the CRBN-binding moiety is inactivated (e.g., through a stereochemical change).[9] This will help determine if the toxicity is CRBN-dependent. 2. Perform proteomic studies to identify other proteins that are degraded by your PROTAC.

Data Presentation

Table 1: In Vitro Activity of a Phenglutarimide-Based BET Degrader (SJ995973)

Cell LineTargetIC50 (Cell Viability)DC50 (BRD4 Degradation)Dmax (BRD4 Degradation)
MV4-11 (AML)BRD43 pM0.87 nM>95%

Data is illustrative and compiled from published studies. Actual values may vary based on experimental conditions.

Table 2: CRBN Binding Affinity of Phenglutarimide Analogs

CompoundCRBN Binding IC50
Phenyl glutarimide (PG) analog 11.4 ± 0.2 nM
Phenyl dihydrouracil (PD) analog 252 ± 19 nM

Data demonstrates the high-affinity binding of phenglutarimide derivatives to CRBN.[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining cell viability after treatment with a phenglutarimide-based PROTAC.

Materials:

  • Cells of interest

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the phenglutarimide-based PROTAC. Include a vehicle-only control.

  • Incubate for the desired treatment duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[3][14]

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well.[3][15]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3][14]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][14]

  • Record luminescence using a plate reader.

  • Calculate IC50 values by plotting the luminescence signal against the logarithm of the PROTAC concentration.

Protocol 2: Western Blot for Protein Degradation

This protocol is for quantifying the degradation of the target protein.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with various concentrations of the PROTAC for a specified time (e.g., 2, 4, 8, 24 hours).

  • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a primary antibody for a loading control.

  • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the Target-PROTAC-CRBN ternary complex.

Materials:

  • Cell lysates from PROTAC-treated cells

  • Antibody against CRBN or a tagged version of the target protein

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

Procedure:

  • Treat cells with the phenglutarimide-based PROTAC at a concentration known to be effective. It is crucial to also treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.[10]

  • Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour.

  • Incubate the pre-cleared lysate with an antibody against CRBN (or the tagged target) overnight at 4°C.

  • Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluate by Western blot, probing for the target protein and CRBN to confirm their interaction.

Visualizations

Phenglutarimide_PROTAC_MOA cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC Phenglutarimide PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN PROTAC->CRBN Binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase CRL4 E3 Ligase Complex CRBN->E3_Ligase E3_Ligase->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI POI_PROTAC_CRBN POI-PROTAC-CRBN Troubleshooting_Workflow Start Experiment Start: No/Poor Target Degradation Check_CRBN Is CRBN expressed in the cell line? Start->Check_CRBN Check_Permeability Is the PROTAC cell-permeable? Check_CRBN->Check_Permeability Yes Solution_CRBN Solution: Use a CRBN-positive cell line. Check_CRBN->Solution_CRBN No Check_Ternary Does the ternary complex form? Check_Permeability->Check_Ternary Yes Solution_Ternary Solution: Redesign linker (length/composition). Check_Ternary->Solution_Ternary No End Successful Degradation Check_Ternary->End Yes Solution_Permeability Solution: Optimize PROTAC physicochemical properties. Check_Permability Check_Permability Check_Permability->Solution_Permeability No Resistance_Mechanisms cluster_CRBN CRBN-Related Mechanisms cluster_Ligase E3 Ligase Complex Integrity Resistance Cell Line Resistance to Phenglutarimide PROTAC CRBN_Loss CRBN Downregulation/ Loss of Expression Resistance->CRBN_Loss CRBN_Mutation CRBN Mutation (Prevents PROTAC binding) Resistance->CRBN_Mutation CUL4_Mutation Mutation/downregulation of CUL4A/B Resistance->CUL4_Mutation DDB1_Mutation Mutation/downregulation of DDB1 Resistance->DDB1_Mutation

References

Technical Support Center: Enhancing the Oral Bioavailability of Phenglutarimide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides guidance on strategies to enhance the oral bioavailability of Phenglutarimide. As specific experimental data on the oral bioavailability of Phenglutarimide is limited in publicly available literature, this resource leverages established principles and techniques for improving the bioavailability of poorly soluble drugs. The information herein is intended for researchers, scientists, and drug development professionals and should be adapted based on experimental observations for Phenglutarimide.

Frequently Asked Questions (FAQs)

Q1: What is Phenglutarimide and what are the potential challenges to its oral bioavailability?

Q2: What are the first steps I should take to assess the oral bioavailability of Phenglutarimide?

The initial steps involve characterizing the physicochemical properties of Phenglutarimide, including its aqueous solubility at different pH levels (simulating the gastrointestinal tract), its permeability (which can be assessed using in vitro models like Caco-2 cells), and its dissolution rate.[4] This information will help to classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate bioavailability enhancement strategy.

Q3: What are the main strategies to enhance the oral bioavailability of a poorly soluble compound like Phenglutarimide?

The primary strategies for improving the oral bioavailability of poorly soluble drugs focus on increasing the dissolution rate and/or solubility. Key techniques include:

  • Particle Size Reduction: Increasing the surface area of the drug powder to enhance dissolution.[5][6]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier to improve wettability and dissolution.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in a lipid-based system that forms a microemulsion or nanoemulsion in the gastrointestinal fluids, thereby increasing solubility and absorption.[7]

Q4: How do I choose the most suitable bioavailability enhancement technique for Phenglutarimide?

The choice of technique depends on the specific properties of Phenglutarimide.

  • If the dissolution rate is the primary limiting factor, particle size reduction is often a good starting point.[8]

  • If the drug is highly insoluble, a solid dispersion with a suitable polymer can significantly improve its dissolution.

  • For highly lipophilic drugs, SEDDS can be a very effective approach to improve solubilization and absorption.[7]

A preliminary screening of these techniques at a small scale is recommended to identify the most promising approach.

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution of Phenglutarimide Formulation

Problem: My formulated Phenglutarimide shows poor dissolution in standard in vitro tests.

Potential Cause Troubleshooting Step Expected Outcome
Poor API Wettability Incorporate a surfactant (e.g., sodium lauryl sulfate) into the formulation or dissolution medium.Improved wetting of the drug particles and a faster dissolution rate.
Drug Recrystallization For solid dispersions, ensure the drug is fully amorphous using techniques like DSC or XRD. Optimize the polymer type and drug-to-polymer ratio to inhibit recrystallization.Maintenance of the amorphous state and improved dissolution.
Inadequate Disintegration If using a tablet formulation, optimize the concentration of the disintegrant.Faster tablet disintegration leading to increased surface area for dissolution.
Formation of Drug Aggregates For particle size-reduced formulations, use a wetting agent or a hydrophilic carrier to prevent particle agglomeration.Improved dispersion of the drug particles and a more consistent dissolution profile.
Issue 2: Inconsistent Bioavailability Data in Animal Studies

Problem: I am observing high variability in the plasma concentrations of Phenglutarimide in my preclinical animal studies.

Potential Cause Troubleshooting Step Expected Outcome
Food Effects Standardize the feeding schedule of the animals (e.g., fasted vs. fed state) during the study. The presence of food can significantly alter the absorption of some drugs.[9]Reduced variability in pharmacokinetic parameters.
Formulation Instability in GI Fluids For SEDDS, assess the stability of the emulsion in simulated gastric and intestinal fluids. Drug precipitation upon dilution can lead to variable absorption.[10]A stable emulsion with minimal drug precipitation.
pH-Dependent Solubility Characterize the solubility of Phenglutarimide at different pH values. If solubility is highly pH-dependent, consider formulation strategies that maintain solubility across the physiological pH range of the GI tract.More consistent absorption as the drug transits through the GI tract.
First-Pass Metabolism Investigate the potential for significant first-pass metabolism in the liver. If this is the case, strategies that promote lymphatic absorption (e.g., some lipid-based formulations) might be beneficial.Increased systemic exposure and reduced variability.

Data Presentation

The following tables provide illustrative data on the potential improvements in bioavailability that can be achieved with different enhancement strategies for poorly soluble drugs. Note: This data is not specific to Phenglutarimide and should be used as a general guide.

Table 1: Illustrative Improvement in Dissolution Rate with Particle Size Reduction

FormulationParticle Size (D90)Time to 80% Dissolution (minutes)
Unprocessed Drug150 µm> 120
Micronized Drug15 µm45
Nanosuspension250 nm< 10

Table 2: Illustrative Enhancement of Oral Bioavailability with Different Formulation Strategies

Formulation StrategyDrugFold Increase in AUC (vs. Unformulated Drug)Reference
Solid DispersionGriseofulvin2.5[11]
NanosuspensionItraconazole5.2[12]
SEDDSCelecoxib4.3[7]

Experimental Protocols

Protocol 1: Preparation of a Phenglutarimide Solid Dispersion by Solvent Evaporation
  • Polymer Selection: Select a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Solvent Selection: Identify a common solvent that can dissolve both Phenglutarimide and the selected polymer (e.g., methanol, ethanol, or a mixture).

  • Dissolution: Dissolve Phenglutarimide and the polymer in the chosen solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The bath temperature should be kept as low as possible to avoid drug degradation.

  • Drying: Dry the resulting solid film under vacuum to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and XRD.

Protocol 2: Formulation of a Phenglutarimide Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of Phenglutarimide in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400).

  • Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and cosolvent to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and cosolvent in the optimal ratio. Dissolve the required amount of Phenglutarimide in this mixture with gentle stirring and heating if necessary.

  • Characterization of Liquid SEDDS:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.

    • Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.

    • Thermodynamic Stability: Centrifuge the formulation to check for phase separation.

  • In Vitro Dissolution: Perform in vitro dissolution studies in different media to assess the drug release profile.

Protocol 3: Particle Size Reduction of Phenglutarimide by Jet Milling
  • Material Preparation: Ensure the Phenglutarimide powder is dry and free-flowing.

  • Milling Parameters: Set up the jet mill with the appropriate grinding and feeding pressures. These parameters will need to be optimized to achieve the desired particle size.

  • Milling Process: Introduce the Phenglutarimide powder into the milling chamber at a controlled feed rate. The high-velocity air jets will cause the particles to collide and break down.

  • Collection: Collect the micronized powder from the cyclone separator.

  • Particle Size Analysis: Measure the particle size distribution of the milled powder using a laser diffraction particle size analyzer.

  • Characterization: Evaluate the solid-state properties of the milled material (e.g., crystallinity) to ensure no undesirable changes have occurred during the milling process.

Visualizations

G cluster_0 Problem Identification cluster_1 Potential Solutions A Poor Oral Bioavailability of Phenglutarimide B Low Aqueous Solubility A->B C Low Dissolution Rate A->C D Poor Permeability A->D E Particle Size Reduction B->E Address Solubility F Solid Dispersion B->F Address Solubility G SEDDS B->G Address Solubility C->E Increase Dissolution C->F Increase Dissolution C->G Increase Dissolution H Permeation Enhancers D->H Improve Permeability

Caption: Logical relationship between bioavailability challenges and enhancement strategies.

G A Start: Phenglutarimide API B Select Polymer and Solvent A->B C Dissolve Drug and Polymer B->C D Solvent Evaporation C->D E Drying D->E F Milling and Sieving E->F G Characterize Solid Dispersion (DSC, XRD, Dissolution) F->G H Proceed to In Vivo Studies G->H

Caption: Experimental workflow for preparing a solid dispersion.

G A Start: Phenglutarimide API B Screen Solubility in Oils, Surfactants, Cosolvents A->B C Construct Ternary Phase Diagrams B->C D Select Optimal Excipient Ratios C->D E Prepare Drug-Loaded SEDDS Formulation D->E F Characterize SEDDS (Emulsification Time, Droplet Size) E->F G In Vitro Dissolution Testing F->G H Proceed to In Vivo Studies G->H

Caption: Experimental workflow for developing a SEDDS formulation.

References

Adjusting experimental conditions for Phenglutarimide assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Phenglutarimide (PG) and its derivatives in targeted protein degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Handling and Stability

Q1: I'm observing variable potency with my Phenglutarimide-based PROTAC. What could be the cause?

A1: A primary cause for variability can be the chiral instability of Phenglutarimide. The (R)-enantiomer is the active form that binds to Cereblon (CRBN), while the (S)-enantiomer is inactive. Phenglutarimide can undergo racemization, particularly in DMSO stock solutions and cell culture media.[1][2]

Troubleshooting:

  • Synthesis and Storage: It is recommended to synthesize and test Phenglutarimide-containing compounds as racemates due to rapid chiral inversion.[1] If you have enantiomerically pure compound, be aware that it can racemize. For instance, a 7% inversion has been observed in DMSO stock stored at room temperature over two weeks.[1]

  • Fresh Preparations: Prepare fresh dilutions of your compound from a powder or a recently prepared concentrated stock for each experiment to minimize the impact of racemization.

  • Stability in Media: Phenglutarimide derivatives generally show improved chemical stability in cell culture media compared to immunomodulatory imide drugs (IMiDs).[1][2] However, the extent of racemization can vary depending on the specific media composition and incubation time.[1] Consider performing a time-course experiment to assess the stability and activity of your specific compound in your chosen cell culture medium.

Table 1: Stability of CRBN Binders in Cell Culture Media [1]

CompoundHalf-life (t1/2) in MV4-11 Cell Media (hours)
Thalidomide< 6
Lenalidomide11.7
Pomalidomide12.2
Phenglutarimide (PG) derivative 2a > 24
Phenglutarimide (PG) derivative 2b > 24

Q2: My Phenglutarimide-based PROTAC has poor aqueous solubility. How can I improve its performance in cellular assays?

A2: Poor solubility is a common challenge for PROTACs and can lead to precipitation in aqueous assay buffers and cell culture media, resulting in inaccurate data.

Troubleshooting:

  • DMSO Concentration: While DMSO is a common solvent, its final concentration in the assay should be kept low (typically <0.5%) to avoid cellular toxicity and compound precipitation.

  • Formulation Strategies: For in vivo studies, consider formulation strategies such as the use of co-solvents or excipients to improve solubility.

  • Kinetic vs. Equilibrium Solubility: Be aware of the difference between kinetic and equilibrium solubility. For many in vitro assays, kinetic solubility is more relevant.[3]

  • Alternative Solvents: In some cases, for in vitro assays, other solvents like PEG3350 or PEG5000 might be used, but their compatibility with your specific assay must be validated.[4]

CRBN Binding Assays

Q3: How can I measure the binding affinity of my Phenglutarimide-based compound to CRBN?

A3: A common method is a competitive fluorescence polarization (FP) assay. This assay measures the displacement of a fluorescently labeled CRBN ligand (e.g., Cy5-conjugated lenalidomide) by the test compound.[1]

Experimental Protocol: Competitive Fluorescence Polarization Assay for CRBN Binding

  • Reagents:

    • Recombinant CRBN protein

    • Fluorescently labeled CRBN ligand (e.g., Cy5-lenalidomide)

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • Test compound (Phenglutarimide derivative)

  • Procedure:

    • Prepare a solution of CRBN and the fluorescent ligand at concentrations optimized for a stable FP signal.

    • Serially dilute the test compound.

    • Add the diluted test compound to the CRBN/fluorescent ligand mixture in a microplate.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the FP signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent ligand.

Ternary Complex Formation Assays

Q4: My ternary complex formation assay (e.g., TR-FRET, AlphaLISA) shows a "hook effect." What does this mean and how should I interpret it?

A4: The "hook effect" is a characteristic bell-shaped curve observed in ternary complex assays.[5][6] It occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which prevents the formation of the ternary complex.[6] The peak of the curve represents the optimal concentration for ternary complex formation.

Troubleshooting and Interpretation:

  • Concentration Range: It is crucial to test a wide range of PROTAC concentrations to observe the full bell-shaped curve and accurately determine the optimal concentration for ternary complex formation.[6]

  • Data Interpretation: The presence of a hook effect is a good indication that the observed signal is due to the formation of a ternary complex. The descending part of the curve does not necessarily mean the compound is less effective at higher concentrations in a cellular context, but it is an important parameter to understand from the biochemical assay.

Ternary_Complex_Formation_and_Hook_Effect cluster_low_conc Low PROTAC Concentration cluster_high_conc High PROTAC Concentration PROTAC_low PROTAC Ternary_low Ternary Complex (Formation Favored) PROTAC_low->Ternary_low Target_low Target Protein Target_low->Ternary_low E3_low E3 Ligase E3_low->Ternary_low PROTAC_high1 PROTAC Binary_Target Binary Complex (PROTAC-Target) PROTAC_high1->Binary_Target Target_high Target Protein Target_high->Binary_Target PROTAC_high2 PROTAC Binary_E3 Binary Complex (PROTAC-E3) PROTAC_high2->Binary_E3 E3_high E3 Ligase E3_high->Binary_E3

The "Hook Effect" in Ternary Complex Formation.
Cellular Degradation Assays

Q5: I am getting inconsistent DC50 and Dmax values in my Western blot or In-Cell Western assays. What are the potential reasons?

A5: Inconsistent degradation data can arise from several factors related to experimental conditions and the inherent biology of the system.

Troubleshooting:

  • Time Point Selection: The kinetics of protein degradation can vary significantly. It is important to perform a time-course experiment to identify the optimal time point for measuring Dmax.[7] A short time point (4-8 hours) and a longer time point (12-24 hours) are good starting points.[7]

  • Concentration Range: Similar to ternary complex assays, a wide range of degrader concentrations should be tested to accurately determine DC50 and Dmax. High concentrations can lead to the hook effect, even in cellular degradation assays.[7]

  • Cell Line Dependency: The expression levels of the target protein, CRBN, and other components of the ubiquitin-proteasome system can vary between cell lines, affecting degradation efficiency.

  • Compound Stability: As mentioned earlier, the stability of your Phenglutarimide-based PROTAC in the specific cell culture medium used can impact the results.[1][2]

  • Assay Normalization: Ensure proper loading controls (e.g., housekeeping proteins like GAPDH or beta-actin) are used for Western blots and that cell number is normalized for In-Cell Westerns.

Degradation_Assay_Workflow start Start time_course Time-Course Experiment (e.g., 4, 8, 12, 24 hours) start->time_course select_time Select Optimal Time Point (for maximal degradation) time_course->select_time dose_response Dose-Response Experiment (at optimal time point) select_time->dose_response data_analysis Data Analysis (Western Blot / In-Cell Western) dose_response->data_analysis dc50_dmax Determine DC50 and Dmax data_analysis->dc50_dmax troubleshoot Inconsistent Results? dc50_dmax->troubleshoot check_stability Check Compound Stability and Solubility troubleshoot->check_stability Yes end End troubleshoot->end No check_cell_line Verify Target and CRBN Expression in Cell Line check_stability->check_cell_line check_cell_line->time_course Re-optimize

Workflow for Optimizing Cellular Degradation Assays.
Off-Target Effects

Q6: How can I determine if my Phenglutarimide-based PROTAC is causing off-target degradation?

A6: Off-target effects are a critical consideration in drug development. Pomalidomide, a related CRBN binder, is known to cause degradation of zinc-finger (ZF) proteins.[8] While Phenglutarimide-based PROTACs may have an improved selectivity profile, it is still important to assess off-target effects.[2]

Methods for Assessing Off-Target Effects:

  • Proteomics: Unbiased proteomics approaches, such as mass spectrometry-based proteomics, are the gold standard for identifying off-target protein degradation across the entire proteome.

  • Targeted Western Blotting: If you have known potential off-targets (e.g., specific zinc-finger proteins like IKZF1 and IKZF3 for IMiD-related compounds), you can perform Western blots to assess their levels after treatment with your compound.[9]

  • Rescue Experiments: To confirm that the degradation of a potential off-target is mediated by your PROTAC and the proteasome, you can perform rescue experiments by co-treating with a proteasome inhibitor (e.g., MG132) or a CRBN ligand to compete for binding.

Off_Target_Analysis_Pathway start Phenglutarimide-based PROTAC Treatment proteomics Unbiased Proteomics (Mass Spectrometry) start->proteomics targeted_wb Targeted Western Blot (Known Potential Off-Targets) start->targeted_wb identify_off_targets Identify Potential Off-Target Proteins proteomics->identify_off_targets targeted_wb->identify_off_targets no_off_targets No Significant Off-Targets Detected identify_off_targets->no_off_targets No validate_off_targets Validate Off-Targets identify_off_targets->validate_off_targets Yes rescue_experiments Rescue Experiments (e.g., +MG132, +CRBN ligand) validate_off_targets->rescue_experiments confirm_mechanism Confirm Mechanism of Off-Target Degradation rescue_experiments->confirm_mechanism

Logical Flow for Investigating Off-Target Effects.

References

Phenglutarimide interference with common research assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference of phenglutarimide with common research assays.

Frequently Asked Questions (FAQs)

Q1: What is phenglutarimide and what is its primary known mechanism of action?

Phenglutarimide is a chemical compound belonging to the phenylpiperidine class.[1] It is an analog of phenyl glutarimide, which has been developed as a more chemically stable binder to the Cereblon (CRBN) E3 ubiquitin ligase compared to immunomodulatory imide drugs (IMiDs) like thalidomide.[2] Its mechanism of action is primarily associated with its use in the design of Proteolysis-Targeting Chimeras (PROTACs), where it serves as the E3 ligase-binding moiety to induce targeted protein degradation.[2]

Q2: Can phenglutarimide interfere with my experimental assays?

While specific data on phenglutarimide's interference with a broad range of assays is limited, its chemical structure suggests a potential for interference. The glutarimide ring is part of a class of compounds that can exhibit fluorescence.[3] As with many small molecules, phenglutarimide could potentially interfere with assays through several mechanisms, including but not limited to:

  • Optical Interference: Intrinsic absorbance or fluorescence of the compound can affect absorbance-based and fluorescence-based assays.

  • Chemical Reactivity: The compound may react directly with assay reagents.

  • Biological Effects: The compound may have off-target effects on cellular metabolism or reporter systems.

Q3: My cell viability assay results are inconsistent when using phenglutarimide. What could be the cause?

Inconsistencies in cell viability assays can arise from several sources of interference. For colorimetric assays like MTT, phenglutarimide could potentially interfere with the reduction of the tetrazolium salt. For fluorescence-based assays like those using resazurin, the intrinsic fluorescence of phenglutarimide or its metabolites could contribute to the signal. It is also possible that the compound affects cellular metabolism, which is the readout for many viability assays.[4][5]

Q4: I am seeing unexpected results in my luciferase reporter assay. Could phenglutarimide be the culprit?

Yes, small molecules can interfere with luciferase reporter assays. This can happen in a few ways:

  • Direct inhibition of luciferase: The compound could directly inhibit the luciferase enzyme.

  • Stabilization of luciferase: Paradoxically, some inhibitors can stabilize the luciferase enzyme, leading to an accumulation of the reporter protein and an increase in the luminescent signal.

  • Light absorption: If phenglutarimide absorbs light at the emission wavelength of the luciferase reaction (around 560 nm for firefly luciferase), it could quench the signal.

Q5: How can I determine if phenglutarimide is interfering with my assay?

The best approach is to run a series of control experiments. This includes:

  • Compound-only controls: Measure the assay signal in the presence of phenglutarimide but without any biological material (e.g., cells or enzymes). This will help identify intrinsic absorbance, fluorescence, or direct reactivity with assay reagents.

  • Orthogonal assays: Use a different assay that measures the same biological endpoint but uses a different detection method. For example, if you suspect interference with a fluorescence-based viability assay, you could try a non-fluorescent cytotoxicity assay.

Troubleshooting Guides

Issue 1: Suspected Interference in Fluorescence-Based Assays

Symptoms:

  • High background fluorescence in wells containing phenglutarimide.

  • Non-linear dose-response curves.

  • Discrepancy between results from fluorescence assays and other methods.

Troubleshooting Workflow:

A Start: Suspected Fluorescence Interference B Measure Absorbance and Fluorescence Spectra of Phenglutarimide A->B C Run 'Compound Only' Control (Phenglutarimide in assay buffer) B->C D Is there significant intrinsic fluorescence at assay wavelengths? C->D E Yes: Subtract background fluorescence from experimental wells D->E Yes F No: Proceed to next check D->F No G Does the compound quench the signal of the fluorescent probe? E->G F->G H Yes: Consider alternative non-fluorescent assay G->H Yes I No: Interference is likely not due to direct optical properties G->I No J Consider biological effects or other interference mechanisms I->J

Caption: Troubleshooting workflow for fluorescence assay interference.

Detailed Methodologies:

Protocol 1: Measuring Spectral Properties of Phenglutarimide

  • Prepare a stock solution of phenglutarimide in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in the assay buffer to the highest concentration used in your experiments.

  • Use a spectrophotometer to measure the absorbance spectrum across a relevant range (e.g., 200-800 nm).

  • Use a spectrofluorometer to measure the fluorescence emission spectrum, exciting at the excitation wavelength of your assay's fluorophore and also across a range of UV-Vis wavelengths to determine the compound's optimal excitation and emission.

Protocol 2: Quantifying and Correcting for Background Fluorescence

  • Prepare a plate with wells containing only assay buffer, wells with your fluorescent probe in assay buffer, and wells with different concentrations of phenglutarimide in assay buffer.

  • Measure the fluorescence at the same settings used for your experimental assay.

  • If the wells with phenglutarimide show a signal significantly above the buffer-only wells, this is your background fluorescence.

  • For your experimental data, subtract the average background fluorescence of the corresponding phenglutarimide concentration from your cell-containing wells.

Issue 2: Suspected Interference in Absorbance-Based Assays (e.g., MTT)

Symptoms:

  • Unexpected color change in wells with phenglutarimide.

  • High background absorbance.

  • Results do not correlate with other viability assays.

Troubleshooting Workflow:

A Start: Suspected Absorbance Interference (e.g., MTT) B Run 'Compound Only' Control (Phenglutarimide + MTT reagent in cell-free media) A->B C Is there a color change/absorbance increase? B->C D Yes: Phenglutarimide may be directly reducing the tetrazolium salt C->D Yes F No: Proceed to next check C->F No E Consider using a non-tetrazolium based assay (e.g., Resazurin, ATP-based) D->E G Measure absorbance spectrum of Phenglutarimide F->G H Does it absorb at the formazan's wavelength (~570 nm)? G->H I Yes: Subtract background absorbance H->I Yes J No: Interference is likely biological H->J No K Investigate effects on cellular metabolism J->K

Caption: Troubleshooting workflow for absorbance assay interference.

Detailed Methodologies:

Protocol 3: Testing for Direct Reduction of Tetrazolium Salts

  • Prepare a multi-well plate.

  • Add cell culture medium to all wells.

  • Add a range of concentrations of phenglutarimide to the wells.

  • Add the MTT (or other tetrazolium salt) reagent to all wells.

  • Incubate for the same duration as your cell-based assay.

  • Add the solubilizing agent (e.g., DMSO or SDS).

  • Read the absorbance at the appropriate wavelength.

  • A significant increase in absorbance in the absence of cells indicates direct reduction by the compound.

Issue 3: Suspected Interference in Luminescence-Based Assays (e.g., Luciferase)

Symptoms:

  • Unusually high or low luminescence signal.

  • Signal quenching at high compound concentrations.

  • Results are inconsistent with expected biological activity.

Troubleshooting Workflow:

A Start: Suspected Luminescence Interference B Run 'Compound + Reagent' Control (Phenglutarimide + Luciferase reagent in buffer) A->B C Is there a decrease in luminescence compared to reagent alone? B->C D Yes: Potential direct inhibition of luciferase or signal quenching C->D Yes F No: Proceed to next check C->F No E Perform counter-screen with purified luciferase D->E G Run cell-based assay with a constitutively active reporter F->G H Is there an increase in signal over time? G->H I Yes: Possible stabilization of luciferase by the compound H->I Yes K No: Interference is likely due to on-target or off-target biological effects H->K No J Consider alternative reporter system (e.g., fluorescent protein) I->J

Caption: Troubleshooting workflow for luminescence assay interference.

Detailed Methodologies:

Protocol 4: Counter-Screen with Purified Luciferase

  • In a multi-well plate, add assay buffer.

  • Add a constant amount of purified firefly luciferase to each well.

  • Add a range of concentrations of phenglutarimide.

  • Initiate the reaction by adding the luciferase substrate (luciferin and ATP).

  • Immediately measure the luminescence.

  • A dose-dependent decrease in signal indicates direct inhibition of the enzyme.

Summary of Potential Interferences and Mitigation Strategies

Assay TypePotential Interference by PhenglutarimideSuggested Mitigation Strategy
Fluorescence-Based Intrinsic fluorescence of the compound. Quenching of the fluorescent signal.Run compound-only controls to measure and subtract background fluorescence. Perform a counter-screen to check for quenching. Use an orthogonal, non-fluorescent assay.
Absorbance-Based (e.g., MTT) Intrinsic absorbance at the measurement wavelength. Direct reduction of the tetrazolium salt.Measure the absorbance of the compound alone and subtract from measurements. Perform a cell-free reduction assay. Use an alternative viability assay (e.g., ATP-based).
Luminescence-Based (e.g., Luciferase) Direct inhibition of the luciferase enzyme. Stabilization of the luciferase enzyme, leading to signal increase. Quenching of the luminescent signal.Perform a counter-screen with purified luciferase. Use a different reporter gene (e.g., beta-galactosidase).
Immunoassays (ELISA, etc.) Non-specific binding to antibodies or plate surfaces.Include a high concentration of a blocking protein like BSA in the assay buffer. Use a different antibody pair for detection.

Signaling Pathway Considerations

Phenglutarimide is designed to bind to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. When incorporated into a PROTAC, it brings this ligase into proximity with a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

cluster_PROTAC PROTAC Molecule cluster_Complex Ternary Complex Formation Phenglutarimide Phenglutarimide Moiety Linker Linker Phenglutarimide->Linker CRBN Cereblon (CRBN) Phenglutarimide->CRBN binds TargetBinder Target-Binding Moiety Linker->TargetBinder Target Target Protein TargetBinder->Target binds Ub Ubiquitin CRBN->Ub recruits E2-Ub Proteasome Proteasome Target->Proteasome targeted to Ub->Target Ubiquitination Degradation Target Protein Degradation Proteasome->Degradation

Caption: Simplified signaling pathway for PROTACs utilizing Phenglutarimide.

References

Best practices for long-term storage of Phenglutarimide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phenglutarimide

This guide provides best practices for the long-term storage, handling, and troubleshooting of Phenglutarimide for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid Phenglutarimide?

A1: For long-term stability, solid Phenglutarimide should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] To minimize degradation, it is recommended to protect the compound from moisture, excessive heat, and light.[1][2]

Q2: What type of container is recommended for storing Phenglutarimide?

A2: Phenglutarimide should be stored in its original container if possible. If repackaging is necessary, use containers made of inert materials such as polyethylene or polypropylene that can be securely sealed to prevent moisture ingress and contamination.[3] Ensure all containers are clearly labeled.[3]

Q3: Are there any specific chemicals or substances that should not be stored with Phenglutarimide?

A3: Yes, Phenglutarimide should be stored away from strong oxidizing agents.[1] Due to the nature of its glutarimide ring, which can be susceptible to hydrolysis, it is also prudent to avoid storage near strong acids or bases.[2][4]

Q4: How should I handle Phenglutarimide in the laboratory to ensure safety and compound integrity?

A4: Always handle Phenglutarimide in accordance with good industrial hygiene and safety practices.[1] This includes using personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat to avoid skin and eye contact.[5][6] Avoid creating dust, and handle the compound in a well-ventilated area or under a chemical fume hood.

Q5: What is the expected shelf-life of Phenglutarimide under ideal conditions?

A5: While specific long-term stability data for Phenglutarimide is not extensively published, related glutarimide compounds are stable under normal, recommended storage conditions.[1] For research applications, it is best practice to use the compound within the manufacturer's recommended timeframe. If the compound has been stored for an extended period, its purity should be re-analyzed before use in critical experiments.

Troubleshooting Guide

Issue 1: The stored Phenglutarimide powder has changed in appearance (e.g., discoloration, clumping).

  • Possible Cause: This may indicate degradation due to exposure to moisture, light, or heat. Clumping specifically suggests moisture absorption.

  • Recommended Action:

    • Do not use the compound in sensitive experiments.

    • If possible, analyze a small sample using techniques like HPLC to check for purity and the presence of degradation products.

    • Compare the results to a fresh sample or the original certificate of analysis.

    • If significant degradation is confirmed, dispose of the compound according to your institution's hazardous waste disposal procedures.

Issue 2: I am observing inconsistent or unexpected results in my experiments using a previously stored batch of Phenglutarimide.

  • Possible Cause: Inconsistent results can be a primary indicator of compound degradation. The glutarimide ring, while more stable than in related IMiD compounds, can be susceptible to hydrolysis, which would alter the molecule's activity.[4]

  • Recommended Action:

    • Immediately quarantine the suspected batch.

    • For your next experiment, use a fresh, unopened sample of Phenglutarimide as a control to confirm that the issue lies with the stored batch.

    • Perform an analytical validation (e.g., LC-MS, NMR) on the stored batch to confirm its identity and purity.

    • Review your storage and handling procedures to identify any potential deviations from best practices.

Issue 3: I suspect my Phenglutarimide solution (e.g., in DMSO or PBS) is degrading.

  • Possible Cause: Phenglutarimide and its analogs are known to have limited stability in aqueous solutions and cell media, with hydrolysis being a potential degradation pathway.[4] Studies on phenyl-glutarimide analogs show half-lives of around 20 hours in cell media.[4]

  • Recommended Action:

    • Prepare solutions fresh for each experiment whenever possible.

    • If solutions must be stored, flash-freeze aliquots and store them at -80°C to slow degradation.

    • Avoid repeated freeze-thaw cycles.

    • For critical applications, perform a stability study of Phenglutarimide in your specific solvent and storage conditions.

Quantitative Data & Experimental Protocols

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for Solid Phenglutarimide

ParameterRecommended ConditionRationale & Source
Temperature Cool (2-8°C recommended) or Controlled Room TemperatureTo minimize thermal degradation. Avoid excess heat.[1]
Humidity Dry (Low relative humidity)To prevent hydrolysis of the glutarimide ring.[4]
Light In the dark (e.g., amber vial, stored in a cabinet)To prevent potential photodegradation.
Atmosphere Tightly sealed container, consider inert gas (N₂ or Ar) for very long-term storageTo protect from moisture and oxidative degradation.[1]

Table 2: Chemical Compatibility Summary

Class of SubstanceCompatibilityReason
Strong Oxidizing Agents IncompatibleRisk of hazardous reactions.[1]
Strong Acids / Bases AvoidPotential to catalyze hydrolysis of the imide functional group.
Water / Moisture AvoidRisk of slow hydrolysis over time.[4]
Experimental Protocols

Protocol 1: Standard Visual Inspection of Stored Phenglutarimide

  • Preparation: Before opening, allow the container to equilibrate to room temperature to prevent condensation.

  • Visual Check (External): Examine the container for any damage to the seal or cap. Ensure the label is intact and legible.

  • Visual Check (Internal): In a controlled environment (e.g., fume hood), open the container. Observe the contents for:

    • Color: Compare the color to a reference photo or the description on the certificate of analysis. Note any yellowing or browning.

    • Consistency: The compound should be a free-flowing powder. Check for large, hard clumps or a sticky appearance, which indicates moisture uptake.

    • Homogeneity: Look for any non-uniformity, such as darker spots or the presence of foreign particulates.

  • Documentation: Record the date of inspection and all observations in your lab notebook. If any deviations are noted, proceed to chemical analysis before use.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a typical forced degradation (stress testing) experiment to identify potential degradation pathways and determine stability under various conditions.

  • Sample Preparation:

    • Accurately weigh samples of Phenglutarimide for each stress condition.

    • Prepare a control sample stored under ideal conditions (see Table 1).

    • Prepare solutions of Phenglutarimide (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to a sample solution. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to a sample solution. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to a sample solution. Store at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation: Store a solid sample in an oven at 70°C for 7 days.

    • Photodegradation: Expose a solid sample to a photostability chamber (with controlled light and UV exposure) for 7 days.

  • Sample Analysis:

    • At designated time points (e.g., 0, 6, 12, 24, 48 hours for solutions; 1, 3, 7 days for solid), draw an aliquot from each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including the control, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Quantify the decrease in the parent Phenglutarimide peak area to determine the percentage of degradation.

    • Identify and characterize major degradation products using MS and other spectroscopic techniques.

Visualizations

G start Start: Assess Stored Phenglutarimide Sample q1 Any change in physical appearance (color, clumping)? start->q1 q2 Are experimental results using this batch inconsistent? q1->q2 No action1 Quarantine batch. Perform analytical validation (e.g., HPLC, LC-MS). q1->action1 Yes q3 Is the compound within the manufacturer's expiry date? q2->q3 No q2->action1 Yes q3->q2 No/Expired result1 OK to Use (Proceed with caution, use fresh batch for critical experiments) q3->result1 Yes action2 Compare purity results to Certificate of Analysis. action1->action2 q4 Purity meets experimental requirements? action2->q4 q4->result1 Yes result2 Do Not Use Dispose of compound according to safety protocols. q4->result2 No

Caption: Decision workflow for assessing the viability of a stored Phenglutarimide sample.

G cluster_0 Potential Hydrolytic Degradation of Glutarimide Ring phen Phenglutarimide (Glutarimide Ring Intact) intermediate Hydrolysis Intermediate phen->intermediate + H₂O (catalyzed by acid/base) product Ring-Opened Product (Inactive) intermediate->product Hydrolysis

Caption: Simplified pathway of potential hydrolytic degradation for the glutarimide moiety.

References

Validation & Comparative

Comparative analysis of Phenglutarimide vs. Thalidomide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Phenglutarimide and Thalidomide for Drug Development Professionals

Introduction

The discovery of Thalidomide's mechanism of action as a molecular glue that recruits neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase has revolutionized drug discovery, leading to the development of targeted protein degradation technologies like PROTACs (Proteolysis-Targeting Chimeras). Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), are foundational for this field. However, their clinical utility is hampered by inherent chemical instability and severe side effects, most notably teratogenicity.[1][2][3] This has driven the search for alternative CRBN binders with improved physicochemical and safety profiles. Phenglutarimide (PG) has emerged as a promising alternative, designed to retain CRBN binding and protein degradation capabilities while offering enhanced chemical stability.[1][4]

This guide provides an objective, data-driven comparison of Phenglutarimide and Thalidomide, focusing on their mechanism of action, binding affinities, stability, and protein degradation efficacy. It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Mechanism of Action: Binding to the CRL4-CRBN E3 Ligase Complex

Both Phenglutarimide and Thalidomide function by binding to Cereblon (CRBN), which acts as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1][5][6] The core of this interaction is mediated by the glutarimide ring present in both molecules, which forms key hydrogen bonds within a conserved pocket on CRBN.[][8]

Upon binding, the ligand induces a conformational change in the CRBN substrate-binding pocket, creating a "neosurface." This new surface recruits proteins that do not normally interact with CRBN, known as "neosubstrates."[] The CRL4-CRBN complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.

Thalidomide's therapeutic effects in multiple myeloma are linked to the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][9] However, its devastating teratogenic effects are caused by the degradation of other neosubstrates, including SALL4, a key transcription factor in fetal development.[10] Phenglutarimide was designed to mimic the CRBN-binding properties of the glutarimide moiety while replacing the unstable phthalimide ring, aiming to retain therapeutic potential with an improved safety and stability profile.[1]

Signaling Pathway Diagram

G cluster_0 Cellular Environment Ligand Thalidomide or Phenglutarimide CRBN CRBN Ligand->CRBN Binding E3_Complex CRL4-CRBN E3 Ligase Complex CRBN->E3_Complex DDB1 DDB1 DDB1->E3_Complex CUL4 CUL4 CUL4->E3_Complex ROC1 ROC1 ROC1->E3_Complex PolyUb Poly-Ubiquitinated Neosubstrate E3_Complex->PolyUb Recruits & Ubiquitinates Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) Ub Ubiquitin (Ub) Proteasome 26S Proteasome PolyUb->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of CRBN-mediated protein degradation.

Quantitative Data Presentation

The following tables summarize key quantitative data comparing Phenglutarimide analogues and Thalidomide.

Table 1: Comparative Binding Affinity to Cereblon (CRBN)

Binding affinity is a critical measure of a ligand's ability to engage its target. Lower IC₅₀ values indicate higher affinity.

CompoundIC₅₀ (µM)Assay TypeSource
Thalidomide (1a)1.28Competitive Binding Assay[1]
Phenglutarimide (PG) (2a)2.19Competitive Binding Assay[1]
4-Methoxy PG (2b)3.15Competitive Binding Assay[1]
4-Amino PG (2c)0.123Competitive Binding Assay[1]
Lenalidomide1.5TR-FRET[11]
Pomalidomide1.2TR-FRET[11]

Note: IC₅₀ values can vary significantly depending on the assay format (e.g., TR-FRET, FP, biochemical vs. cellular). The data presented here is for comparative purposes within the cited study.

Table 2: Chemical Stability

Chemical stability is a key differentiator. Thalidomide is known to be unstable under physiological conditions, undergoing hydrolysis and racemization.[1]

CompoundConditionHalf-life (t½)Key FindingSource
ThalidomidepH 7.4~5 hoursPhthalimide ring is susceptible to hydrolysis.[1]
ThalidomideIn vivo (human)~5-7 hoursRapid racemization and hydrolysis.[2][9]
Phenglutarimide (PG)Not specifiedNot specifiedDesigned for and displays improved chemical stability over IMiDs.[1][4]
Table 3: Protein Degradation Efficacy (as part of a PROTAC)

The ultimate measure of these ligands in a PROTAC context is their ability to induce degradation of a target protein. DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ is the maximum degradation achieved.

PROTACCRBN LigandTargetCell LineDC₅₀ (nM)Dₘₐₓ (%)Source
SJ995973 (4c) Phenyl glutarimideBRD4MV4-110.87>95[1][4]
dBET1 ThalidomideBRD4MV4-11~25-50~90[1]

*Values for dBET1 are estimated from published plots and literature descriptions, which note compound instability leading to partial protein recovery after 24 hours.[1]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental data.

Cereblon Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of a compound to CRBN through competition.

Principle: A fluorescently labeled ligand (e.g., Cy5-labeled Thalidomide) is bound to the CRBN protein.[12][13] When bound, the large complex tumbles slowly in solution, emitting highly polarized light. Unlabeled competitor compounds (like Phenglutarimide or Thalidomide) displace the fluorescent ligand. The displaced, smaller fluorescent ligand tumbles faster, emitting depolarized light. The decrease in fluorescence polarization is proportional to the binding affinity of the competitor compound.

Protocol Outline:

  • Reagent Preparation:

    • Thaw recombinant FLAG-tagged CRBN protein and Cy5-labeled Thalidomide on ice.[12]

    • Dilute CRBN to a working concentration (e.g., 15 ng/µL) in CRBN Assay Buffer.[12]

    • Dilute Cy5-labeled Thalidomide to a working concentration (e.g., 50 nM) in the same buffer.[12]

    • Prepare serial dilutions of test compounds (e.g., Phenglutarimide) and a positive control (e.g., Pomalidomide) in assay buffer containing a final DMSO concentration ≤1%.[12]

  • Assay Plate Setup (384-well, low volume):

    • Add diluted test compounds or controls to designated wells.

    • Add diluted CRBN protein to all wells except the "Negative Control" and "Blank".

    • Add an equal volume of assay buffer to the "Negative Control" wells.

    • Add the diluted Cy5-labeled Thalidomide to all wells.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a microplate reader capable of measuring FP, with appropriate excitation/emission wavelengths for Cy5 (e.g., ~620 nm excitation / ~680 nm emission).

  • Data Analysis:

    • Calculate IC₅₀ values by plotting the percent inhibition versus the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 High Polarization cluster_1 Low Polarization CRBN CRBN Fluor_Thal Fluorescent Thalidomide CRBN->Fluor_Thal Bound Fluor_Thal_2 Fluorescent Thalidomide Fluor_Thal->Fluor_Thal_2 Displacement High_Pol Slow Tumbling High Polarization Signal CRBN_2 CRBN PG Phenglutarimide (Competitor) CRBN_2->PG Bound Low_Pol Fast Tumbling Low Polarization Signal

Caption: Principle of a competitive FP binding assay.

Cellular Protein Degradation Assay (Western Blot)

This method is used to measure the degradation of a target protein within cells following treatment with a degrader compound.

Principle: Cells are treated with a degrader compound (e.g., a PG-based PROTAC). Over time, the target protein is ubiquitinated and degraded via the proteasome. Cell lysates are collected at various time points or concentration points, and the level of the target protein is quantified using Western Blot analysis relative to a loading control (e.g., α-Tubulin or GAPDH).

Protocol Outline:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MV4-11 acute myeloid leukemia cells) at a desired density and allow them to adhere or stabilize overnight.[1]

    • Treat cells with a serial dilution of the degrader compound for a fixed time (e.g., 12 or 24 hours) to determine DC₅₀.

    • Alternatively, treat cells with a fixed concentration of the degrader and harvest at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to determine Dₘₐₓ and degradation kinetics.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash cells with ice-cold PBS.

    • Lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a primary antibody for a loading control (e.g., anti-α-Tubulin).

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate DC₅₀ and Dₘₐₓ values by plotting the normalized protein levels against the log of the degrader concentration.[4]

Comparative Summary and Conclusion

FeatureThalidomidePhenglutarimide
CRBN Binding Yes, glutarimide-dependent.Yes, glutarimide-dependent.
Binding Affinity (IC₅₀) 1.28 µM (parent molecule).[1]2.19 µM (parent molecule); can be improved to 0.123 µM with substitutions.[1]
Chemical Stability Low . Prone to hydrolysis and rapid in vivo racemization.[1]High . Designed to be more chemically stable than IMiDs.[1][4]
Protein Degradation Induces degradation of neosubstrates (IKZF1/3, SALL4). Used as a warhead in PROTACs.Potent degrader of target proteins when incorporated into PROTACs (e.g., BRD4).[1]
Known Liabilities Teratogenicity , peripheral neuropathy, sedation.[2][3]Not fully characterized in humans; designed to mitigate thalidomide's liabilities.
Primary Advantage First-in-class, well-established CRBN binder.Improved chemical stability and potential for enhanced safety and potency in PROTAC design.[1]

Experimental data demonstrates that Phenglutarimide analogues can achieve comparable or even superior binding affinity to CRBN and, when incorporated into PROTACs, can lead to exceptionally potent and stable degraders.[1] The improved chemical stability of the PG scaffold addresses a key drawback of IMiDs, potentially leading to more robust and effective therapeutic agents. For drug development professionals, Phenglutarimide and similar next-generation CRBN ligands offer a promising platform for creating safer and more potent protein degraders, expanding the reach of this transformative therapeutic modality.

References

Unveiling the Anti-Inflammatory Potential of Phenglutarimide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-inflammatory effects of Phenglutarimide and its structural analogs—thalidomide, lenalidomide, and pomalidomide. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental validation of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Comparative Efficacy in Inhibiting Pro-Inflammatory Cytokines

The primary mechanism behind the anti-inflammatory action of Phenglutarimide and its analogs lies in their ability to modulate cytokine production, particularly the inhibition of tumor necrosis factor-alpha (TNF-α), a key mediator in systemic inflammation. While direct quantitative data for Phenglutarimide is emerging, studies on its analogs provide a strong basis for its potential efficacy.

Pomalidomide has demonstrated the highest potency in inhibiting TNF-α production, followed by lenalidomide and then thalidomide.[1][2] This hierarchy in potency is a critical consideration for therapeutic development. The table below summarizes the available quantitative data on the inhibition of TNF-α.

CompoundTargetCell TypeStimulantIC50 ValueCitation
ThalidomideTNF-αLamina Propria Mononuclear CellsPokeweed Mitogen5-10 µg/mL[3]
LenalidomideT-regulatory cell expansionPeripheral Blood Mononuclear CellsIL-2~10 µM[4]
PomalidomideT-regulatory cell expansionPeripheral Blood Mononuclear CellsIL-2~1 µM[4]
Phenglutarimide (analogs)TNF-αHuman leukemia THP-1 cells / Human MonocytesTPA/Okadaic Acid / LPSData on analogs suggest inhibitory activity[5][6]

Note: IC50 values for lenalidomide and pomalidomide on direct TNF-α inhibition are not consistently reported in a directly comparable format to thalidomide in the available literature. The data on T-regulatory cell expansion provides an indirect measure of their immunomodulatory and anti-inflammatory potential.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of these compounds are primarily mediated through the modulation of the NF-κB and COX-2 signaling pathways.

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α. Phenglutarimide and its analogs are understood to interfere with this pathway, leading to a downstream reduction in inflammatory cytokine production.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_NF_kB IκB-NF-κB Complex NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation IkB_NF_kB->NF_kB Degradation of IκB Phenglutarimide_Analogs Phenglutarimide & Analogs Phenglutarimide_Analogs->IKK_complex Inhibition DNA DNA NF_kB_n->DNA Binds to Promoter Region Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α) DNA->Pro_inflammatory_Genes

NF-κB signaling pathway and the inhibitory action of Phenglutarimide and its analogs.

COX-2 Signaling Pathway:

Cyclooxygenase-2 (COX-2) is an enzyme that is induced by inflammatory stimuli and plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. The expression of the COX-2 gene is also regulated by the NF-κB pathway. By inhibiting upstream signaling that leads to NF-κB activation, Phenglutarimide and its analogs can indirectly suppress COX-2 expression, further contributing to their anti-inflammatory effects.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation COX2_Gene_Expression COX-2 Gene Transcription NF_kB_Activation->COX2_Gene_Expression COX2_Enzyme COX-2 Enzyme COX2_Gene_Expression->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate Inflammation Inflammation Prostaglandins->Inflammation Phenglutarimide_Analogs Phenglutarimide & Analogs Phenglutarimide_Analogs->NF_kB_Activation Inhibition

COX-2 signaling pathway and indirect inhibition by Phenglutarimide and its analogs.

Experimental Protocols

Inhibition of LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This in vitro assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of TNF-α from immune cells stimulated with a potent inflammatory agent, lipopolysaccharide (LPS).

1. Isolation of PBMCs:

  • Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.[7]

  • The isolated PBMCs are washed with phosphate-buffered saline (PBS) and resuspended in a complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

2. Cell Culture and Treatment:

  • PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

  • The cells are pre-incubated with various concentrations of the test compounds (Phenglutarimide, thalidomide, lenalidomide, pomalidomide) or vehicle control (e.g., DMSO) for 1-2 hours.

3. Stimulation:

  • Following pre-incubation, the cells are stimulated with an optimal concentration of LPS (e.g., 10-100 ng/mL) to induce TNF-α production.[8]

  • A set of wells with unstimulated cells (vehicle control) is included to measure baseline TNF-α levels.

4. Incubation:

  • The plates are incubated for a period of 4-24 hours at 37°C in a humidified 5% CO2 incubator.[9]

5. Measurement of TNF-α:

  • After incubation, the cell culture supernatants are collected.

  • The concentration of TNF-α in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

6. Data Analysis:

  • The percentage of TNF-α inhibition for each compound concentration is calculated relative to the LPS-stimulated control.

  • The IC50 value (the concentration of the compound that inhibits 50% of the TNF-α production) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Validating Anti-inflammatory Effects:

The following diagram illustrates a typical workflow for the preclinical validation of a novel anti-inflammatory compound like Phenglutarimide.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_data_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., PBMCs, Macrophages) Cytokine_Inhibition Cytokine Inhibition Assay (e.g., LPS-induced TNF-α) Cell_Culture->Cytokine_Inhibition Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for NF-κB, qPCR for COX-2) Cytokine_Inhibition->Mechanism_of_Action Animal_Model Animal Model of Inflammation (e.g., LPS-induced endotoxemia, Carrageenan-induced paw edema) Mechanism_of_Action->Animal_Model Promising Results Efficacy_Assessment Efficacy Assessment (e.g., Measurement of inflammatory markers, Histopathology) Animal_Model->Efficacy_Assessment Toxicity_Studies Toxicity and Safety Pharmacology Efficacy_Assessment->Toxicity_Studies Data_Analysis Statistical Analysis (IC50 determination, etc.) Toxicity_Studies->Data_Analysis Conclusion Conclusion and Lead Optimization Data_Analysis->Conclusion

Experimental workflow for validating the anti-inflammatory effects of new compounds.

Conclusion

The available evidence strongly suggests that Phenglutarimide possesses significant anti-inflammatory properties, likely acting through the inhibition of the NF-κB and COX-2 signaling pathways, leading to a reduction in pro-inflammatory cytokine production. Comparative analysis with its analogs indicates a potential for high potency. Further head-to-head studies with standardized experimental protocols are warranted to precisely quantify the comparative efficacy of Phenglutarimide and solidify its position as a promising candidate for the development of novel anti-inflammatory therapies.

References

Comparative Analysis of Phenglutarimide's Kinase Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecules is paramount. This guide provides a comparative analysis of Phenglutarimide's potential for kinase cross-reactivity, placed in the context of its primary mechanism of action. While direct kinase inhibition data for Phenglutarimide is not extensively available in public literature, this document outlines the established signaling pathways of its drug class and details key experimental protocols to enable independent investigation of its kinase interaction profile.

Phenglutarimide belongs to the class of immunomodulatory drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide. The primary mechanism of action for these molecules is not direct kinase inhibition, but rather the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] By binding to CRBN, IMiDs alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][2][3] Key neosubstrates in multiple myeloma, a primary indication for IMiDs, are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these factors ultimately results in anti-proliferative and immunomodulatory effects.

Despite this well-defined primary mechanism, the potential for off-target kinase interactions remains a critical area of investigation for any small molecule. Kinase inhibitors are known to have off-target effects that can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Given the vastness of the human kinome, assessing the cross-reactivity of a compound like Phenglutarimide is a crucial step in its preclinical development.

Signaling Pathway of Cereblon Modulation by Phenglutarimide

The binding of Phenglutarimide to the CRBN subunit of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex initiates a cascade of events leading to the degradation of specific cellular proteins. This process is central to the therapeutic effects of IMiDs.

cluster_0 Cellular Environment Phenglutarimide Phenglutarimide CRBN CRBN Phenglutarimide->CRBN Binds to E3_Ligase CUL4-DDB1-RBX1 E3 Ubiquitin Ligase CRBN->E3_Ligase Forms complex with Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) E3_Ligase->Neosubstrate Recruits Proteasome Proteasome Neosubstrate->Proteasome Enters Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Tags for degradation Degradation_Products Degradation Products Proteasome->Degradation_Products Degrades into

Caption: Cereblon-mediated protein degradation pathway initiated by Phenglutarimide.

Comparative Kinase Inhibition Data (Hypothetical)

While specific public data for Phenglutarimide is limited, researchers can generate such data through kinase profiling screens. The table below is a hypothetical representation of how such data would be presented, comparing Phenglutarimide to a known broad-spectrum kinase inhibitor and a more selective inhibitor. This illustrates the type of data necessary for a comprehensive cross-reactivity assessment.

Kinase TargetPhenglutarimide (IC50, µM)Compound X (Broad-Spectrum Inhibitor) (IC50, µM)Compound Y (Selective Inhibitor) (IC50, µM)
Kinase A> 100.05> 10
Kinase B8.50.19.2
Kinase C> 100.02> 10
Kinase D5.20.080.01
Kinase E> 100.5> 10

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Higher values indicate lower potency. This table is for illustrative purposes only.

Experimental Protocols for Kinase Cross-Reactivity Screening

To assess the potential for Phenglutarimide to interact with kinases, a variety of in vitro kinase assays can be employed. These assays are crucial for determining the selectivity and potency of a compound against a panel of kinases. Below are detailed methodologies for commonly used kinase assay platforms.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay

This assay technology is a homogeneous, fluorescence-based method that measures kinase activity by detecting the phosphorylation of a substrate.

Principle: A kinase phosphorylates a biotinylated substrate peptide. A Europium (Eu)-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are added. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and the acceptor fluorophore into close proximity, resulting in a FRET signal.

Workflow:

cluster_1 TR-FRET Kinase Assay Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Phenglutarimide) B 2. Detection Reagent Addition (Eu-Ab, SA-Acceptor) A->B C 3. Incubation B->C D 4. Plate Reading (Time-Resolved Fluorescence) C->D

Caption: Workflow for a typical TR-FRET kinase assay.

Detailed Protocol:

  • Kinase Reaction:

    • Prepare a reaction buffer containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), MgCl₂, EGTA, and Brij-35.

    • In a 384-well plate, add 2.5 µL of 4x test compound (Phenglutarimide) dilutions.

    • Add 5 µL of 2x kinase/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of 4x ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection solution containing a Eu-labeled anti-phospho-antibody and a streptavidin-conjugated acceptor (e.g., APC or XL665) in a TR-FRET dilution buffer.

    • Add 10 µL of the detection solution to each well to stop the kinase reaction.

    • Incubate at room temperature for 60 minutes to allow for antibody-antigen binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 320-340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (acceptor).

    • Calculate the emission ratio (665 nm / 615 nm) to determine the extent of substrate phosphorylation.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) Kinase Assay

AlphaScreen® is a bead-based, non-radioactive, homogeneous assay technology used to measure biomolecular interactions.

Principle: A biotinylated substrate is captured by streptavidin-coated Donor beads. A phospho-specific antibody binds to the phosphorylated substrate, and this antibody is in turn captured by Protein A-coated Acceptor beads. Upon laser excitation, the Donor bead releases singlet oxygen, which, if in close proximity, activates the Acceptor bead to emit light.

Workflow:

cluster_2 AlphaScreen® Kinase Assay Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Phenglutarimide) B 2. Bead Suspension Addition (Donor & Acceptor Beads, Antibody) A->B C 3. Incubation (in the dark) B->C D 4. Plate Reading (Luminescence) C->D

Caption: General workflow for an AlphaScreen® kinase assay.

Detailed Protocol:

  • Kinase Reaction:

    • Perform the kinase reaction in a 384-well plate as described for the TR-FRET assay.

  • Detection:

    • Prepare a suspension of Streptavidin Donor beads and Protein A Acceptor beads with the phospho-specific antibody in an appropriate buffer.

    • Add the bead suspension to the kinase reaction wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 60-90 minutes) to allow for bead-analyte complex formation.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • The signal generated is proportional to the amount of phosphorylated substrate.

Conclusion

While Phenglutarimide's primary mechanism of action is the modulation of the CRBN E3 ubiquitin ligase complex, a thorough understanding of its potential kinase cross-reactivity is essential for a complete pharmacological profile. The experimental protocols detailed in this guide provide a framework for researchers to independently assess the kinase inhibition profile of Phenglutarimide and other related compounds. Such studies are critical for identifying potential off-target liabilities and for the overall safety and efficacy evaluation of novel therapeutics. The generation of comprehensive kinase profiling data will be invaluable to the scientific and drug development communities in further characterizing this important class of molecules.

References

A Head-to-Head Comparison of Lenalidomide and Phenglutarimide Derivatives as Cereblon Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-supported comparison between Lenalidomide, a cornerstone immunomodulatory imide drug (IMiD), and the emerging class of phenglutarimide derivatives. While direct head-to-head clinical data is not available, this comparison focuses on their roles as modulators of the E3 ubiquitin ligase Cereblon (CRBN), a critical target in cancer therapy. We will delve into their mechanisms of action, comparative preclinical data, and the experimental protocols used to evaluate their performance.

Introduction

Lenalidomide, an analogue of thalidomide, has revolutionized the treatment of multiple myeloma and other hematological malignancies.[1] It belongs to the class of IMiDs, which function by hijacking the Cereblon E3 ubiquitin ligase complex to induce the degradation of specific target proteins.[2] More recently, new classes of Cereblon E3 ligase modulators (CELMoDs) have been developed, demonstrating higher potency and the ability to overcome resistance to IMiDs.[3][4][5]

Phenglutarimide and its derivatives have emerged as a novel class of Cereblon binders.[6][7] While phenglutarimide itself is historically recognized for other pharmacological activities, its core structure represents an alternative scaffold for CRBN engagement.[8][9] Research into phenyl glutarimide analogues has highlighted their potential advantages, particularly in chemical stability, making them attractive for applications in next-generation therapeutics like proteolysis-targeting chimeras (PROTACs).[6][10] This guide will compare the fundamental properties of the established IMiD, Lenalidomide, with the preclinical potential of phenglutarimide derivatives.

Chemical and Physical Properties

Lenalidomide is characterized by a glutarimide ring linked to a substituted isoindolinone moiety.[11] Phenglutarimide derivatives replace the isoindolinone with a phenyl group, a modification that significantly impacts the molecule's stability.[6]

PropertyLenalidomidePhenglutarimide Derivative (PG)Reference
Chemical Formula C₁₃H₁₃N₃O₃C₁₇H₂₄N₂O₂ (for Phenglutarimide)[11][12]
Molecular Weight 259.26 g/mol 288.38 g/mol (for Phenglutarimide)[11][12]
Chemical Structure Contains a phthalimide-derived isoindolinone ring and a glutarimide ring.Contains a phenyl ring and a glutarimide ring.[13]
Chemical Stability (t₁/₂ in cell media) ~11.7 hours> 24 hours[6]

Table 1: Comparison of the chemical and physical properties of Lenalidomide and a representative Phenglutarimide derivative.

Mechanism of Action: Modulating the Cereblon E3 Ligase Complex

Both Lenalidomide and phenglutarimide derivatives exert their effects by binding to Cereblon, the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[6][7] This binding event acts as a "molecular glue," altering the substrate specificity of the E3 ligase.[14] The modified complex then recognizes and polyubiquitinates "neosubstrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][15] These ubiquitinated proteins are subsequently targeted for degradation by the proteasome. The degradation of Ikaros and Aiolos is cytotoxic to multiple myeloma cells and also leads to immunomodulatory effects, including T-cell activation.[3][16]

Cereblon_Mechanism cluster_0 Normal State cluster_1 Drug-Induced State CRBN Cereblon (CRBN) E3_Complex CRL4-CRBN E3 Ligase Complex CRBN->E3_Complex CUL4 CUL4 CUL4->E3_Complex DDB1 DDB1 DDB1->E3_Complex ROC1 ROC1 ROC1->E3_Complex Drug_Complex Drug-CRL4-CRBN Complex Drug Lenalidomide or Phenglutarimide Derivative Drug->Drug_Complex Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) Neosubstrate->Drug_Complex Recruitment Ub Ubiquitin Drug_Complex->Ub Polyubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation Degradation Proteasome->Degradation Cell_Death Tumor Cell Death & Immunomodulation Degradation->Cell_Death

Mechanism of Cereblon E3 Ligase Modulators.

Preclinical Data Comparison

Cereblon Binding Affinity

The ability of a compound to bind to Cereblon is a critical first step in its mechanism of action. This is often quantified by the half-maximal inhibitory concentration (IC₅₀) in competitive binding assays.

CompoundCereblon Binding IC₅₀ (µM)Reference
Lenalidomide~3.0[17]
Phenyl Glutarimide (PG)2.19[6]
4-Methoxy PG3.15[6]
4-Amino PG0.123[6]

Table 2: Comparative Cereblon binding affinities. Lower IC₅₀ values indicate higher binding affinity.

In Vitro Efficacy in Multiple Myeloma

The anti-proliferative effect of these compounds on cancer cell lines is a key measure of their potential therapeutic efficacy.

Cell LineLenalidomide IC₅₀ (µM)Reference
LB771-HNC2.15[18]
L-3632.92[18]
JAR2.97[18]
ALMC-12.608 (single dose)[12]
ALMC-10.005 (daily dose)[12]
U2660.592[12]

Table 3: Anti-proliferative activity of Lenalidomide in various cell lines.

Direct anti-proliferative data for phenglutarimide derivatives as standalone agents are not available. However, their utility as Cereblon binders has been demonstrated in the context of PROTACs. For example, a PROTAC utilizing a phenyl glutarimide binder (PG PROTAC 4c) showed potent degradation of BRD4 and inhibited the viability of MV4-11 acute myeloid leukemia cells with an IC₅₀ of 3 pM.[3][6] This highlights the potential of the phenyl glutarimide scaffold in mediating potent cellular effects.

The Next Generation: CELMoDs

To contextualize the evolution of Cereblon modulators, it is useful to compare Lenalidomide with newer generation CELMoDs like Iberdomide and Mezigdomide. These compounds demonstrate significantly enhanced potency.

CompoundCereblon Binding AffinityIkaros/Aiolos DegradationAnti-Myeloma & Immunostimulatory ActivityReference
LenalidomideBaselineBaselineBaseline[11][19]
Iberdomide~20x higher than LenalidomideMore efficient than LenalidomideMore potent than Lenalidomide[19][20]
MezigdomideHighest potencyMost potentStrongest[11][21]

Table 4: Qualitative comparison of Lenalidomide and next-generation CELMoDs.

Experimental Protocols

Experimental Workflow: In Vitro Compound Comparison

Experimental_Workflow cluster_assays Perform Assays start Start culture_cells Culture Myeloma Cell Lines start->culture_cells treat_cells Treat cells with varying concentrations of Lenalidomide & PG Derivative culture_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay binding_assay Cereblon Binding Assay (e.g., FP) incubate->binding_assay degradation_assay Protein Degradation Assay (e.g., Western Blot for Ikaros) incubate->degradation_assay analyze_data Analyze Data: - Calculate IC₅₀ for viability - Determine binding affinity - Quantify protein degradation viability_assay->analyze_data binding_assay->analyze_data degradation_assay->analyze_data compare Compare Potency, Efficacy, and Mechanism analyze_data->compare end End compare->end

Workflow for in vitro comparison of Cereblon modulators.
Protocol 1: Cereblon Binding Assay (Fluorescence Polarization)

This assay competitively measures the binding of a compound to Cereblon.

  • Reagents and Materials:

    • Purified recombinant human Cereblon (CRBN) protein.

    • Fluorescently-labeled thalidomide or lenalidomide (e.g., Cy5-labeled).[6][22]

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • Test compounds (Lenalidomide, Phenglutarimide derivatives) at various concentrations.

    • Black, low-binding 96- or 384-well plates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compounds in assay buffer.

    • In each well of the microplate, add the fluorescently-labeled ligand at a fixed concentration.

    • Add the test compound dilutions to the wells. Include wells with no compound (maximum polarization) and wells with a known high-affinity binder like pomalidomide as a positive control (minimum polarization).

    • Add the purified CRBN protein to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Measure the fluorescence polarization (FP) of each well using a plate reader.

  • Data Analysis:

    • The FP values are plotted against the logarithm of the compound concentration.

    • The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Protein Degradation Assay (Western Blot)

This method is used to quantify the reduction of target proteins (e.g., Ikaros) in cells after treatment.

  • Reagents and Materials:

    • Myeloma cell line (e.g., MM.1S).

    • Test compounds.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[23]

    • BCA or Bradford protein assay kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-Ikaros, anti-Aiolos, anti-GAPDH/β-actin as a loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Seed cells in culture plates and allow them to adhere (if applicable).

    • Treat the cells with various concentrations of the test compounds for a set time (e.g., 4, 8, 24 hours).

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Compare the normalized values of treated samples to the untreated control to determine the percentage of protein degradation.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[15][16][24]

  • Reagents and Materials:

    • Myeloma cell line.

    • 96-well cell culture plates.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., SDS-HCl or DMSO).

    • Microplate spectrophotometer.

  • Procedure:

    • Seed cells at a specific density (e.g., 10,000 cells/well) in a 96-well plate and incubate overnight.

    • Treat the cells with a serial dilution of the test compounds and incubate for the desired period (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C or for a few hours at room temperature with shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

The comparison between Lenalidomide and phenglutarimide derivatives illustrates a key evolutionary path in the development of Cereblon modulators.

  • Lenalidomide is a clinically validated and highly successful IMiD that has set the standard for Cereblon-mediated cancer therapy. Its efficacy is well-documented, but its chemical instability presents a potential limitation.

  • Phenglutarimide derivatives represent a promising alternative chemical scaffold for engaging Cereblon. Preclinical data show that they can bind to Cereblon with comparable or even superior affinity to some IMiDs and, most notably, exhibit significantly improved chemical stability. While not yet developed as standalone therapeutics, their enhanced stability makes them highly valuable for the design of next-generation targeted protein degraders like PROTACs.

For drug development professionals, the key takeaway is that while Lenalidomide provides a proven mechanistic and clinical framework, the exploration of alternative Cereblon-binding moieties, such as the phenglutarimide scaffold, offers opportunities to engineer molecules with improved pharmaceutical properties and potentially enhanced therapeutic profiles. The continued development of more potent and specific CELMoDs will further refine our ability to therapeutically leverage the Cereblon E3 ligase pathway.

References

Confirming On-Target Engagement of Phenglutarimide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of key experimental methods to validate the on-target engagement of Phenglutarimide, a novel Cereblon (CRBN) binder, and compares its performance with established immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.

Phenglutarimide and its derivatives are gaining attention as alternative CRBN ligands for developing Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1] Their improved chemical stability compared to traditional IMiDs makes them attractive candidates for targeted protein degradation strategies.[1] This guide details the methodologies to confirm their engagement with the CRBN E3 ubiquitin ligase complex and subsequent downstream effects.

Comparative Analysis of CRBN Binders

The affinity of a ligand for its target is a primary indicator of on-target engagement. Phenglutarimide and its analogs have demonstrated comparable or, in some cases, superior binding affinity to CRBN when compared to thalidomide.

CompoundCRBN Binding Affinity (IC50, µM)Key Characteristics
Phenglutarimide (PG) 2.19Parent phenyl-glutarimide compound.[1]
4-amino PG analogue 0.123Shows higher affinity than the parent compound.[1]
Thalidomide 1.28Established CRBN binder, known for instability.[1][2]
Lenalidomide -A thalidomide analog with immunomodulatory activity.
Pomalidomide -A potent thalidomide analog.

Note: IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.

Experimental Methodologies for Target Engagement

Several robust methods can be employed to confirm the direct interaction of Phenglutarimide with CRBN in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[3][4][5]

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of Phenglutarimide or a vehicle control (DMSO) and incubate at 37°C to allow for compound uptake.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: After the heat challenge, lyse the cells using an appropriate lysis buffer containing protease inhibitors. This can be achieved through freeze-thaw cycles or the addition of detergents.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of soluble CRBN in the supernatant using Western Blotting or other sensitive protein detection methods like AlphaScreen or ELISA. A positive target engagement will result in a higher amount of soluble CRBN at elevated temperatures in the Phenglutarimide-treated samples compared to the vehicle control.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis a Cells c Treated Cells a->c Incubate b Phenglutarimide b->c e Heated Cells c->e Apply Heat d Heat Gradient d->e f Lysis & Centrifugation e->f g Western Blot / MS f->g h Thermal Stabilization Curve g->h

CETSA Experimental Workflow

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a technique used to identify protein-protein interactions.[6][7] In this context, it can be used to pull down CRBN and identify Phenglutarimide as an interacting partner, or to identify the neosubstrates recruited to the CRBN complex in the presence of the compound.

Experimental Protocol:

  • Cell Lysis: Lyse cells treated with Phenglutarimide or a control with a gentle lysis buffer to maintain protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to CRBN that is coupled to magnetic or agarose beads. This will capture CRBN and its interacting partners.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the proteins that were co-immunoprecipitated with CRBN. The presence of specific neosubstrates only in the Phenglutarimide-treated sample confirms the formation of the ternary complex.

G cluster_0 Sample Preparation cluster_1 Isolation & Analysis a Cell Lysate (+ Phenglutarimide) c Immunocomplex a->c Incubate b Anti-CRBN Antibody + Beads b->c d Wash & Elute c->d e Mass Spectrometry d->e f Identify Interacting Proteins e->f

IP-MS Experimental Workflow

Protein Degradation Assays

The primary downstream effect of Phenglutarimide's engagement with CRBN is the ubiquitination and subsequent proteasomal degradation of specific target proteins (neosubstrates).[8] Western blotting is a standard technique to quantify the reduction in the levels of these target proteins.

Experimental Protocol:

  • Cell Treatment: Treat cells with a dose-range of Phenglutarimide or control for a specific time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Lyse the cells in a buffer suitable for protein extraction (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the neosubstrate of interest (e.g., IKZF1, GSPT1) and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Quantification: Quantify the band intensities to determine the relative decrease in the target protein levels in Phenglutarimide-treated cells compared to the control.

CRBN Signaling Pathway

Phenglutarimide, like other IMiDs, binds to CRBN, a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[9][10] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of "neosubstrate" proteins. These neosubstrates are then polyubiquitinated and targeted for degradation by the proteasome.

G cluster_0 CRBN E3 Ligase Complex cluster_1 Target Degradation CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1, GSPT1) CRBN->Neosubstrate Recruits CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 Ubiquitin Ubiquitin RBX1->Ubiquitin Transfers Phenglutarimide Phenglutarimide Phenglutarimide->CRBN Binds to Proteasome Proteasome Neosubstrate->Proteasome Targets Ubiquitin->Neosubstrate Polyubiquitination Degradation Degradation Proteasome->Degradation

Phenglutarimide-mediated Protein Degradation Pathway

By employing these methodologies, researchers can rigorously validate the on-target engagement of Phenglutarimide and characterize its downstream functional consequences, providing a solid foundation for its further development as a therapeutic agent.

References

Phenglutarimide: A Comparative Analysis of a Novel CRBN E3 Ligase Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of Phenglutarimide's efficacy against other Cereblon E3 Ligase Modulators, supported by experimental data and detailed protocols.

Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex, has emerged as a critical target in therapeutic development, particularly in oncology. Small molecules that modulate CRBN activity, known as CRBN E3 ligase modulators, have shown significant clinical efficacy. This guide provides a comparative analysis of phenglutarimide, a novel CRBN binder, against established immunomodulatory drugs (IMiDs) and newer Cereblon E3 Ligase Modulators (CELMoDs), focusing on their efficacy, mechanism of action, and experimental evaluation.

Mechanism of Action: Modulating the Ubiquitin-Proteasome System

CRBN E3 ligase modulators, including phenglutarimide, lenalidomide, pomalidomide, and the newer generation CELMoDs like iberdomide and mezigdomide, function by binding to CRBN. This binding event alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. Key neosubstrates with well-established roles in B-cell malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these transcription factors is a primary driver of the anti-proliferative and immunomodulatory effects of these compounds.

Quantitative Comparison of CRBN Modulator Efficacy

The efficacy of CRBN modulators can be assessed through various in vitro parameters, including their binding affinity to CRBN, their ability to induce the degradation of neosubstrates, and their anti-proliferative activity in cancer cell lines. The following tables summarize key quantitative data for phenglutarimide and other prominent CRBN modulators.

CompoundCRBN Binding Affinity (IC50, µM)Cell LineAssay TypeReference
Phenglutarimide (PG) 2.19-Fluorescence Polarization[2]
4-Amino-Phenglutarimide 0.123-Fluorescence Polarization[2]
Lenalidomide ~3CRBN-DDB1 complexThermal Shift Assay
Pomalidomide ~3CRBN-DDB1 complexThermal Shift Assay
Iberdomide (CC-220) ~0.15--
Thalidomide ~30CRBN-DDB1 complexThermal Shift Assay
CompoundAnti-proliferative Activity (IC50, µM)Cell LineAssay TypeReference
Lenalidomide 0.1 - 10Various MyelomaProliferation Assay
Pomalidomide 0.05 - 1Various MyelomaProliferation Assay
Iberdomide (CC-220) Potent antiproliferative activityMyeloma Cell Lines-
Mezigdomide (CC-92480) Potent antiproliferative activityMyeloma Cell Lines-
Phenglutarimide Data not available--

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

CRBN_Modulator_Pathway cluster_drug_binding Drug Binding cluster_e3_ligase CRL4-CRBN E3 Ligase Complex cluster_neosubstrate Neosubstrate Recruitment & Degradation cluster_downstream Downstream Effects CRBN_Modulator CRBN Modulator (Phenglutarimide, Lenalidomide, etc.) CRBN Cereblon (CRBN) CRBN_Modulator->CRBN Binds to DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (Ikaros, Aiolos) CRBN->Neosubstrate Recruits CUL4A CUL4A DDB1->CUL4A ROC1 ROC1 CUL4A->ROC1 ROC1->Neosubstrate Ubiquitinates Proteasome Proteasome Neosubstrate->Proteasome Degradation Ub Ubiquitin Anti_Myeloma Anti-Myeloma Activity Proteasome->Anti_Myeloma Immunomodulation Immunomodulation Proteasome->Immunomodulation

Mechanism of Action of CRBN E3 Ligase Modulators.

Experimental_Workflow cluster_binding_assay CRBN Binding Assay (TR-FRET) cluster_cytotoxicity_assay Cellular Cytotoxicity Assay (MTT) cluster_degradation_assay Neosubstrate Degradation Assay (Western Blot) start_binding Start prepare_reagents Prepare CRBN Protein, Fluorescent Ligand, and Test Compound start_binding->prepare_reagents incubate Incubate Reagents prepare_reagents->incubate read_fret Measure TR-FRET Signal incubate->read_fret calculate_ic50 Calculate IC50 read_fret->calculate_ic50 start_cyto Start plate_cells Plate Myeloma Cells start_cyto->plate_cells add_compound Add CRBN Modulator plate_cells->add_compound incubate_cells Incubate for 48-72h add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate and Solubilize Formazan add_mtt->incubate_mtt read_absorbance Measure Absorbance incubate_mtt->read_absorbance calculate_viability Calculate Cell Viability (IC50) read_absorbance->calculate_viability start_wb Start treat_cells Treat Cells with CRBN Modulator start_wb->treat_cells lyse_cells Lyse Cells and Prepare Lysates treat_cells->lyse_cells run_sds_page SDS-PAGE lyse_cells->run_sds_page transfer Transfer to Membrane run_sds_page->transfer probe_antibody Probe with Anti-Ikaros/Aiolos Antibody transfer->probe_antibody detect_protein Detect Protein Bands probe_antibody->detect_protein quantify Quantify Band Intensity detect_protein->quantify

Experimental Workflows for Efficacy Evaluation.

Experimental Protocols

CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the binding affinity (IC50) of a test compound to the CRBN protein.

Materials:

  • Recombinant human CRBN protein

  • Fluorescently labeled CRBN ligand (e.g., fluorescent thalidomide analog)

  • Terbium-conjugated anti-tag antibody (if using a tagged CRBN protein)

  • Test compound (e.g., phenglutarimide)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA)

  • 384-well low-volume microplates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the recombinant CRBN protein to each well.

  • Add the fluorescently labeled CRBN ligand and the terbium-conjugated antibody.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (terbium) and ~665 nm (acceptor fluorophore).

  • Calculate the ratio of the acceptor to donor fluorescence.

  • Plot the fluorescence ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Cytotoxicity Assay (MTT Assay)

Objective: To determine the anti-proliferative effect (IC50) of a CRBN modulator on cancer cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., phenglutarimide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the multiple myeloma cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the compound concentration to determine the IC50 value.

Neosubstrate Degradation Assay (Western Blot)

Objective: To quantify the degradation of Ikaros and Aiolos in response to treatment with a CRBN modulator.

Materials:

  • Multiple myeloma cell lines

  • Test compound (e.g., phenglutarimide)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the multiple myeloma cells with the test compound at various concentrations and for different time points.

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Quantify the band intensities using densitometry software and normalize the Ikaros and Aiolos signals to the loading control.

Discussion and Future Directions

The available data indicates that phenglutarimide is a bona fide CRBN binder with an affinity comparable to or, in the case of its amino-analogue, exceeding that of established IMiDs.[2] Its key advantage appears to be its improved chemical stability over the traditional phthalimide-containing structures.[2] This enhanced stability makes it an attractive scaffold for the development of PROTACs, where sustained target engagement is crucial for efficacy.

However, a comprehensive understanding of phenglutarimide's standalone efficacy as a CRBN modulator requires further investigation. Specifically, future studies should focus on:

  • Determining the anti-proliferative IC50 values of phenglutarimide in a panel of multiple myeloma and other cancer cell lines. This will allow for a direct comparison of its cytotoxic potential against other CRBN modulators.

  • Quantifying the degradation of Ikaros and Aiolos induced by phenglutarimide alone. This will confirm its mechanism of action as a classical CRBN modulator and allow for a comparison of its degradation efficiency.

  • In vivo efficacy studies. Evaluating the anti-tumor activity of phenglutarimide in animal models of multiple myeloma will be crucial to assess its therapeutic potential.

References

The Evolving Landscape of Targeted Protein Degradation: A Comparative Guide to Phenglutarimide as a Novel E3 Ligase Binder

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more potent and specific therapeutics is a continuous journey. In the realm of targeted protein degradation, the emergence of Phenglutarimide (PG) as a novel binder for the Cereblon (CRBN) E3 ligase marks a significant advancement. This guide provides an objective comparison of Phenglutarimide-based Proteolysis-Targeting Chimeras (PROTACs) with those utilizing traditional immunomodulatory imide drugs (IMiDs), supported by available experimental data.

While direct in vivo validation of Phenglutarimide's therapeutic window as a standalone agent is not extensively documented in publicly available literature, its role as a key component in next-generation PROTACs offers a compelling case for its potential to improve the therapeutic index of this promising class of drugs. The primary advantage of Phenglutarimide lies in its enhanced chemical stability, which can translate to more sustained protein degradation and potentially a wider therapeutic margin.

Mechanism of Action: The PROTAC Approach

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of two key moieties connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] Cereblon (CRBN) is one of the most utilized E3 ligases in PROTAC design.[3][4]

PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to POI Ternary POI-PROTAC-E3 Complex E3 E3 Ligase (CRBN) E3->PROTAC Recruits E3 Ligase Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Proteasome->Degraded Degradation

PROTAC-mediated protein degradation workflow.

Comparative Data: Phenglutarimide vs. IMiDs

The primary limitation of IMiD-based PROTACs is their inherent chemical instability, as they are prone to hydrolysis in aqueous environments.[5][6] This can reduce their efficacy and potentially lead to inconsistent experimental results. Phenglutarimide was designed to overcome this limitation.

Table 1: Chemical Stability of E3 Ligase Binders
CompoundClassHalf-life in Cell Media (hours)Reference
ThalidomideIMiD< 6[5]
LenalidomideIMiD11.7[5]
PomalidomideIMiD12.2[5]
Phenglutarimide (PG) PG> 24[5]

Data summarized from in vitro stability assays.

Table 2: In Vitro Performance of BET-Degrading PROTACs
PROTACE3 Ligase BinderTargetCell LineBRD4 DC₅₀ (nM)Cell Viability IC₅₀ (pM)Reference
dBET1PomalidomideBETMV4-11 (AML)~100Not Reported[5]
SJ995973 (4c) Phenglutarimide (PG) BETMV4-11 (AML)0.873[6]

DC₅₀ represents the concentration required to degrade 50% of the target protein. IC₅₀ represents the concentration required to inhibit 50% of cell viability.

The data clearly indicates that the Phenglutarimide-based PROTAC, SJ995973, is significantly more potent at degrading BRD4 and inhibiting the viability of acute myeloid leukemia cells compared to the pomalidomide-based dBET1. This enhanced potency is attributed to the greater chemical stability of the Phenglutarimide moiety.[5][6]

Experimental Protocols

Below are generalized methodologies for the key experiments cited in the comparison.

Chemical Stability Assay
  • Compound Incubation: The test compounds (IMiDs and Phenglutarimide) are incubated in a relevant biological matrix, such as cell culture medium or phosphate-buffered saline (PBS), at 37°C.

  • Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • LC-MS/MS Analysis: The concentration of the parent compound in each sample is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Half-Life Calculation: The half-life (t₁/₂) of the compound is calculated by plotting the natural logarithm of the compound concentration against time and fitting the data to a first-order decay model.

Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment: A relevant cancer cell line (e.g., MV4-11) is cultured and treated with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).

  • Cell Lysis: The cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).

  • Detection and Quantification: The protein bands are visualized using a secondary antibody conjugated to a reporter enzyme and a chemiluminescent substrate. The band intensities are quantified using densitometry software, and the level of the target protein is normalized to the loading control.

  • DC₅₀ Determination: The DC₅₀ value is calculated by plotting the percentage of remaining target protein against the PROTAC concentration.

Cell Viability Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: The cells are treated with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

  • Viability Assessment: A reagent that measures metabolic activity (e.g., CellTiter-Glo®, which measures ATP levels) is added to each well.

  • Signal Measurement: The luminescent or fluorescent signal, which is proportional to the number of viable cells, is measured using a plate reader.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the PROTAC concentration and fitting the data to a dose-response curve.

Experimental Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation (Hypothetical) Synth Synthesize PROTACs (IMiD-based vs. PG-based) Stab Chemical Stability Assay (t½ in media) Synth->Stab Deg Protein Degradation Assay (Western Blot, DC₅₀) Stab->Deg Via Cell Viability Assay (IC₅₀) Deg->Via PK Pharmacokinetics (PK) (Animal Model) Via->PK PD Pharmacodynamics (PD) (Tumor Target Degradation) PK->PD Eff Efficacy Studies (Tumor Growth Inhibition) PD->Eff Tox Toxicity Studies (MTD, NOAEL) Eff->Tox Determine Therapeutic Window

Workflow for evaluating novel PROTACs.

Conclusion and Future Directions

The available data strongly suggests that Phenglutarimide and its analogs are superior E3 ligase binders for the design of PROTACs compared to traditional IMiDs, primarily due to their enhanced chemical stability. This stability translates to significantly improved potency in degrading target proteins and inhibiting cancer cell growth in vitro.

While comprehensive in vivo studies are required to definitively establish the therapeutic window of Phenglutarimide-based PROTACs, the remarkable improvement in potency suggests a promising outlook. A more potent compound can often be administered at lower doses, which may reduce off-target effects and widen the therapeutic index.[2] The development of Phenglutarimide represents a critical step forward in optimizing the drug-like properties of PROTACs, paving the way for more effective and potentially safer targeted protein degradation therapies. Future research should focus on the in vivo characterization of Phenglutarimide-based PROTACs, including pharmacokinetic and pharmacodynamic studies, as well as comprehensive toxicology assessments to validate their therapeutic window.

References

A Comparative Analysis of Pomalidomide and the Novel Phenylglutarimide Scaffold as Cereblon E3 Ligase Binders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of the established immunomodulatory drug (IMiD) Pomalidomide and the emerging Phenylglutarimide (PG) chemical scaffold. This comparison focuses on their role as binders to the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in targeted protein degradation.

Pomalidomide, a derivative of thalidomide, is a cornerstone in the treatment of multiple myeloma.[1][2] Its mechanism of action involves binding to CRBN, which redirects the E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This targeted protein degradation is central to its anti-cancer effects.[2][3][4]

Recently, the Phenylglutarimide (PG) scaffold has been developed as a novel class of CRBN binders.[3][5][6] Research into PG analogues suggests they may offer advantages over the traditional IMiD structure, particularly in the context of developing Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that bring a target protein and an E3 ligase into proximity to induce degradation.[3][5][6]

This guide summarizes the key comparative data between Pomalidomide and the PG scaffold, focusing on their chemical structure, CRBN binding affinity, chemical stability, and application in PROTACs.

Chemical Structures

The core chemical structures of Pomalidomide and a representative Phenylglutarimide analogue are presented below. Pomalidomide features a phthalimide ring system, which is absent in the PG structure, being replaced by a phenyl group. This modification is hypothesized to improve chemical stability.[3]

CompoundChemical Structure
Pomalidomide Pomalidomide Structure
Phenylglutarimide Analogue Phenylglutarimide Analogue Structure (Representative structure based on published analogues)

Comparative Data

The following tables summarize the quantitative comparison between Pomalidomide and Phenylglutarimide analogues based on available experimental data.

Table 1: Cereblon Binding Affinity and Ligand Efficiency
CompoundCRBN Binding IC₅₀ (nM)Ligand Efficiency (LE)
Pomalidomide~1200Not Reported
Phenylglutarimide Analogue (2a)~2500>0.48
Phenylglutarimide Analogue (2b)~1800>0.48

Data extracted from studies on novel CRBN binders.[3]

Table 2: Chemical Stability in Cell Media
CompoundHalf-life (t₁/₂) in Cell Media (hours)
Pomalidomide12.2
Lenalidomide11.7
Thalidomide< 6
Phenylglutarimide Analogue (2a)> 24
Phenylglutarimide Analogue (2b)> 24

This data highlights the significantly improved hydrolytic stability of the PG scaffold compared to IMiDs.[3]

Table 3: Efficacy of PROTACs Utilizing Pomalidomide vs. Phenylglutarimide Binders

This table compares the performance of BRD4-targeting PROTACs constructed with either a Pomalidomide-based CRBN binder or a Phenylglutarimide-based binder.

PROTACCRBN BinderBRD4 Degradation DC₅₀ (nM)Cell Viability IC₅₀ (pM) in MV4-11 cells
dBET1 (Pomalidomide-based)Pomalidomide~100Not Reported
PG PROTAC 4c (SJ995973)Phenylglutarimide0.873

The PG-based PROTAC demonstrates significantly more potent BRD4 degradation and inhibition of cancer cell viability.[3][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for comparing CRBN binders.

CRBN_Mediated_Degradation cluster_0 CRBN E3 Ligase Complex cluster_1 Targeted Degradation CRBN CRBN DDB1 DDB1 CRBN->DDB1 Target Target Protein (e.g., IKZF1/3, BRD4) CRBN->Target Recruitment CUL4 CUL4 DDB1->CUL4 Rbx1 Rbx1 CUL4->Rbx1 Rbx1->Target Ubiquitination Binder Pomalidomide or Phenylglutarimide Binder->CRBN Binding Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin

Figure 1: Mechanism of CRBN-mediated targeted protein degradation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Comparative Assays cluster_analysis Data Analysis Synth_Pom Synthesize Pomalidomide-based PROTAC Binding CRBN Binding Assay (e.g., TR-FRET, FP) Synth_Pom->Binding Stability Chemical Stability Assay (Hydrolysis in media) Synth_Pom->Stability Degradation Target Degradation Assay (Western Blot, DC₅₀) Synth_Pom->Degradation Viability Cell Viability Assay (e.g., MTS, IC₅₀) Synth_Pom->Viability Synth_PG Synthesize Phenylglutarimide-based PROTAC Synth_PG->Binding Synth_PG->Stability Synth_PG->Degradation Synth_PG->Viability Compare Compare Potency, Stability, and Efficacy Binding->Compare Stability->Compare Degradation->Compare Viability->Compare

Figure 2: Workflow for comparing CRBN-binding PROTACs.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the objective comparison of these compounds.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
  • Principle: This competitive assay measures the binding of a test compound to CRBN by its ability to displace a fluorescently labeled tracer molecule.

  • Reagents:

    • Recombinant human CRBN protein (often in complex with DDB1).

    • Fluorescently labeled CRBN ligand (e.g., thalidomide-red).

    • Europium-labeled anti-tag antibody (e.g., anti-GST) if using a tagged CRBN protein.

    • Assay buffer.

  • Procedure:

    • Dispense test compounds (Pomalidomide or PG analogues) at various concentrations into a low-volume microplate.

    • Add the CRBN protein to all wells.

    • Add the pre-mixed TR-FRET detection reagents (fluorescent ligand and antibody).

    • Incubate the plate at room temperature to allow binding to reach equilibrium.

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths.

    • Calculate the ratio of the two emission signals and plot against the compound concentration to determine the IC₅₀ value.[7]

Chemical Stability Assay (Hydrolysis in Cell Culture Media)
  • Principle: This assay determines the rate at which a compound degrades in a biologically relevant matrix.

  • Procedure:

    • Prepare stock solutions of the test compounds (Pomalidomide and PG analogues).

    • Spike the compounds into pre-warmed cell culture medium at a defined concentration.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 3, 6, 12, 24 hours), take aliquots of the medium.

    • Quench the reaction and extract the remaining compound using a suitable organic solvent.

    • Analyze the concentration of the parent compound in each aliquot using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

    • Plot the natural log of the compound concentration versus time to determine the degradation rate constant and calculate the half-life (t₁/₂).[3]

Target Protein Degradation Assay (Western Blot)
  • Principle: This assay visualizes and quantifies the amount of a target protein in cells after treatment with a degrader.

  • Procedure:

    • Culture a relevant cell line (e.g., MV4-11 for BRD4 degradation) in multi-well plates.

    • Treat the cells with increasing concentrations of the PROTACs (Pomalidomide-based and PG-based) for a specified duration (e.g., 24 hours).

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein level to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation).[3]

Conclusion

The available data indicates that while Pomalidomide is an effective CRBN binder and a clinically important therapeutic, the novel Phenylglutarimide scaffold presents a promising alternative, particularly for the development of PROTACs. The key advantages of the PG scaffold are its superior chemical stability and the enhanced potency of PG-based PROTACs in degrading target proteins and inhibiting cancer cell growth.[3][5][6] These findings suggest that Phenylglutarimides warrant further investigation as a new generation of CRBN binders for targeted protein degradation therapies. Further research and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of PG-based compounds.

References

A Researcher's Guide to Validating Downstream Signaling Pathways Affected by Phenglutarimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the downstream signaling pathways affected by Phenglutarimide, a novel Cereblon (CRBN) E3 ligase ligand. By binding to CRBN, a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, Phenglutarimide modulates the complex's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. This mechanism of targeted protein degradation is a promising therapeutic strategy.

This guide will compare Phenglutarimide's effects with those of established CRBN modulators (immunomodulatory drugs or IMiDs) and discuss alternative, CRBN-independent methods for modulating related downstream pathways. We present supporting experimental data, detailed protocols for key validation techniques, and visual diagrams to elucidate the underlying molecular interactions and experimental workflows.

Comparative Analysis of CRBN Modulators

Phenglutarimide and its derivatives have been developed as alternatives to thalidomide and its analogs, such as lenalidomide and pomalidomide, offering improved chemical stability[1][2]. The primary downstream signaling effects of these molecules are dictated by the specific neosubstrates they target for degradation. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the translation termination factor GSPT1[3][4][5]. The degradation of these proteins leads to distinct cellular outcomes. For instance, degradation of IKZF1 and IKZF3 is linked to anti-myeloma effects, while GSPT1 degradation induces a potent, p53-independent cell death in leukemia cells through the Integrated Stress Response (ISR)[3][6][7].

CompoundTarget ProteinDC50DmaxCell LineCitation
Pomalidomide IKZF10.375 µM76.2%HEK293T-IKZF1-HiBiT[8]
IKZF30.807 µM69.4%HEK293T-IKZF3-HiBiT[8]
4-OH-EM12 (Thalidomide derivative) IKZF128 nM82 ± 1%HEK293-IKZF1-HiBiT[9][10]
GSPT1No degradation-HEK293-GSPT1-GFP/mCherry[9][10]
5-OH-Thal (Thalidomide metabolite) IKZF1No degradation-HEK293-IKZF1-HiBiT[9][10]
GSPT1130 nM72 ± 2%HEK293-GSPT1-GFP/mCherry[9][10]
CC-885 GSPT1Potent degrader-AML cells[4][11]
MGD-C9 (Novel CRBN binder) IKZF10.096 µM90.3%HEK293T-IKZF1-HiBiT[8]
IKZF30.057 µM92.1%HEK293T-IKZF3-HiBiT[8]
GSPT1No significant degradation-NCI-H929[8]
Compound 34f (Novel GSPT1 degrader) GSPT10.269 nM>95%KG-1[12]
PS-RC-1 (PROTAC) IKZF1802 nM-Mino[13]
IKZF344 nM-Mino[13]
GSPT1No degradation-Mino[13]

Visualizing the Signaling Pathway

The interaction of Phenglutarimide with CRBN initiates a cascade of events leading to the degradation of specific neosubstrates and subsequent downstream signaling.

Phenglutarimide-Induced Protein Degradation Pathway Phenglutarimide Phenglutarimide CRBN CRBN Phenglutarimide->CRBN binds Neosubstrate Neosubstrate (e.g., GSPT1, IKZF1) Phenglutarimide->Neosubstrate recruits CRL4 CUL4-RBX1-DDB1 CRBN->CRL4 part of CRL4->Neosubstrate recruits Ub Ubiquitin Neosubstrate->Ub ubiquitination Proteasome Proteasome Ub->Proteasome targeting Downstream Downstream Signaling (e.g., Integrated Stress Response) Proteasome->Downstream degradation leads to

Phenglutarimide-induced protein degradation pathway.

Experimental Protocols for Pathway Validation

To rigorously validate the downstream effects of Phenglutarimide, a combination of techniques should be employed to measure changes at the protein, transcriptional, and functional levels.

Western Blotting for Neosubstrate Degradation

This is a fundamental technique to directly observe the degradation of target proteins.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MM.1S for IKZF1/3, MOLM-13 for GSPT1) at an appropriate density. Treat with a dose-range of Phenglutarimide, a positive control (e.g., pomalidomide), and a vehicle control (e.g., DMSO) for various time points (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against the target protein (e.g., anti-GSPT1, anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. Quantify band intensities to determine the extent of protein degradation relative to the loading control.

Western Blotting Workflow cluster_0 Sample Preparation cluster_1 Protein Separation & Transfer cluster_2 Immunodetection A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody F->G H Secondary Antibody G->H I Detection H->I RNA-Seq Data Analysis Workflow RawReads Raw Sequencing Reads (.fastq) QC Quality Control (FastQC) RawReads->QC Alignment Read Alignment (STAR) QC->Alignment Counting Read Counting (featureCounts) Alignment->Counting DESeq2 Differential Expression (DESeq2) Counting->DESeq2 Pathway Pathway Analysis (GSEA) DESeq2->Pathway

References

A Comparative Guide to the Proteomic Effects of Phenglutarimide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cellular protein landscape following treatment with Phenglutarimide and its analogs, a class of molecules known as Cereblon (CRBN) E3 ligase modulators. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative proteomics data, details the experimental methodologies used for their acquisition, and visualizes the underlying biological and experimental processes.

Mechanism of Action: Cereblon-Mediated Protein Degradation

Phenglutarimide and related compounds, often referred to as molecular glues, function by hijacking the cell's natural protein disposal system. They bind to Cereblon (CRBN), a component of the Cullin-Ring E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of CRBN, inducing the recruitment of "neosubstrates"—proteins not normally targeted by this E3 ligase. Once recruited, these neosubstrates are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome. This targeted protein degradation offers a powerful therapeutic strategy for eliminating disease-causing proteins.[1][2][3][4]

Phenglutarimide_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_Ternary_Complex Ternary Complex Formation CRBN CRBN DDB1 DDB1 CRBN->DDB1 Ternary Phenglutarimide-CRBN-Neosubstrate CUL4 CUL4 ROC1 ROC1 CUL4->ROC1 DDB1->CUL4 Phenglutarimide Phenglutarimide Analog Phenglutarimide->CRBN binds Neosubstrate Neosubstrate (e.g., GSPT1) Neosubstrate->CRBN Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome targeting Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degradation Ternary->Ub Polyubiquitination

Caption: Mechanism of Action for Phenglutarimide Analogs.

Quantitative Proteomics Data Summary

Global proteomic analyses have been instrumental in identifying the specific cellular proteins degraded by Phenglutarimide analogs. The primary and most consistently degraded protein is the translation termination factor GSPT1 (G1 to S phase transition 1).[3][5] In some contexts, its close homolog GSPT2 is also degraded.[5] The selectivity of these compounds can vary, with some analogs also inducing the degradation of other proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3]

The table below summarizes the degradation profile of several CRBN modulators in the multiple myeloma cell line MM1.S after a 6-hour treatment, as determined by multiplexed mass spectrometry using tandem mass tag (TMT) isobaric labels.[5]

CompoundTarget ProteinLog2 Fold Change (Treated/Control)Selectivity Profile
Compound 2 GSPT1-2.5Highly selective for GSPT1
GSPT2-1.0Minimal downregulation observed
Compound 29 GSPT1-2.2Highly selective for GSPT1
IKZF1No significant changeNo activity on IKZF1/3
Compound 51 GSPT1-2.8Selective for GSPT1/GSPT2
GSPT2-1.5GSPT2 is the only other major downregulated target
CC-885 GSPT1Significant DegradationBroad activity, also degrades IKZF1/3 and others

Note: The Log2 Fold Change values are representative estimates based on published data. Actual values can vary between experiments. "No significant change" indicates that the protein was not identified as a primary downregulated target in the respective study.

Experimental Protocols

The identification of degraded proteins relies on a quantitative proteomics workflow. The following is a generalized protocol based on methodologies reported in the literature for analyzing the effects of CRBN modulators.[5][6]

1. Cell Culture and Treatment:

  • Cell Line: Human multiple myeloma MM1.S cells are commonly used.

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are treated with the Phenglutarimide analog (e.g., at a concentration of 1 µM) or a vehicle control (e.g., DMSO) for a specified duration, typically ranging from 4 to 24 hours.[1]

2. Protein Extraction and Digestion:

  • Lysis: After treatment, cells are harvested and washed with PBS. Cell pellets are lysed in a buffer containing detergents (e.g., SDS) and protease/phosphatase inhibitors to denature proteins and prevent degradation.

  • Reduction and Alkylation: Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA) to break and permanently modify disulfide bonds.

  • Digestion: Proteins are digested into smaller peptides, most commonly using the enzyme trypsin, overnight at 37°C.

3. Peptide Labeling and Fractionation:

  • Isobaric Labeling: Peptides from each treatment condition are labeled with Tandem Mass Tags (TMT). These chemical labels are isobaric (have the same mass) but contain reporter ions of different masses that are released during fragmentation in the mass spectrometer, allowing for relative quantification.

  • Fractionation: The pooled, labeled peptide sample is fractionated using techniques like high-pH reversed-phase liquid chromatography to reduce sample complexity before mass spectrometry analysis.

4. Mass Spectrometry and Data Analysis:

  • LC-MS/MS: The fractionated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reversed-phase chromatography and ionized before entering the mass spectrometer.

  • Data Acquisition: The mass spectrometer acquires MS1 scans (for peptide identification) and MS2/MS3 scans (for peptide sequencing and TMT reporter ion quantification).

  • Data Analysis: The raw data is processed using software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions based on the TMT reporter ion intensities.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Cell Culture & Treatment B Cell Lysis & Protein Extraction A->B C Protein Digestion (Trypsin) B->C D Peptide Labeling (TMT) C->D E Peptide Fractionation (High-pH RP-LC) D->E F LC-MS/MS Analysis E->F G Database Search & Protein Identification F->G H Quantitative Analysis (Protein Fold Changes) G->H I Bioinformatics & Pathway Analysis H->I

References

Assessing the Specificity of Phenglutarimide-Induced Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the protein degradation profile induced by Phenglutarimide, a novel Cereblon (CRBN) E3 ligase binder, with established immunomodulatory drugs (IMiDs), Lenalidomide and Pomalidomide. The information presented is supported by experimental data from proteomic studies and detailed methodologies for key validation experiments.

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality. Molecular glue degraders, such as Phenglutarimide and IMiDs, hijack the ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical attribute of these degraders is their specificity, as off-target degradation can lead to unforeseen toxicities. Phenglutarimide and its analogs represent a new class of CRBN binders with demonstrated efficacy in preclinical models. This guide delves into the specificity of Phenglutarimide-induced protein degradation, offering a comparative analysis with Lenalidomide and Pomalidomide to aid researchers in the selection and development of next-generation protein degraders.

Mechanism of Action: CRBN-Mediated Protein Degradation

Phenglutarimide, Lenalidomide, and Pomalidomide function as molecular glues that bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, inducing the recruitment of "neosubstrates" to the E3 ligase complex. These newly recruited proteins are then polyubiquitinated and subsequently targeted for degradation by the 26S proteasome. The specificity of degradation is determined by the unique ternary complex formed between the degrader, CRBN, and the neosubstrate.

CRBN_Mediated_Protein_Degradation cluster_0 Cellular Environment Phenglutarimide Phenglutarimide / IMiD CRBN CRL4-CRBN E3 Ligase Phenglutarimide->CRBN binds Neosubstrate Target Protein (Neosubstrate) CRBN->Neosubstrate recruits Ub Ubiquitin Neosubstrate->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome targets for Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein degradation Experimental_Workflow cluster_1 Workflow for Specificity Assessment A Global Proteomics (MS) F Comprehensive Specificity Profile A->F B Target Engagement (CETSA) B->F C Ternary Complex Formation (NanoBRET) C->F D Target Degradation (Western Blot) D->F E Protein-Protein Interaction (IP-MS) E->F Comparative_Specificity cluster_2 Factors Influencing Specificity A Degrader Structure (e.g., Phenglutarimide) D Ternary Complex Stability A->D B CRBN Binding Pocket B->D C Neosubstrate Degron Motif C->D E Degradation Specificity D->E

Reproducibility of published Phenglutarimide research findings

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Phenglutarimide-Based PROTACs for Researchers

This guide provides a comprehensive comparison of Phenglutarimide (PG) based Proteolysis Targeting Chimeras (PROTACs) with their traditional immunomodulatory imide drug (IMiD) counterparts. It is intended for researchers, scientists, and drug development professionals interested in the reproducibility and advancement of targeted protein degradation. This document summarizes key performance data, details experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of Phenglutarimide's potential as a superior cereblon (CRBN) binder in PROTAC design.

Introduction

Targeted protein degradation using PROTACs has emerged as a promising therapeutic modality. A significant portion of current PROTACs utilize ligands for the E3 ubiquitin ligase cereblon (CRBN), which are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. However, a critical and often overlooked aspect of these IMiD-based PROTACs is their inherent chemical instability, leading to rapid hydrolysis in aqueous environments like cell culture media and body fluids.[1][2] This instability can significantly impact their efficacy and the reproducibility of experimental findings.

Phenglutarimide (PG) has been developed as a novel CRBN binder that addresses this stability issue.[2] By replacing the hydrolytically labile phthalimide moiety of IMiDs with a more stable phenyl group, PG-based PROTACs exhibit enhanced chemical stability while retaining high affinity for CRBN.[1][2] This guide presents a detailed comparison of the performance of PG-based PROTACs against their IMiD-based analogues, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The following tables summarize the key quantitative data comparing the performance of Phenglutarimide-based PROTACs with their IMiD-based counterparts. The data is extracted from a key study by Min, J., et al. (2021) which systematically evaluated these compounds.[2]

Table 1: Chemical Stability of CRBN Binders and PROTACs [2]

CompoundTypeHalf-life (t½) in RPMI 1640 Media (hours)
ThalidomideIMiD< 1
LenalidomideIMiD11.7
PomalidomideIMiD12.2
Phenglutarimide (PG) PG > 24
dBET1 (IMiD-based)PROTACNot explicitly stated, but instability noted
PG-PROTAC (4c) PROTAC > 24

Table 2: In Vitro Performance of BET-Targeting PROTACs [2]

CompoundCell LineBRD4 DC₅₀ (nM)Dₘₐₓ (%)MV4-11 IC₅₀ (pM)
dBET1 (IMiD-based)MV4-11~100>90~500
PG-PROTAC (4c) MV4-11 0.87 99 3

DC₅₀: Concentration required for 50% maximal degradation of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved. IC₅₀: Concentration required for 50% inhibition of cell viability.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

Chemical Stability Assay

This protocol is designed to assess the hydrolytic stability of compounds in a biologically relevant medium.

Methodology:

  • Sample Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO.

  • Incubation: Dilute the stock solutions to a final concentration of 10 µM in RPMI 1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Time Points: Incubate the samples at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: The concentration of the remaining compound at each time point is quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Half-life Calculation: The half-life (t½) of each compound is calculated by fitting the degradation data to a first-order decay model.

Protein Degradation Assay (Western Blot)

This protocol quantifies the degradation of a target protein (e.g., BRD4) in cells treated with PROTACs.

Methodology:

  • Cell Culture: Seed human acute myeloid leukemia (MV4-11) cells in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the PROTACs (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 24 hours). A DMSO-treated group serves as the vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle control. The DC₅₀ and Dₘₐₓ values are determined by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Methodology:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC₅₀ values are calculated by plotting the luminescence signal against the compound concentration and fitting the data to a four-parameter logistic curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows discussed in this guide.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC Phenglutarimide-PROTAC POI Target Protein (e.g., BRD4) PROTAC->POI Binds E3_Ligase CRBN E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (PROTAC-POI-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation Leads to

Caption: Mechanism of Phenglutarimide-PROTAC-mediated protein degradation.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Target & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results (DC50, Dmax) analysis->end

Caption: Experimental workflow for the protein degradation assay.

Stability_Assay_Workflow start Prepare Compound Stock (10 mM in DMSO) dilution Dilute to 10 µM in RPMI 1640 + 10% FBS start->dilution incubation Incubate at 37°C dilution->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling analysis Quantify Compound by LC-MS sampling->analysis calculation Calculate Half-Life (t½) analysis->calculation end Stability Data calculation->end

Caption: Workflow for assessing the chemical stability of compounds.

Conclusion

The reproducibility of research findings is paramount for scientific progress. In the field of targeted protein degradation, the chemical instability of commonly used IMiD-based PROTACs presents a significant challenge to achieving consistent and reliable results. Phenglutarimide emerges as a robust alternative, offering significantly improved chemical stability without compromising its ability to recruit CRBN.[1][2] The data presented in this guide demonstrates that PG-based PROTACs can achieve superior potency in degrading target proteins and inhibiting cancer cell viability.[2] By providing detailed experimental protocols and clear visualizations, this guide aims to equip researchers with the necessary information to reproduce and build upon these important findings, ultimately accelerating the development of more effective and reliable protein-degrading therapeutics.

References

A Guide to Orthogonal Methodologies for Validating the Mechanism of Action of Phenglutarimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action of Phenglutarimide. As a compound containing a glutarimide moiety, Phenglutarimide is hypothesized to function as a "molecular glue," hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific target proteins, known as neosubstrates. This mechanism is shared with immunomodulatory imide drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs).[1][2][3][4]

Validating this proposed mechanism requires a multi-faceted approach, employing orthogonal techniques that interrogate different aspects of the drug's activity, from direct target engagement to downstream cellular and phenotypic consequences.[5][6][7] This guide outlines key methodologies, presents comparative data in a structured format, provides detailed experimental protocols, and visualizes the underlying pathways and workflows.

I. Biophysical Assays for Target Engagement

The initial and most critical step is to confirm direct binding of Phenglutarimide to its putative target, Cereblon. Several biophysical techniques can be employed, each with distinct advantages and disadvantages.[8][][10][11] The choice of method often depends on factors such as throughput, material consumption, and the specific information required (e.g., affinity, thermodynamics).

Table 1: Comparison of Biophysical Assays for CRBN Target Engagement

Method Principle Key Parameters Measured Advantages Disadvantages
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) Measures the change in protein melting temperature (Tm) upon ligand binding.[8][]ΔTmHigh-throughput, low protein consumption, cost-effective.Indirect measurement of binding; may not work for all proteins; can be affected by buffer conditions.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein.[8][12]Association rate (ka), Dissociation rate (kd), Affinity (KD)Real-time, label-free, provides kinetic information.[12]Requires protein immobilization which can affect activity; can be complex to set up and analyze.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.[8][][11]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)"Gold standard" for binding thermodynamics; label-free, in-solution measurement.[]Low-throughput, high sample consumption, sensitive to buffer mismatches.
Microscale Thermophoresis (MST) Measures the movement of fluorescently labeled molecules in a microscopic temperature gradient, which changes upon ligand binding.[][11]Affinity (KD)Low sample consumption, fast, in-solution measurement.[11]Requires labeling of one binding partner, which may interfere with the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the NMR spectrum of the protein or ligand upon complex formation.[8]Binding site information, structural changes, affinity (KD)Provides detailed structural information about the binding interaction in solution.Low-throughput, requires large amounts of protein, requires specialized equipment and expertise.

II. Cellular Assays for Mechanism Validation

Once direct binding to CRBN is established, the next step is to validate the downstream cellular consequences: the ubiquitination and proteasomal degradation of specific neosubstrates.

A key aspect of validating the mechanism of a molecular glue is identifying which proteins are degraded upon treatment.

Workflow for Neosubstrate Identification

start Treat cells with Phenglutarimide vs. DMSO control lysis Cell Lysis and Protein Extraction start->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion labeling Isobaric Labeling (e.g., TMT) or SILAC digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data Quantitative Proteomics Data Analysis lcms->data hits Identify Significantly Downregulated Proteins (Neosubstrates) data->hits

Caption: Unbiased proteomics workflow to identify Phenglutarimide-induced neosubstrates.

Table 2: Comparison of Proteomics-Based Methods for Neosubstrate Identification

Method Principle Advantages Disadvantages
SILAC (Stable Isotope Labeling with Amino acids in Cell culture) Cells are metabolically labeled with "heavy" or "light" amino acids. Protein abundance is compared by mass spectrometry.[13]Highly accurate quantification, low experimental variability.Limited to cell lines that can be metabolically labeled; can be expensive.
TMT/iTRAQ (Tandem Mass Tags / Isobaric Tags for Relative and Absolute Quantitation) Peptides from different samples are labeled with isobaric tags, allowing for multiplexed analysis of up to 18 samples in a single run.High multiplexing capability, applicable to any sample type (cells, tissues).Potential for ratio compression, which can underestimate large changes in protein abundance.
Label-Free Quantification (LFQ) Compares the signal intensity or spectral counts of peptides between different runs.No special labeling required, cost-effective, applicable to any sample type.Lower accuracy and precision compared to labeling methods; requires more complex data analysis.

Following the identification of potential neosubstrates via proteomics, targeted methods are used for validation.

Experimental Protocol: Western Blotting for Neosubstrate Validation

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., MM.1S multiple myeloma cells) at a density of 0.5 x 10^6 cells/mL. Treat cells with a dose-response of Phenglutarimide (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the putative neosubstrate (e.g., anti-IKZF1). Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

To definitively link Phenglutarimide's activity to CRBN, gene editing techniques are invaluable.[][15][16][17] Knocking out the CRBN gene should render cells resistant to the drug's effects.

Logical Flow for CRISPR-Cas9 Validation

cluster_0 Wild-Type Cells cluster_1 CRBN Knockout Cells wt_treat Treat with Phenglutarimide wt_degrade Neosubstrate Degradation wt_treat->wt_degrade ko_treat Treat with Phenglutarimide ko_no_degrade No Degradation ko_treat->ko_no_degrade crispr Generate CRBN KO cell line using CRISPR-Cas9 cluster_1 cluster_1 crispr->cluster_1 Phenglutarimide Phenglutarimide CRBN CRBN-E3 Ligase Phenglutarimide->CRBN binds & modulates Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate targets Proteasome Proteasome Neosubstrate->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation Phenotype Downstream Phenotypes (e.g., Anti-proliferative Effects, Immunomodulation) Degradation->Phenotype leads to

References

Safety Operating Guide

Navigating the Disposal of Phenglutarimide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for phenglutarimide. If an SDS is not available, information should be sought from the chemical supplier. In the absence of specific data for phenglutarimide, handling it with the precautions appropriate for a potentially hazardous chemical is a prudent measure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If working with powders or creating aerosols, a NIOSH-approved respirator may be necessary.

Engineering Controls:

  • All handling of phenglutarimide waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

II. Waste Characterization and Segregation

The first step in proper disposal is to characterize the waste. Phenglutarimide waste may exist in several forms:

  • Pure, unused compound: The original solid chemical.

  • Contaminated labware: Glassware, pipette tips, and other equipment that has come into contact with phenglutarimide.

  • Solutions: Solvents or aqueous solutions containing phenglutarimide.

It is crucial to segregate phenglutarimide waste from other laboratory waste streams to prevent unintended chemical reactions and to ensure proper disposal routing. Do not mix phenglutarimide waste with incompatible materials. While a specific list of incompatibilities for phenglutarimide is not detailed in the provided search results, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, or strong bases unless part of a specific neutralization protocol.

III. Disposal Procedures

Disposal of chemical waste is regulated, and procedures must comply with local, state, and federal guidelines.

Step 1: Containerize the Waste

  • Solid Waste: Place pure phenglutarimide and grossly contaminated disposable items (e.g., weighing paper, gloves) into a clearly labeled, sealed, and durable container.

  • Liquid Waste: Collect solutions containing phenglutarimide in a compatible, leak-proof container with a secure cap. Do not overfill containers; a general rule is to fill to no more than 80% capacity.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

Step 2: Label the Waste Container

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("Phenglutarimide") and the approximate concentration and quantity.

  • List all components of a mixture, including solvents.

  • Include the date when the waste was first added to the container.

Step 3: Arrange for Professional Disposal

  • Phenglutarimide waste should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of phenglutarimide down the drain or in the regular trash.[1][2]

For unused medication in a non-laboratory setting, the FDA recommends mixing the medicine with an unappealing substance like dirt, cat litter, or used coffee grounds, placing it in a sealed container, and then disposing of it in the household trash.[3] However, for a research chemical like phenglutarimide, this method is not appropriate, and professional disposal is required.

IV. Decontamination of Labware

For reusable labware, a thorough decontamination process is necessary:

  • Initial Rinse: Rinse the labware with a suitable solvent in which phenglutarimide is soluble. Collect this rinsate as hazardous waste.

  • Washing: Wash the labware with an appropriate laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

Chemical and Physical Properties

A summary of known properties for phenglutarimide can aid in safe handling and understanding its potential environmental fate.

PropertyValueReference
Molecular Formula C17H24N2O2[4][5][6]
Molar Mass 288.391 g·mol−1[4][5]
Appearance White Solid[7]
Melting Point 154 - 157 °C[7]

Note: The appearance and melting point are from a general glutarimide SDS and may not be specific to phenglutarimide.

Logical Workflow for Phenglutarimide Disposal

The following diagram illustrates the decision-making process for the proper disposal of phenglutarimide waste in a laboratory setting.

G start Phenglutarimide Waste Generated characterize Characterize Waste (Solid, Liquid, Labware) start->characterize segregate Segregate from Other Waste Streams characterize->segregate decontaminate Decontaminate Reusable Labware (Collect Rinsate as Waste) characterize->decontaminate If Reusable Labware containerize Select & Fill Appropriate Labeled Waste Container segregate->containerize label Label Container: 'Hazardous Waste' Contents, Date containerize->label store Store Safely in Designated Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs decontaminate->containerize

Figure 1. Procedural workflow for the safe disposal of phenglutarimide waste.

References

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